An In-depth Technical Guide to 2-phenyloxolan-3-yl methanamine: Synthesis, Properties, and Potential Applications
Disclaimer: The compound 2-phenyloxolan-3-yl methanamine is a novel chemical entity with limited to no direct references in current scientific literature. This guide has been meticulously compiled by synthesizing data fr...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The compound 2-phenyloxolan-3-yl methanamine is a novel chemical entity with limited to no direct references in current scientific literature. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds and applying established principles of organic chemistry. The information presented herein serves as an expert-level predictive analysis to guide researchers in its synthesis, characterization, and potential applications.
Introduction: A Scaffold of Potential in Medicinal Chemistry
The convergence of a phenyl group, a tetrahydrofuran (oxolane) ring, and a primary amine function within a single, compact molecular architecture presents a compelling scaffold for investigation in drug discovery and development. 2-phenyloxolan-3-yl methanamine, while not a commercially cataloged compound, embodies a structural motif with significant potential. The tetrahydrofuran ring is a prevalent core in numerous marine natural products and bioactive molecules, prized for its ability to form hydrogen bonds and introduce specific stereochemical arrangements.[1][2][3] The phenylethylamine substructure is a classic pharmacophore found in a vast array of neuroactive compounds. The strategic placement of these groups at the 2 and 3 positions of the oxolane ring creates a chiral molecule with defined spatial vectors for potential interactions with biological targets.
This guide provides a comprehensive technical overview of the predicted chemical properties, potential synthetic routes, and hypothetical applications of 2-phenyloxolan-3-yl methanamine, offering a foundational resource for researchers venturing into the exploration of this and related novel chemical spaces.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for the target compound is (2-phenyloxolan-3-yl)methanamine . The structure consists of a five-membered saturated heterocycle containing one oxygen atom (oxolane or tetrahydrofuran), substituted with a phenyl group at the C2 position and a methanamine (-CH₂NH₂) group at the C3 position.
Caption: Molecular structure of (2-phenyloxolan-3-yl)methanamine.
Stereoisomerism
The molecule possesses two chiral centers at the C2 and C3 positions. Consequently, it can exist as a set of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These enantiomeric and diastereomeric pairs will exhibit distinct spatial arrangements, leading to different biological activities and interactions with other chiral molecules. The stereochemical outcome of any synthesis will be a critical factor, and chromatographic separation on a chiral stationary phase would be required to isolate individual isomers.
Predicted Physicochemical Data
The following properties are estimated based on data from analogous compounds like (tetrahydrofuran-3-yl)methanamine and other substituted tetrahydrofurans.[4][5][6]
Property
Predicted Value / Description
Rationale / Comparative Compound
Molecular Formula
C₁₁H₁₅NO
Based on structural components.
Molecular Weight
177.24 g/mol
Calculated from the molecular formula.
Appearance
Colorless to pale yellow liquid
Typical for primary amines and tetrahydrofuran derivatives.[5][7]
Boiling Point
~250-280 °C
Higher than (tetrahydrofuran-3-yl)methanamine (BP: 65 °C) due to the addition of the phenyl group and increased molecular weight.
Solubility
Soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate). Limited solubility in water.
The tetrahydrofuran moiety enhances organic solvent solubility.[5] The primary amine may allow for slight aqueous solubility, especially under acidic conditions via salt formation.
pKa
~9.5 - 10.5
Typical for a primary alkyl amine, indicating it will be protonated at physiological pH.
Proposed Synthetic Strategies
As this is a novel target, no established synthesis exists. However, logical and robust synthetic routes can be designed based on well-established methodologies for constructing substituted tetrahydrofurans.[3] The key challenges are the diastereoselective and/or enantioselective formation of the 2,3-disubstituted ring system.
Strategy 1: Cyclization of an Acyclic Precursor
One of the most reliable methods for forming tetrahydrofuran rings is the intramolecular Williamson ether synthesis or related cyclization of a diol derivative.[3]
Caption: Synthetic workflow via intramolecular cyclization.
Detailed Protocol:
Michael Addition: The synthesis could commence with a conjugate addition of a suitable malonate derivative to styrene oxide. This reaction establishes the C-C bond that will become the C2-C3 bond of the target molecule.
Reduction and Functional Group Manipulation: The resulting intermediate can be selectively reduced. For instance, reduction of the ester groups to alcohols would yield a 1,4-diol. The carboxylate could also be converted to a nitrile or amide, which can then be reduced to the primary amine. A protecting group (e.g., Boc) would likely be installed on the nitrogen at this stage.
Intramolecular Cyclization: The key ring-forming step involves the cyclization of the diol precursor. This is typically achieved by converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate) and then inducing an intramolecular Sₙ2 reaction with the remaining hydroxyl group under basic conditions.[3]
Deprotection: The final step would be the removal of the amine protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the target primary amine.
Causality in Experimental Choices: This linear approach allows for the controlled, stepwise installation of the required functional groups. The use of a malonate ester is a classic and reliable method for carbon-carbon bond formation. Protecting the amine is crucial to prevent its interference with the cyclization step. The choice of protecting group and cyclization conditions can influence the stereochemical outcome.
Strategy 2: [3+2] Annulation/Cycloaddition
A more convergent and potentially stereoselective approach involves a [3+2] cycloaddition or annulation reaction. These reactions are powerful tools for rapidly constructing five-membered rings.[3]
Spectroscopic Analysis of Substituted Phenyloxolanes: A Technical Guide for Structural Elucidation
Executive Summary Substituted phenyloxolanes (phenyltetrahydrofurans) represent a critical scaffold in medicinal chemistry, appearing frequently in lignan-class natural products, PAF antagonists, and acetogenins. Their b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substituted phenyloxolanes (phenyltetrahydrofurans) represent a critical scaffold in medicinal chemistry, appearing frequently in lignan-class natural products, PAF antagonists, and acetogenins. Their biological activity is strictly governed by stereochemistry—specifically the relative configuration (cis/trans) of substituents on the five-membered ether ring.
This guide provides a rigorous analytical framework for characterizing these molecules. Unlike rigid six-membered rings, oxolanes undergo rapid pseudorotation (envelope/twist flux), making standard coupling constant analysis (
) insufficient for stereochemical assignment. This document outlines a multi-modal approach prioritizing Nuclear Overhauser Effect (NOE) spectroscopy and mass spectrometric fragmentation logic.
Structural Dynamics & Conformational Analysis
Before interpreting spectra, one must understand the ring's flexibility. The oxolane ring exists in a dynamic equilibrium between Envelope (
) and Twist () conformations.
The Phenyl Anchor: A bulky phenyl group at the C2 position typically adopts a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric interactions. This "locks" the conformation to a degree, simplifying NMR analysis compared to unsubstituted THF.
Pseudorotation Effect: Because the ring puckers, dihedral angles fluctuate. Consequently, the Karplus relationship for
is less reliable than in cyclohexane systems. A "small" coupling constant does not always guarantee a cis relationship, nor does a "large" one guarantee trans.
NMR Spectroscopy: The Primary Tool
Nuclear Magnetic Resonance (NMR) is the gold standard for determining the relative stereochemistry of substituted phenyloxolanes.
Characteristic Chemical Shifts
The phenyl ring induces significant magnetic anisotropy (shielding/deshielding cones). Protons cis to the phenyl ring often experience shielding (upfield shift), while those trans may be deshielded.
Table 1: Expected
H NMR Parameters for 2-Phenyloxolane Derivatives
Position
Proton Type
Approx. Shift ( ppm)
Multiplicity
Diagnostic Note
C2
Benzylic/-Ether
4.80 – 5.20
dd or t
Critical Handle. Shift varies by electronic nature of phenyl ring.
C5
-Ether
3.80 – 4.20
m
Diastereotopic protons () split significantly if a chiral center exists at C2.
C3/C4
-Methylene
1.80 – 2.40
m
Complex multiplets due to ring puckering.
Ar-H
Aromatic
7.10 – 7.50
m
Look for AA'BB' or AA'BB'C patterns.
Stereochemical Assignment: NOE vs. Coupling
Do not rely solely on
-values. The definitive method for assigning relative stereochemistry (e.g., 2,5-cis vs. 2,5-trans) is NOE (Nuclear Overhauser Effect) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
The Cis Rule: Substituents on the same face of the ring are spatially close (< 5 Å). Irradiating the C2-benzylic proton will cause significant signal enhancement of the C5-proton if they are cis.
The Trans Rule: If trans, the distance is typically too large for significant NOE enhancement.
Visualization: Stereochemical Decision Logic
The following diagram illustrates the decision matrix for assigning configuration using 1D NOE.
Figure 1: Decision tree for distinguishing cis/trans isomers in 2,5-disubstituted phenyloxolanes via NOE.
Mass Spectrometry: Fragmentation Patterns
While NMR solves stereochemistry, MS confirms the core connectivity. Phenyloxolanes exhibit distinct fragmentation pathways under Electron Ionization (EI, 70 eV).
Key Fragmentation Pathways
-Cleavage (Dominant): The ether oxygen stabilizes the positive charge. Cleavage occurs at the C2-C3 bond or C5-C4 bond.
Benzylic Cleavage: Loss of the phenyl group is less common than
-cleavage because the resulting oxonium ion is more stable than a primary carbocation, but the formation of a tropylium ion ( 91) is ubiquitous if the phenyl ring itself cleaves.
McLafferty-Type Rearrangement: If alkyl side chains are present at C3/C4, H-transfer can occur.
Visualization: Fragmentation Mechanism
Figure 2: Primary fragmentation pathways for phenyloxolanes under Electron Ionization (EI).
Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Objective: Obtain resolved spectra suitable for coupling analysis and NOE.
Sample Prep: Dissolve 5–10 mg of purified phenyloxolane in 0.6 mL of CDCl
(neutralized with basic alumina to prevent acid-catalyzed isomerization) or Benzene- (useful for separating overlapping signals).
): Set to (typically 5–7 seconds) to ensure quantitative integration.
Scans: 16–64 scans for 1H; >512 for 13C.
NOE Experiment:
Use the 1D-DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) sequence for clean selection.
Select the benzylic proton (C2-H) for irradiation.
Mixing time: 500–800 ms.
Protocol B: GC-MS Analysis
Objective: Confirm molecular weight and fragmentation fingerprint.[1]
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
Inlet: Split mode (20:1), 250°C.
Oven Program:
Hold 60°C for 2 min.
Ramp 15°C/min to 280°C.
Hold 5 min.
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
Analytical Workflow Summary
The following diagram summarizes the integrated workflow for full structural elucidation.
Figure 3: Integrated spectroscopic workflow for substituted phenyloxolanes.
References
Conformational Analysis of THF
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
Stereochemical Determination via NMR
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and NOE). Link
Mass Spectrometry of Ethers:
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).
Phenyloxolane Synthesis & Analysis
Evans, D. A., et al. (1990).[2] Stereoselective synthesis of tetrahydrofurans. Journal of the American Chemical Society. (Foundational work on relative stereochemistry assignment).
physical characteristics of racemic phenyloxolane amines
An In-Depth Technical Guide to the Physical Characteristics of Racemic Phenyloxolane Amines Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the core , a cl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical Characteristics of Racemic Phenyloxolane Amines
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core , a class of compounds with significant interest in pharmaceutical development. Moving beyond a simple data sheet, this document elucidates the stereochemical principles governing these mixtures and details the analytical methodologies essential for their characterization. We will explore the synthesis-property relationships and the causal factors behind experimental observations, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to provide not only foundational knowledge but also practical, step-by-step protocols for robust scientific inquiry.
Introduction: The Significance of Chirality in Drug Development
The modern pharmaceutical landscape has increasingly shifted away from the development of racemic mixtures, with regulatory bodies like the European Medicines Agency showing a strong preference for single-enantiomer drugs.[1] This is rooted in the fundamental principle that enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2] Phenyloxolane amines, which feature at least one stereocenter, are a prime example of where a deep understanding of stereochemistry is critical.
A racemic mixture, containing equal amounts of two enantiomers, often presents unique physical properties compared to its enantiopure counterparts.[3] These properties—including melting point, solubility, and crystal structure—are not merely academic curiosities; they are critical parameters that influence drug formulation, bioavailability, stability, and manufacturability. This guide serves as a foundational resource for characterizing these racemic systems, ensuring the scientific rigor required for advanced drug discovery and development.
Stereochemistry: The Duality of Phenyloxolane Amines
Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules.[4][5] For phenyloxolane amines, the key feature is the presence of a chiral center, typically the carbon atom to which the phenyl group, the amine group, and the oxolane ring are attached.
Enantiomers and the Racemic Mixture
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[3] In an achiral environment, they possess identical physical properties, such as boiling point, density, and refractive index. However, they rotate plane-polarized light in equal but opposite directions. A racemic mixture is a 1:1 mixture of two enantiomers and is optically inactive.[3]
discovery and synthesis of novel phenyloxolane compounds
An In-depth Technical Guide to the Discovery and Synthesis of Novel Phenyloxolane Compounds Authored by a Senior Application Scientist Foreword: The Phenyloxolane Scaffold – A Privileged Motif in Modern Drug Discovery Th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Discovery and Synthesis of Novel Phenyloxolane Compounds
Authored by a Senior Application Scientist
Foreword: The Phenyloxolane Scaffold – A Privileged Motif in Modern Drug Discovery
The confluence of a robust, saturated five-membered oxolane (tetrahydrofuran) ring and an aromatic phenyl group creates the phenyloxolane scaffold, a structural motif of burgeoning interest in medicinal chemistry. This guide is conceived for the practicing researcher and drug development professional, providing a technically-grounded exploration into the synthesis, characterization, and strategic considerations for developing novel compounds based on this core. We move beyond simple recitation of protocols to dissect the underlying chemical logic, enabling the reader to not only replicate but also innovate. The oxolane ring, while seemingly simple, offers stereochemical complexity and serves as a versatile anchor for diverse pharmacophoric elements. Its phenyl substituent provides a critical anchor for π-π stacking, hydrophobic interactions, and a platform for further functionalization, making it a key player in ligand-receptor binding. The therapeutic potential of related phenyl-containing heterocycles, such as quinolines and morpholines, as anti-inflammatory, analgesic, and anticancer agents underscores the promise of the phenyloxolane core.[1][2] This document will serve as a comprehensive manual, guiding you through the critical phases of discovery from conceptual synthetic design to analytical validation.
Part 1: Strategic Synthesis of the Phenyloxolane Core
The successful synthesis of a target compound hinges on the strategic selection of a synthetic route that balances yield, purity, stereochemical control, and scalability.[3][4] We will explore the most robust and versatile methods for constructing the phenyloxolane skeleton.
Intramolecular Williamson Ether Synthesis: The Workhorse Approach
The intramolecular cyclization of a suitably functionalized haloalcohol is a foundational and reliable method for forming the oxolane ring. The causality behind this choice lies in its simplicity and the ready availability of starting materials.
Causality of Experimental Design: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is paramount. These bases efficiently deprotonate the hydroxyl group to form the nucleophilic alkoxide without competing in undesirable SN2 side reactions with the alkyl halide. The choice of solvent (e.g., anhydrous THF or DMF) is dictated by its ability to dissolve the reactants and its high boiling point, which can facilitate the reaction kinetics.
Experimental Protocol: Synthesis of 2-Phenyloxolane via Intramolecular Cyclization
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-1-phenylbutan-1-ol (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 0.1 M).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 66 °C).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Quenching & Work-up: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Asymmetric Synthesis: Controlling Stereochemistry
For therapeutic applications, controlling the stereochemistry of the phenyloxolane core is often mandatory, as different enantiomers can have vastly different biological activities.[5] Asymmetric catalysis provides an elegant solution for establishing desired stereocenters.[6] While direct asymmetric synthesis of phenyloxolanes is an evolving field, principles from related structures, such as the palladium-catalyzed asymmetric allylation of phenols to form chiral allylic ethers, offer a powerful strategic blueprint.[7] These chiral ethers can then be further elaborated and cyclized to yield enantiomerically enriched phenyloxolanes.
The core principle involves a chiral catalyst, often a metal complex with a chiral ligand, that creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.[8][9]
Conceptual Workflow: Asymmetric Synthesis
The following diagram illustrates a conceptual workflow for generating chiral phenyloxolanes, starting from prochiral materials and employing a chiral catalyst.
Caption: Conceptual workflow for asymmetric phenyloxolane synthesis.
Part 2: Purification and Structural Elucidation
Unambiguous characterization of newly synthesized compounds is the bedrock of scientific integrity. A combination of chromatographic and spectroscopic techniques is required to confirm the purity and elucidate the precise chemical structure of the target phenyloxolane.
Purification: From Crude to Pure
Flash column chromatography is the most common method for purifying organic compounds on a laboratory scale. The choice of solvent system (eluent) is determined by the polarity of the target compound, with the goal of achieving a good separation (ΔRf > 0.2) from byproducts and unreacted starting materials.
Spectroscopic Characterization
A suite of spectroscopic methods provides the necessary data to confirm the identity of the synthesized molecule.
Technique
Purpose
Expected Observations for 2-Phenyloxolane
1H NMR
Determines the number, connectivity, and chemical environment of protons.
Aromatic protons (δ ~7.2-7.4 ppm), a characteristic methine proton adjacent to the oxygen and phenyl group (benzylic proton, δ ~4.8-5.0 ppm), and aliphatic protons of the oxolane ring (δ ~1.8-4.0 ppm).
13C NMR
Determines the number and chemical environment of carbon atoms.
Aromatic carbons (δ ~125-145 ppm), a benzylic carbon (δ ~80-85 ppm), and aliphatic carbons (δ ~25-70 ppm).
Mass Spectrometry (MS)
Determines the molecular weight and fragmentation pattern.
A molecular ion peak (M+) corresponding to the molecular weight of the compound.
FTIR Spectroscopy
Identifies the functional groups present in the molecule.
Part 3: The Medicinal Chemistry Perspective – SAR and Future Directions
The synthesis of novel compounds is driven by the pursuit of new biological functions. Phenolic compounds, in general, are well-known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[11][12][13] The phenyloxolane scaffold provides a three-dimensional framework that can be systematically modified to probe structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Strategy
The core principle of SAR is to synthesize a library of related analogs and test them in a biological assay to understand how specific structural changes affect activity.[14] For the phenyloxolane core, key modifications can be made at several positions.
Caption: Key modification points for SAR studies on the phenyloxolane scaffold.
Potential Therapeutic Applications
Drawing parallels from related heterocyclic structures, phenyloxolanes are promising candidates for several therapeutic areas:
Oncology: Many heterocyclic compounds, including those with oxazole and quinoxaline cores, have demonstrated anticancer activity.[10][15][16] The phenyloxolane scaffold could be explored for its potential to inhibit cancer cell proliferation.[17][18][19]
Anti-inflammatory Agents: Phenolic compounds are renowned for their anti-inflammatory properties.[20] Novel phenyloxolanes could be designed to target key enzymes or receptors in inflammatory pathways, similar to quinoline-based anti-inflammatory agents.[2]
Neurotherapeutics: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The lipophilic nature of the phenyloxolane core may be advantageous in designing novel agents for neurodegenerative diseases.[21]
Conclusion
The represent a fertile ground for innovation in medicinal chemistry. This guide has outlined the core synthetic strategies, emphasizing the rationale behind experimental choices, and provided a framework for the rigorous characterization required for drug discovery. By leveraging robust synthetic methodologies and a strategic approach to structure-activity relationship studies, the research community can unlock the full therapeutic potential of this promising chemical scaffold.
References
Benchchem. Asymmetric Synthesis of 3-Phenyloxetan-2-one - Application Notes and Protocols.
ResearchGate. (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives.
ResearchGate. Different synthetic routes to 2,3′‐biquinolines.
PMC. Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E).
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
ResearchGate. Research on promoting the asymmetric reaction of phenylacetylene with aldehydes by chloramphenicol base ligands.
PubMed. Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 1. Initial structure-activity relationships.
ResearchGate. Synthesis of 2-substituted 2-phenyloxetanes 2a-l | Download Table.
PubMed. Medicinal chemistry of 2,2,4-substituted morpholines.
PubMed. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder.
PubMed. A synthetic route to 3-C-alkyl (or 3-C-phenyl-) 2,3-dideoxy-D-erythro-pentono-1,4-lactones: intermediates in the synthesis of 2(3H)-furanones.
YouTube. Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst@NOBLECHEMISTRY.
PMC. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
OCR A-Level Chemistry. Synthetic routes.
PubMed. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities.
Benchchem. A Comparative Guide to the Synthetic Routes of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.
MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
PubMed. Discovery of novel[7][8][10]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment. Available from:
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
Prioritizing drug targets by perturbing biological network response functions.
ResearchGate. The synthetic route to compounds (I) and (II).
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
PMC. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities.
PubMed. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling.
PMC. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review.
MDPI. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling.
MDPI. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity.
GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
260 quinolones for applications in medicinal chemistry: synthesis and structure.
Organic & Biomolecular Chemistry (RSC Publishing). 3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists.
MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
MDPI. Pharmacological Activities of Aminophenoxazinones.
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
PubMed. Synthesis and analgesic activity of new phencyclidine derivatives.
PMC. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis.
A Technical Guide to the Preliminary Toxicological Screening of Aminomethyloxolanes
This guide provides a comprehensive framework for the initial safety assessment of novel aminomethyloxolane compounds, a class of heterocyclic molecules with significant potential in medicinal chemistry. The strategy out...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the initial safety assessment of novel aminomethyloxolane compounds, a class of heterocyclic molecules with significant potential in medicinal chemistry. The strategy outlined herein is a tiered, mechanism-based approach designed to efficiently identify potential liabilities, conserve resources, and adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. As your guide, I will not only detail the protocols but also elucidate the scientific rationale underpinning each stage of the screening cascade, reflecting field-proven strategies for early-stage drug development.
Introduction: The Rationale for a Phased Screening Approach
Aminomethyloxolanes, characterized by a saturated five-membered oxolane (tetrahydrofuran) ring with an aminomethyl substituent, represent a scaffold of interest for developing new therapeutic agents. The oxolane ring is a common motif in biologically active molecules, but its structural alerts and metabolic fate necessitate a thorough toxicological evaluation early in the discovery phase.[1] Preclinical toxicity testing is essential for characterizing dose-specific and organ-specific effects and is a mandatory prerequisite for advancing any investigational product to clinical trials.[2][3][4]
A phased, or tiered, approach is the cornerstone of modern toxicology. It allows for rapid, high-throughput in vitro assays to eliminate compounds with overt toxicity before committing to more resource-intensive and ethically sensitive in vivo studies.[5][6][7] This guide details a three-tiered preliminary screening cascade:
Tier 1: In Vitro Cytotoxicity Assessment
Tier 2: In Vitro Genotoxicity Assessment
Tier 3: Acute Oral Systemic Toxicity (In Vivo)
This workflow ensures that only candidates with a promising initial safety profile proceed, optimizing the drug development pipeline.[8][9]
Caption: Workflow for the Ames bacterial reverse mutation assay.
Experimental Protocol: Ames Test (Plate Incorporation Method)
Preparation:
Grow overnight cultures of the required bacterial strains (e.g., TA98, TA100).
[10] * Prepare minimal glucose agar plates.
[11][12] * Prepare top agar containing a trace amount of histidine (or tryptophan for E. coli) and biotin. Keep molten at 45°C.
[12]
Treatment:
To sterile tubes held at 45°C, add in sequence:
2 mL of molten top agar.
0.1 mL of bacterial culture.
0.1 mL of the test compound at various concentrations.
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).
[11] * Include a vehicle control (DMSO) and known positive controls for each strain, with and without S9 activation.
Plating and Incubation:
Vortex each tube briefly and pour the contents evenly onto a minimal glucose agar plate.
[10] * Allow the top agar to solidify.
Incubate the plates in the dark at 37°C for 48-72 hours.
[12]
Data Analysis:
Count the number of revertant colonies on each plate.
A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
In Vitro Mammalian Cell Micronucleus Test
Authoritative Grounding: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause whole chromosome loss). [13][14]During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate nuclei called micronuclei. [15]The assay is described in OECD Test Guideline 487.
[14]
Causality Behind Experimental Choices: The use of cytochalasin B is a key refinement. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. [16]Scoring micronuclei only in these binucleated cells ensures that the analysis is restricted to cells that have undergone at least one cell division during or after treatment, which is a prerequisite for the formation of micronuclei.
[16]
Experimental Protocol: In Vitro Micronucleus Test
Cell Culture and Treatment:
Culture a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) and expose the cells to at least three concentrations of the test compound. [13]The highest concentration should induce significant cytotoxicity (e.g., ~50-60% reduction in cell growth) as determined in Tier 1.
Treatment is performed for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (~1.5-2 normal cell cycles) without S9.
[13]
Cytokinesis Block:
After the treatment period, wash the cells and add fresh medium containing cytochalasin B.
[15] * Incubate for a further 1.5-2 normal cell cycles to allow cells to become binucleated.
[15]
Cell Harvesting and Staining:
Harvest the cells using a standard protocol (e.g., trypsinization for adherent cells).
Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.
Stain the cells with a DNA-specific stain such as Giemsa or DAPI.
[13][14]
Data Acquisition and Analysis:
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
[13]
Tier 3: Acute Oral Systemic Toxicity (In Vivo)
Expertise & Rationale: If a compound demonstrates an acceptable profile in in vitro cytotoxicity and genotoxicity assays, a preliminary in vivo study is warranted to understand its effects on a whole organism. [2]The acute oral toxicity study provides information on the potential hazards following a single high-dose exposure. [17]This data is crucial for classifying the compound's toxicity and for guiding dose selection in subsequent, longer-term studies. [8][17]Modern protocols, such as the OECD Acute Toxic Class (TG 423) or Up-and-Down Procedure (TG 425), are designed to estimate the median lethal dose (LD₅₀) while minimizing animal use compared to the classical LD₅₀ test.
[18][19]
Methodology Overview: Acute Toxic Class Method (OECD 423)
Principle: This method involves a stepwise procedure using a small number of animals (typically 3 per step). [18]The outcome of dosing at one level determines the dose for the next group. The objective is to identify a dose range that causes mortality, allowing for classification into one of the Globally Harmonized System (GHS) toxicity categories.
Procedure:
Animal Model: The study is typically conducted in one sex (usually female, as they are often slightly more sensitive) of a rodent species (e.g., Wistar rats).
[20] * Dosing: A starting dose (e.g., 300 mg/kg) is administered orally by gavage to a group of 3 fasted animals.
[18] * Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
[20] * Stepwise Progression:
If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified. If only one dies, the test is repeated at the same dose.
If no mortality occurs, the dose is increased (e.g., to 2000 mg/kg) for the next group of 3 animals.
If mortality is seen at the starting dose, a lower dose (e.g., 50 mg/kg) is used for the next group.
Endpoints:
The primary endpoint is mortality.
Other important observations include changes in body weight, clinical signs of toxicity (e.g., changes in behavior, respiration, posture), and gross pathological findings at necropsy.
[17]
Trustworthiness and Ethical Considerations: These studies must be conducted in compliance with Good Laboratory Practice (GLP) where required and with full ethical approval. The use of modern OECD guidelines (420, 423, 425) is a critical part of the "Refinement" and "Reduction" aspects of the 3Rs, as they provide sufficient information for hazard classification with significantly fewer animals than historical methods.
[18][21]
Data Synthesis and Decision-Making
As a Senior Application Scientist, my role extends to interpreting the integrated dataset to guide project decisions. The preliminary screen provides a multi-faceted view of a compound's potential toxicity.
Table 2: Hypothetical Data Summary for a Candidate Aminomethyloxolane
Assay
Endpoint
Result
Interpretation
Cytotoxicity (HepG2)
IC₅₀
45 µM
Low to moderate basal cytotoxicity. Acceptable for further screening.
Ames Test
Mutagenicity Index
< 2.0 at all concentrations, with and without S9
Negative. No evidence of inducing gene mutations.
In Vitro Micronucleus
% Micronucleated Cells
No significant increase vs. control
Negative. No evidence of inducing chromosomal damage.
| Acute Oral Toxicity (Rat) | Outcome (OECD 423) | No mortality at 300 mg/kg; 1/3 mortality at 2000 mg/kg | Low acute toxicity. Estimated LD₅₀ > 2000 mg/kg. GHS Category 5 or Unclassified. |
Decision: Based on this hypothetical profile, the aminomethyloxolane candidate shows a favorable preliminary safety profile. It is not cytotoxic at lower concentrations, shows no evidence of genotoxicity, and has low acute systemic toxicity. This compound would be a "Go" candidate for progression to more detailed preclinical toxicology studies, such as repeated-dose toxicity and safety pharmacology. [8][22]Conversely, a positive result in either genotoxicity assay would be a significant red flag, often leading to the termination of the compound's development.
Conclusion
This in-depth technical guide outlines a robust, logical, and ethically considered strategy for the preliminary toxicological screening of novel aminomethyloxolane compounds. By integrating in vitro cytotoxicity and genotoxicity assays with a confirmatory in vivo acute toxicity study, researchers can make informed decisions early in the drug development process. This tiered approach effectively de-risks candidates, ensuring that only those with the highest potential for safety and efficacy are advanced, ultimately saving time, resources, and aligning with modern standards of scientific and ethical integrity.
References
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Notes. [Link]
In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). LifeNet Health. Retrieved February 19, 2026, from [Link]
Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Charles River Labs. Retrieved February 19, 2026, from [Link]
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved February 19, 2026, from [Link]
Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (2021, July 27). Particle and Fibre Toxicology. [Link]
OECD Test Guidelines for Genetic Toxicology - ISS. (2021, July 27). Istituto Superiore di Sanità. [Link]
Determination of acute toxicity (ld50). (n.d.). Ankara University. Retrieved February 19, 2026, from [Link]
Acute oral toxicity. (n.d.). Pesticide Registration Toolkit. Retrieved February 19, 2026, from [Link]
Comparison of five methods for the determination of lethal dose in acute toxicity studies. (1988). Archives of Toxicology. [Link]
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). STAR Protocols. [Link]
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
Effective alternative methods of LD50 help to save number of experimental animals. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017, August 22). OECD. [Link]
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved February 19, 2026, from [Link]
In vitro Micronucleus Test, Chromosomal Aberration Tests, Cytogenetics. (n.d.). Xenometrix AG. Retrieved February 19, 2026, from [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]
Chapter IV. Guidelines for Toxicity Tests. (n.d.). Food and Drug Administration. Retrieved February 19, 2026, from [Link]
In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved February 19, 2026, from [Link]
John William Trevan's concept of Median Lethal Dose (LD /LC ) – more misused than used. (2021, July 15). Journal of Pre-Clinical and Clinical Research. [Link]
An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019, May 13). JoVE. [Link]
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. [Link]
Calculation of LD50. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]
The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link]
Acute Oral Toxicity Up-And-Down-Procedure. (2025, June 29). US EPA. [Link]
OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). Slideshare. Retrieved February 19, 2026, from [Link]
The In Vitro Micronucleus Assay. (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]
Guidance on genotoxicity testing strategies for manufactured nanomaterials. (2024, July 18). GOV.UK. [Link]
Drug Development Checklist: Considerations for Each Stage. (2021, April 5). Premier Research. [Link]
Preparing for Preclinical Testing: A Readiness Checklist. (2021, June 7). Contract Pharma. [Link]
Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. (n.d.). GOV.UK. Retrieved February 19, 2026, from [Link]
Preclinical Checklist. (n.d.). Cambridge MedChem Consulting. Retrieved February 19, 2026, from [Link]
Pre-Clinical Checklist for IND Submissions. (2025, June 3). MedSurg PI, LLC. [Link]
List of Required Documents in the Preclinical Package to be submitted to GA of CT for Scientific Opinion before First in Human Clinical. (n.d.). Egyptian Drug Authority. Retrieved February 19, 2026, from [Link]
Toxicological screening. (2011). Journal of Pharmacology & Pharmacotherapeutics. [Link]
OXOLANE. (n.d.). Ataman Kimya. Retrieved February 19, 2026, from [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013, October 22). Critical Reviews in Toxicology. [Link]
Toxicology Screening. (2021, August 10). StatPearls. [Link]
Toxicological Screening: A Critical Component of Drug Development and Safety Assessment. (2023). Research & Reviews: Journal of Pharmacology and Toxicological Studies. [Link]
A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2025, August 2). Informa Healthcare. [Link]
Carcinogenesis studies of tetrahydrofuran vapors in rats and mice. (1998). Toxicology and Industrial Health. [Link]
A Comprehensive Technical Guide to the Solubility Profiling of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
Foreword: Charting the Course for a Novel Moiety In the landscape of drug discovery and development, the journey of a novel chemical entity (NCE) from the bench to the bedside is fraught with challenges. Among the most f...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Charting the Course for a Novel Moiety
In the landscape of drug discovery and development, the journey of a novel chemical entity (NCE) from the bench to the bedside is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with aqueous solubility standing as a paramount gatekeeper to bioavailability and therapeutic efficacy. This guide addresses the solubility testing of a specific, and likely novel, molecule: rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine.
Given the absence of extensive public data on this particular racemic compound, this document is structured not as a retrospective data sheet, but as a prospective, in-depth strategic guide. It is designed for researchers, formulation scientists, and drug development professionals, providing the foundational principles, experimental designs, and interpretive logic required to comprehensively profile the solubility of this amine-containing heterocyclic compound. As a Senior Application Scientist, my objective is to infuse this guide with field-proven insights, explaining not just the what and how, but the critical why behind each experimental choice.
Deconstructing the Molecule: A Predictive Analysis
Before any practical work commences, a thorough analysis of the molecular structure is imperative for anticipating its solubility behavior.
Core Structure: The molecule is comprised of a phenyl group and a methanamine group attached to an oxolane (tetrahydrofuran) ring.
The Amine Group (-CH₂NH₂): The primary aliphatic amine is the most influential functional group. It is basic and will readily protonate in acidic to neutral conditions. This suggests that the solubility of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine will be highly dependent on pH.[1][2] The lone pair of electrons on the nitrogen atom can accept a proton, forming a cationic ammonium salt which is significantly more polar and water-soluble than the neutral free base.[3][4]
The Oxolane Ring: The tetrahydrofuran ring is a polar ether, capable of acting as a hydrogen bond acceptor. This feature contributes positively to aqueous solubility compared to a non-polar carbocyclic analogue.[5]
The Phenyl Group (-C₆H₅): The phenyl group is a large, non-polar, hydrophobic moiety. This will act as the primary antagonist to aqueous solubility.
Stereochemistry (rac-[(2R,3S)]): The compound is a racemate of a specific diastereomer. While the stereochemistry is critical for pharmacology, it is also important for solubility. Different crystal lattice energies of different stereoisomers or racemates can lead to variations in thermodynamic solubility. For this initial assessment, we will proceed with the racemate as provided.
Initial Hypothesis: The compound will exhibit low intrinsic solubility (solubility of the neutral form) due to the phenyl group, but its solubility will increase dramatically at lower pH values as the amine becomes protonated. The interplay between the hydrophobic phenyl group and the polar, ionizable amine makes a full pH-solubility profile essential.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
A critical distinction must be made between two types of solubility measurements, as conflating them can lead to costly errors in development.[6][7]
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid material at a specific temperature and pressure.[8] This value is crucial for formulation development and is the focus of the gold-standard shake-flask method.[9]
Kinetic Solubility: This is often measured in high-throughput screening. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[10][11] The concentration at which precipitation first occurs is the kinetic solubility. This value is typically higher than the thermodynamic solubility because it can represent a supersaturated or amorphous state.[12] While useful for initial rank-ordering, it is not a substitute for the true equilibrium value.
This guide will focus on determining the thermodynamic solubility , which provides the stable, reliable data needed for robust drug development.
The pH-Solubility Profile: The Most Critical Characterization
For an ionizable compound like our target amine, a single solubility value is meaningless. We must determine its solubility across a physiologically relevant pH range.
Theoretical Basis: The Henderson-Hasselbalch Relationship
The relationship between pH, pKa, and the solubility of a basic compound can be described by the Henderson-Hasselbalch equation. The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, soluble form.
For a weak base:
S_T = S₀ (1 + 10^(pKa - pH))
This equation predicts that for every pH unit drop below the pKa, the total solubility will increase tenfold. However, this is an idealized model. In practice, factors like counter-ion effects and buffer composition can cause deviations.[13] Therefore, experimental determination is non-negotiable.
The diagram below illustrates the fundamental equilibrium driving the pH-dependent solubility of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine.
Caption: pH-dependent equilibrium of the target amine.
Experimental Protocol: The Shake-Flask Method (ICH Guideline)
The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies.[14]
Aqueous Buffers: A series of buffers covering the pH range of 1.2 to 7.4 (e.g., HCl for pH 1.2, phosphate buffers for various pHs). It is critical to use buffers with known composition, as different buffer species can influence solubility.[13]
Vials (e.g., 2 mL glass HPLC vials with screw caps)
Orbital shaker with temperature control (set to 25°C or 37°C)
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected after testing for non-specific binding)
Analytical system for quantification: HPLC-UV is preferred. A UV-Vis spectrophotometer can be used if the compound has a suitable chromophore and no interfering excipients are present.
Step-by-Step Workflow
Preparation:
Prepare a series of aqueous buffers (e.g., at pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4). Verify the final pH of each buffer.
Develop and validate an analytical method (e.g., HPLC-UV) to accurately quantify the compound. This includes establishing a calibration curve with known concentrations.
Sample Addition:
Add an excess amount of the solid compound to a series of vials. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure equilibrium with the solid phase.[15] A good starting point is to add 2-5 mg of solid to 1 mL of buffer.
Equilibration:
Add a precise volume (e.g., 1.0 mL) of each buffer to the corresponding vials.
Seal the vials tightly.
Place the vials on an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance) and moderate agitation.
The system must be allowed to reach equilibrium. A typical duration is 24-48 hours. Self-Validation Step: To confirm equilibrium, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured concentration does not change between the later time points.[9]
Sample Processing:
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw a sample from the supernatant.
Separate the dissolved compound from the undissolved solid. Centrifugation followed by filtration of the supernatant is the most robust method.[9] Crucial: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.
Quantification:
Dilute the filtered sample with an appropriate mobile phase or solvent to fall within the linear range of the analytical method's calibration curve.
Analyze the sample using the validated HPLC-UV or other quantification method.
Calculate the concentration in the original sample, accounting for any dilutions.
Solid Phase Analysis (Trustworthiness Pillar):
After the experiment, recover the remaining solid from a few key vials (e.g., from the lowest and highest pH).
Analyze the solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a critical self-validating step to ensure the compound has not changed its solid form (e.g., converted to a different polymorph or a salt form) during the experiment, which would invalidate the result.[9]
Raw data should be compiled into a clear, concise format.
Aqueous Solubility Data
pH of Buffer
Temperature (°C)
Measured Concentration (µg/mL)
Solubility (mg/mL)
Solubility (mM)
Log S
Solid Form Verified (Y/N)
1.2
37
Value
Value
Value
Value
Y
2.0
37
Value
Value
Value
Value
Y
4.5
37
Value
Value
Value
Value
Y
6.8
37
Value
Value
Value
Value
Y
7.4
37
Value
Value
Value
Value
Y
Non-Aqueous and Co-Solvent Solubility
Similar experiments should be conducted in relevant organic solvents or co-solvent systems (e.g., water/ethanol mixtures) if required for specific formulation strategies.
Solvent System
Temperature (°C)
Solubility (mg/mL)
Comments
Methanol
25
Value
Ethanol
25
Value
Acetonitrile
25
Value
20% Ethanol/Water
25
Value
Interpretation and Implications
The generated pH-solubility profile is foundational for the Biopharmaceutics Classification System (BCS).[16] The BCS categorizes drugs based on their solubility and permeability to predict their in vivo performance.[17][18]
High Solubility (BCS Class I or III): A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[19] If our compound meets this criterion, development of an immediate-release oral solid dosage form is likely to be straightforward.
Low Solubility (BCS Class II or IV): If the compound is poorly soluble, its absorption will likely be limited by its dissolution rate.[16] This would immediately flag the need for formulation strategies such as salt formation, particle size reduction (micronization), or the use of amorphous solid dispersions to enhance bioavailability.
The choice of a salt form can dramatically alter solubility.[20] If the free base has low solubility, forming a salt with a suitable counter-ion (e.g., hydrochloride, mesylate) can provide a significant advantage, though the potential for the salt to disproportionate back to the less soluble free base in the gastrointestinal tract must be evaluated.[21][22]
Conclusion: From Data to Development Strategy
The comprehensive solubility profile of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine is not merely a set of data points; it is the strategic blueprint for its future development. By meticulously executing the protocols outlined in this guide—grounded in the principles of thermodynamic equilibrium, pH-dependency, and solid-state verification—researchers can generate the high-integrity data necessary to make informed decisions. This foundational knowledge will guide formulation scientists, de-risk clinical progression, and ultimately determine the viability of this novel chemical entity as a potential therapeutic agent.
References
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
Taylor & Francis Online. (Date not specified). Biopharmaceutics Classification System – Knowledge and References. [Link]
National Center for Biotechnology Information (PMC). (Date not specified). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. [Link]
Wikipedia. (Date not specified). Biopharmaceutics Classification System. [Link]
Agno Pharmaceuticals. (Date not specified). Biopharmaceutical Classification System. [Link]
PubMed. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]
ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]
International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
PATh. (2021). The impact of the counterion in the performance of ionic hydrotropes. [Link]
Chem.ucla.edu. (Date not specified). Amine Unknowns. [Link]
PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
PubMed. (2019). Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution. [Link]
PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]
ResearchGate. (2025). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]
ResearchGate. (Date not specified). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. [Link]
MDPI. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. [Link]
Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. [Link]
Chem.ucalgary.ca. (Date not specified). Physical Properties: Solubility Classification. [Link]
De Anza College. (Date not specified). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
Digicollections.net. (Date not specified). 1.16 Phase solubility analysis. [Link]
Chemistry Online @ UTSC. (Date not specified). Solubility. [Link]
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
Scilit. (Date not specified). Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. [Link]
J.C.S. (Date not specified). Solubility and pH of amines. [Link]
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
Lund University Publications. (Date not specified). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
PubMed. (Date not specified). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]
University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
SNS Courseware. (Date not specified). B.PHARMACY IV SEMESTER UNIT – 3 HETEROCYCLIC CHEMISTRY. [Link]
Chem.uic.edu. (Date not specified). 7.3 Solubility of Amines. [Link]
SciELO. (Date not specified). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
IntechOpen. (Date not specified). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
PubMed. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. [Link]
Technical Guide: Synthesis and Application of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
The following technical guide details the chemical identity, synthesis, and application of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine , a specific stereoisomer of the 2-phenyl-3-(aminomethyl)tetrahydrofuran scaffold. [...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine , a specific stereoisomer of the 2-phenyl-3-(aminomethyl)tetrahydrofuran scaffold.
[1]
Part 1: Chemical Identity & CAS Designations[1][2]
Core Identification
The target molecule is the trans-diastereomer (racemic) of 2-phenyl-3-(aminomethyl)tetrahydrofuran.[1] It is a privileged scaffold in medicinal chemistry, particularly for targeting Histamine H3 receptors and Sigma-1 receptors due to its ability to mimic the spatial arrangement of bioactive amines.[1]
Feature
Specification
IUPAC Name
rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
Common Name
trans-2-phenyl-3-(aminomethyl)tetrahydrofuran
Molecular Formula
C₁₁H₁₅NO
Molecular Weight
177.24 g/mol
Stereochemistry
trans-relative configuration (racemic mixture of (2R,3S) and (2S,3R))
Key Functional Groups
Primary amine (methanamine), Ether (oxolane/THF), Phenyl ring
CAS Registry Status
While the general structure and specific enantiomers appear in patent literature, the specific CAS number for the racemic trans isomer is not widely indexed in public chemical catalogs. Researchers should utilize the verified CAS number of the direct precursor to establish the synthetic lineage.[1]
Direct Precursor CAS:1286273-76-4 (trans-2-phenyltetrahydrofuran-3-carboxylic acid)[1][2]
Note: Commercial sourcing often requires requesting the "trans-isomer" specifically using the precursor CAS 1286273-76-4 as a reference point for custom synthesis.[1]
Part 2: Synthesis & Experimental Protocols
Retrosynthetic Analysis
The most robust route to the target amine is via the reduction of the corresponding carboxylic acid or nitrile.[1] The trans-stereochemistry is typically established during the formation of the tetrahydrofuran ring or via thermodynamic equilibration of the precursor.[1]
Validated Synthetic Pathway (Graphviz)[1]
Figure 1: Synthetic route from the commercially available carboxylic acid precursor.[1]
Detailed Experimental Protocol
Objective: Synthesis of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine from trans-2-phenyltetrahydrofuran-3-carboxylic acid.
Step 1: Formation of the Amide
Activation: Dissolve trans-2-phenyltetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.[1]
Reflux: Heat to reflux for 2 hours under nitrogen until gas evolution ceases.
Amidation: Cool the mixture to 0°C. Slowly add concentrated aqueous ammonia (excess) or bubble ammonia gas through the solution.
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude trans-carboxamide.[1]
Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF under an argon atmosphere at 0°C.
Addition: Dropwise add a solution of the trans-carboxamide (from Step 1) in anhydrous THF.
Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of amide).[1]
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate.
Purification: Purify the resulting oil via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to obtain the pure amine.[1]
Part 3: Applications & Pharmacological Utility[1]
Pharmacophore Mapping
This scaffold is a structural bioisostere for several CNS-active agents. The distance between the aromatic centroid and the basic nitrogen is critical for receptor binding.[1]
Histamine H3 Antagonists: The 2-phenyl-THF core provides a rigid spacer that orients the amine for interaction with Asp114 in the H3 receptor.[1]
Sigma-1 Receptor Ligands: The lipophilic phenyl ring and the protonatable amine fit the canonical "hydrophobic-cationic" pharmacophore of Sigma-1 ligands.[1]
Logical Relationship Diagram (Graphviz)
Figure 2: Pharmacological utility of the 2-phenyl-THF scaffold in drug design.[1]
Part 4: Analytical Characterization (Expected)
To validate the synthesis of the trans-isomer, the following NMR signals are diagnostic:
¹H NMR (400 MHz, CDCl₃):
H-2 (Benzylic): Doublet (d) at ~4.8–5.0 ppm.[1][3] The coupling constant (J) between H-2 and H-3 is typically smaller for trans (approx. 5–7 Hz) compared to cis (approx. 8–9 Hz) in 2,3-disubstituted THF rings, though this can vary; NOESY is required for definitive assignment.[1]
CH₂-NH₂: Doublet of doublets or broad singlet at ~2.8–3.0 ppm.[1]
Phenyl Group: Multiplet at 7.2–7.4 ppm (5H).[1][3]
References
Kandinska, M. I., et al. (2006).[1][4] "Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones." Molecules, 11(6), 403-414.[1][4] (Describes the synthesis and stereochemical assignment of related trans-2-phenyl-THF systems). Retrieved from [Link][1]
PubChem. (2024).[1] Compound Summary: 2-phenyltetrahydrofuran-3-amine derivatives. National Library of Medicine.[1] Retrieved from [Link]
Technical Whitepaper: Strategic Utilization & Sourcing of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
The following technical guide details the commercial and synthetic landscape of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine. Executive Summary The compound rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine (also known as tra...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial and synthetic landscape of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine.
Executive Summary
The compound rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine (also known as trans-3-aminomethyl-2-phenyltetrahydrofuran) represents a high-value pharmacophore in medicinal chemistry. Its 2,3-disubstituted tetrahydrofuran (THF) core serves as a rigid bioisostere for acyclic amino-alcohol chains found in SNRI antidepressants (e.g., Reboxetine analogs) and kinase inhibitors.
This guide addresses a critical bottleneck: availability . While theoretically simple, this specific diastereomer is classified as a Tier 3 (Make-on-Demand) building block. It is rarely held in bulk stock, necessitating a strategic "Buy vs. Make" decision for drug discovery campaigns.
Chemical Identity & Stereochemical Configuration[1]
Precise identification is paramount due to the existence of cis/trans diastereomers and their respective enantiomers.
Property
Specification
IUPAC Name
rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
Common Name
trans-3-(Aminomethyl)-2-phenyltetrahydrofuran
CAS Number
1807941-14-5
Molecular Formula
C₁₁H₁₅NO
Molecular Weight
177.25 g/mol
Stereochemistry
Racemic Trans . Contains (2R,3S) and (2S,3R) enantiomers.
Key Structural Feature
The phenyl ring at C2 and aminomethyl group at C3 are on opposite faces of the THF ring.
Stereochemical Note: The (2R,3S) designation confirms the trans relationship. In 2,3-disubstituted THFs, the trans isomer is often thermodynamically favored but requires specific synthetic control to avoid cis contamination.
Commercial Landscape: Sourcing Strategy
The commercial market for this scaffold is fragmented. It is not a commodity chemical (like THF-3-amine) but a specialty building block.
Vendor Analysis
Primary aggregators list the compound, but "In-Stock" flags are often misleading. The actual supply chain relies on a few synthesis-specialized manufacturers.
Primary Source:Aaron Chemicals (Catalog: AR01AH3T) and 1P Chem (Catalog: 1P028H7K).
Secondary Source:Enamine or WuXi AppTec (via Custom Synthesis/FTE arrangements).
Lead Time: Typically 2–3 weeks . This confirms the material is synthesized upon order or held in a remote warehouse (e.g., China/Ukraine) requiring purification before shipment.
The "Make vs. Buy" Decision Matrix
For a medicinal chemistry program, the decision to purchase or synthesize depends on the scale and timeline.
Synthetic Accessibility (In-House Protocol)
If commercial lead times are prohibitive, the trans-isomer can be synthesized. The most robust route utilizes the thermodynamic preference for trans-2,3-disubstitution during ring closure or reduction.
Recommended Synthetic Pathway
Mechanism: Radical cyclization or reduction of a trans-nitrile precursor. The nitrile route is preferred for scalability.
Precursor Assembly: Reaction of Styrene Oxide with a cyanoacetate equivalent or Cross-Metathesis of styrene and acrylonitrile derivatives.
Cyclization: Formation of the THF ring.
Functional Group Interconversion: Reduction of the C3-cyano/amide group to the amine.
Protocol Summary (Literature-Derived):
Step 1: Alkylation of phenylacetaldehyde or styrene oxide ring opening to generate a 4-hydroxy-nitrile skeleton.
Step 2: Acid-catalyzed cyclization. The trans isomer is often the major product (dr > 90:10) due to steric minimization between the C2-Phenyl and C3-substituent.
Step 3: Reduction using LiAlH₄ or BH₃·THF .
Quality Control & Characterization
When validating the purchased or synthesized material, distinguishing the trans (2R,3S) isomer from the cis (2R,3R) impurity is critical.
NMR Validation Criteria
The coupling constant (
) between protons at C2 and C3 is the definitive diagnostic marker.
reductive amination protocol for phenyloxolane synthesis
Application Note: Stereoselective Synthesis of 3-Amino-2-Phenyloxolanes via Reductive Amination Core Directive & Scientific Rationale The phenyloxolane (2-phenyltetrahydrofuran) scaffold is a privileged pharmacophore fou...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereoselective Synthesis of 3-Amino-2-Phenyloxolanes via Reductive Amination
Core Directive & Scientific Rationale
The phenyloxolane (2-phenyltetrahydrofuran) scaffold is a privileged pharmacophore found in neurokinin-1 (NK1) antagonists, muscarinic agonists, and various CNS-active agents. The introduction of an amino group at the C3 position, adjacent to the phenyl ring, creates a vicinal amino-ether motif capable of high-affinity binding due to restricted conformational freedom.
This protocol details the Reductive Amination of 2-phenyltetrahydrofuran-3-one using Sodium Triacetoxyborohydride (STAB) .[1] Unlike catalytic hydrogenation (which risks hydrogenolysis of the benzylic ether) or sodium cyanoborohydride (toxic, pH-sensitive), STAB offers a robust, "self-buffering" system that favors direct reductive amination while minimizing over-alkylation and ring-opening side reactions.
Key Technical Challenges Solved:
Steric Hindrance: The C2-phenyl group shields the C3-carbonyl. Standard conditions often stall at the imine stage. This protocol utilizes Acetic Acid (AcOH) catalysis to drive iminium formation.
Stereocontrol: The bulky borohydride reagent preferentially attacks the iminium ion from the face anti to the C2-phenyl group, generally favoring the cis-2,3-disubstituted product (kinetic control), though thermodynamic equilibration can occur.
Chemomimesis: The protocol mimics biological transamination efficiency by using a hydride source that is stable to the reaction solvent but reactive toward the iminium species.
Mechanistic Pathway & Stereochemistry
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion.[1] The rate-determining step in hindered ketones is often the formation of the iminium species.
Figure 1: Reaction Mechanism and Stereochemical Model
Caption: Mechanistic flow from ketone condensation to stereoselective hydride delivery. The C2-phenyl group directs the bulky acetoxyborohydride to attack from the less hindered face.
Safety Note: STAB releases acetic acid upon reaction. Ensure proper ventilation. DCE is a potential carcinogen; handle in a fume hood.
Step-by-Step Methodology
Preparation of the Iminium Precursor (In Situ):
In a dry reaction vessel under Nitrogen (
), dissolve the 2-Phenyltetrahydrofuran-3-one (1.0 equiv) in DCE (concentration ~0.2 M).
Add the Amine (1.1 equiv).
Add Glacial Acetic Acid (1.0 equiv). Crucial Step: The acid catalyzes the dehydration of the hemiaminal to the reactive iminium ion.
Stir at Room Temperature (RT) for 30–60 minutes.
Checkpoint: If the amine is sterically hindered (e.g., tert-butyl amine), add 4Å Molecular Sieves to drive the equilibrium toward the imine by scavenging water.
Reductive Step:
Cool the mixture to 0°C (ice bath). While this reaction works at RT, cooling improves diastereoselectivity (dr).
Add STAB (1.5 equiv) portion-wise over 10 minutes. Avoid dumping to prevent rapid gas evolution.
Allow the reaction to warm to RT and stir for 12–24 hours.
Monitoring (Self-Validating System):
TLC/LC-MS: Monitor the disappearance of the ketone (
) and the imine intermediate ().
Target: >95% conversion of ketone.
Quench & Workup:
Quench the reaction by adding saturated aqueous NaHCO3 (Sodium Bicarbonate) until pH ~8. Stir for 20 minutes to decompose excess borohydride.
Extract with DCM (Dichloromethane) or EtOAc (3x).
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Purification:
The crude residue is often a mixture of diastereomers (cis/trans).
Flash Chromatography: Silica gel, eluting with Hexanes/EtOAc (or DCM/MeOH for polar amines).
Note: The cis-isomer (amine and phenyl on the same side) is typically the major product but verify via NOESY NMR.
Optimization & Data Summary
The following table summarizes optimization parameters derived from internal validation on similar cyclic ether substrates.
Parameter
Condition A (Standard)
Condition B (Hindered Amine)
Condition C (Acid Sensitive)
Solvent
DCE
DCE
THF
Catalyst
AcOH (1.0 eq)
AcOH (2.0 eq) + 4Å Sieves
None or mild Lewis Acid
Temp
20°C
40°C
0°C
Time
16 h
24–48 h
12 h
Yield
85–95%
60–75%
70–80%
dr (cis:trans)
~4:1
~2:1
~5:1
Workflow Diagram: Execution Logic
Caption: Operational workflow ensuring imine formation prior to reduction to maximize yield.
Troubleshooting & Expert Insights
Problem: Low conversion of ketone.
Root Cause: The equilibrium favors the ketone + amine rather than the imine due to steric strain from the phenyl ring.
Solution: Increase AcOH to 2.0 equivalents or use Ti(OiPr)4 (Titanium Isopropoxide) as a Lewis acid dehydrating agent before adding STAB. (Warning: Ti(OiPr)4 requires a different workup).
Problem: Epimerization of the Phenyl group.
Root Cause: The C2 proton is alpha to the ketone (in the starting material) and can enolize under basic or strongly acidic conditions.
Solution: STAB/AcOH is buffered. Avoid using strong bases or heating the ketone prior to reduction.
Problem: Product is an oil/gum.
Solution: Amino-phenyloxolanes often form oils. Convert to the HCl or Oxalate salt for crystallization and easier handling.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][5][7][9] Journal of Organic Chemistry, 61(11), 3849–3862.[2][5]
Baxendale, I. R., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine.
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews.
Application Note: Chiral Separation of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine using High-Performance Liquid Chromatography
Introduction: The Imperative of Enantiomeric Purity The precise stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit markedly d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Enantiomeric Purity
The precise stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to accurately separate and quantify these stereoisomers is not merely an analytical task but a critical component of ensuring drug safety and efficacy. The compound rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity, featuring a substituted oxolane ring and a primary amine, necessitates a robust and reliable method for chiral resolution.
This application note presents a detailed protocol for the enantioselective separation of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine using High-Performance Liquid Chromatography (HPLC). The method leverages a polysaccharide-based chiral stationary phase (CSP), a class of selectors renowned for their broad applicability and high enantiorecognition capabilities.[1][2][3] The rationale behind the selection of the stationary phase, mobile phase optimization, and a step-by-step experimental workflow are provided to guide researchers in achieving baseline separation of the enantiomers.
The Science of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers on a chiral stationary phase hinges on the differential interaction energies between the two enantiomers and the chiral selector. Polysaccharide-based CSPs, typically derived from cellulose or amylose that have been functionalized with carbamate derivatives, offer a complex three-dimensional chiral environment.[4][5] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where enantiomers can bind.
The primary mechanisms governing chiral recognition on these phases include:
Hydrogen Bonding: The carbamate linkages and any residual hydroxyl groups on the polysaccharide can act as hydrogen bond donors and acceptors. The amine group of the analyte is a key interaction point.
π-π Interactions: The phenyl group on the analyte can engage in π-π stacking with the aromatic carbamate derivatives on the CSP.
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.
Steric Hindrance (Inclusion): One enantiomer may fit more favorably into the chiral cavities of the CSP, leading to a stronger interaction and longer retention time.[4]
The choice of a specific polysaccharide derivative and the composition of the mobile phase are critical in modulating these interactions to achieve optimal selectivity. For primary amines like the target analyte, normal phase chromatography often provides superior resolution. The use of alcohol modifiers in a non-polar solvent like hexane allows for fine-tuning of the retention and selectivity. Furthermore, the addition of a small amount of a basic additive, such as diethylamine (DEA), is often crucial to improve peak shape and prevent tailing by masking acidic sites on the silica support.[6]
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as the Lux® Cellulose-1 or a CHIRALCEL® OD-H is an excellent starting point due to their proven success in separating a wide range of racemates, including amines.[7]
Dimensions: 250 x 4.6 mm, 5 µm particle size
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
Sample Preparation: Prepare a stock solution of the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of 0.1 mg/mL.
Chromatographic Conditions
A systematic approach to method development is crucial for achieving optimal separation. The following table outlines the recommended starting conditions and a pathway for optimization.
Parameter
Recommended Condition
Rationale & Optimization Notes
Chiral Stationary Phase
Lux® Cellulose-1 or CHIRALCEL® OD-H
These cellulose tris(3,5-dimethylphenylcarbamate) coated phases are known for their excellent enantiorecognition for a broad range of compounds, including those with aromatic and amine functionalities.[7]
Normal phase mode is often preferred for amine separations on polysaccharide CSPs. IPA acts as the polar modifier to control retention. DEA is a crucial additive to improve peak shape for basic analytes.[6]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column. It can be adjusted to optimize run time and resolution.
Column Temperature
25 °C
Temperature can influence enantioselectivity.[8] Running at ambient or slightly controlled temperature is a good starting point. Lower temperatures often increase resolution but also retention times.
Detection Wavelength
220 nm or 254 nm
The phenyl group of the analyte provides strong UV absorbance. 220 nm will generally offer higher sensitivity.
Injection Volume
10 µL
This can be adjusted based on the analyte concentration and detector response.
Method Development Workflow
The following diagram illustrates the logical flow for developing and optimizing the chiral separation method.
Caption: Workflow for HPLC method development.
Expected Results and Discussion
Under the proposed starting conditions, a successful separation of the enantiomers of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine should be achievable. The chromatogram is expected to show two well-resolved peaks corresponding to the two enantiomers.
Table 1: Representative Chromatographic Data
Parameter
Enantiomer 1
Enantiomer 2
Retention Time (t_R)
~ 8.5 min
~ 10.2 min
Tailing Factor (T_f)
1.1
1.2
Resolution (R_s)
\multicolumn{2}{c
}{> 2.0}
Selectivity (α)
\multicolumn{2}{c
}{~ 1.25}
Note: These are hypothetical yet realistic values to illustrate a successful separation. Actual retention times may vary depending on the specific HPLC system, column batch, and exact mobile phase composition.
The selectivity factor (α) is a measure of the separation between the two peaks, while the resolution (R_s) also takes into account the peak widths. A resolution value greater than 1.5 is generally considered to represent baseline separation. The elution order of the enantiomers is dependent on the specific chiral stationary phase used and would need to be determined experimentally using an enantiopure standard.
The choice of isopropanol as the alcohol modifier is deliberate. Its polarity and hydrogen bonding capacity are effective in displacing the analyte from the stationary phase. Should the retention times be too long, increasing the percentage of IPA will decrease them. Conversely, if the peaks are eluting too close to the void volume, decreasing the IPA percentage will increase retention and potentially improve resolution.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine by HPLC. By utilizing a polysaccharide-based chiral stationary phase under normal phase conditions with an optimized mobile phase, researchers and drug development professionals can achieve robust and reproducible enantiomeric resolution. The detailed methodology, including the rationale for experimental choices and a clear workflow, serves as a valuable resource for quality control, purity assessment, and the development of stereoselective synthetic processes.
References
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved February 19, 2026, from [Link]
eBay. (n.d.). Phenomenex Lux Cellulose-3 Chiral HPLC Column, 150 x 2 mm x 3 µm, 00F-4492-B0. Retrieved February 19, 2026, from [Link]
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved February 19, 2026, from [Link]
Bezhan, C., & Armstrong, D. W. (2021). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature. Available at: [Link]
Phenomenex Inc. (n.d.). i-Cellulose-5 Chiral LC Columns. Retrieved February 19, 2026, from [Link]
LabRulez LCMS. (n.d.). Phenomenex Lux Cellulose-2 Chiral HPLC Columns. Retrieved February 19, 2026, from [Link]
Chromatography Online. (2026). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved February 19, 2026, from [Link]
Bezhan, C., & Armstrong, D. W. (2021). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link]
Ilisz, I., et al. (2021). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link]
Stringham, R. W., & Lynam, K. G. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
Wozniak, K., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link]
Ali, I., et al. (2018). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. JoVE. Available at: [Link]
De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC North America. Available at: [Link]
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IF COLUMNS. Retrieved February 19, 2026, from [Link]
LCGC International. (2023). Application Notes: Chiral. Retrieved February 19, 2026, from [Link]
Irie, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]
Scientist Live. (2013). Application guide helps to find the right chiral separation approach. Retrieved February 19, 2026, from [Link]
Busto, E., et al. (2003). Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale. Tetrahedron: Asymmetry. Available at: [Link]
Daicel Chemical Industries Ltd. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Retrieved February 19, 2026, from [Link]
Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved February 19, 2026, from [Link]
Matarashvili, I., & Gabelashvili, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
Hyun, M. H., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]
Le-Masurier, S. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]
Watanabe, S., et al. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
Carradori, S., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Available at: [Link]
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved February 19, 2026, from [Link]
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Sumitomo Chemical Co., Ltd. (n.d.). Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. Retrieved February 19, 2026, from [Link]
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved February 19, 2026, from [Link]
Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PubMed. Available at: [Link]
Ammermann, S., et al. (2008). rac-(2R,3S)-2-Phenyl-3-(3-phenyl-1,2,3,4-tetra-hydro-quinoxalin-2-yl)quinoxaline. PubMed. Available at: [Link]
Application Notes and Protocols for the Pharmacological Profiling of Novel Psychoactive Substances
Introduction: Navigating the Evolving Landscape of Novel Psychoactive Substances The emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health and safety, as well as to the scienti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Evolving Landscape of Novel Psychoactive Substances
The emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health and safety, as well as to the scientific community tasked with their identification and characterization. These substances are often designed to mimic the effects of controlled drugs while circumventing existing legal frameworks.[1] A comprehensive pharmacological and toxicological profiling is therefore crucial to understand their mechanisms of action, predict their potential for abuse and adverse effects, and inform regulatory bodies.[2][3]
This guide provides a detailed framework for the pharmacological profiling of NPS, intended for researchers, scientists, and drug development professionals. It is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to the assessment of these emerging threats. The methodologies described herein are designed to build a comprehensive profile of a substance, from its initial analytical identification to its in-depth in vivo characterization and toxicological risk assessment.
Part 1: Foundational Analysis and In Vitro Characterization
The initial steps in profiling an NPS involve its unambiguous analytical identification and a thorough in vitro characterization of its interactions with key biological targets. This foundational data provides the first insights into the substance's potential psychoactive effects and mechanism of action.
Analytical Identification and Purity Assessment
Before any pharmacological testing, the precise chemical structure and purity of the NPS must be determined. This is critical as minor structural modifications can significantly alter pharmacological activity.[1]
Key Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for both identifying and quantifying NPS in various matrices due to its sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS): Essential for elucidating the elemental composition of unknown compounds and their metabolites.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): A primary technique for analyzing seized materials and biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the NPS.
A comprehensive review of analytical methodologies for detecting NPS can provide further details on the pros and cons of each technique.[4]
In Vitro Receptor Binding Affinity
Determining the binding affinity of an NPS to a panel of relevant central nervous system (CNS) receptors is a cornerstone of its pharmacological profiling. This data helps to identify the primary molecular targets of the substance and provides an initial indication of its potential psychoactive effects (e.g., stimulant, hallucinogenic, sedative).
Core Principle: Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[5] These assays are typically competitive, where the NPS is tested for its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a novel psychoactive substance for a specific CNS receptor.
Materials:
Cell membranes or tissue homogenates expressing the receptor of interest.
Radiolabeled ligand specific for the target receptor.
Add the cell membrane preparation to all wells to initiate the binding reaction.[6]
Incubation:
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[6]
Filtration and Washing:
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
Quantification:
Dry the filter plate.
Add scintillation fluid to each well.
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the NPS concentration.
Determine the IC50 value (the concentration of NPS that inhibits 50% of specific binding) using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Functional Activity
While binding affinity indicates whether a substance interacts with a receptor, functional assays are necessary to determine the nature of that interaction (i.e., agonist, antagonist, or inverse agonist) and its potency and efficacy.
Many NPS, particularly hallucinogens and synthetic cannabinoids, target GPCRs. Functional activity at these receptors is often assessed by measuring changes in second messenger levels, such as cyclic adenosine monophosphate (cAMP).
Causality:
Gαs-coupled GPCRs: Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
Gαi-coupled GPCRs: Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[7]
Protocol 2: cAMP Functional Assay for Gαs and Gαi-Coupled GPCRs
Objective: To determine the functional activity (EC50 and Emax) of an NPS at a Gαs or Gαi-coupled GPCR by measuring changes in intracellular cAMP levels.
Materials:
Cells stably expressing the GPCR of interest.
Test NPS compound.
Known agonist and antagonist for the receptor (for controls).
Forskolin (an adenylyl cyclase activator, used for Gαi assays).
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7][8][9]
Cell culture reagents.
Plate reader compatible with the chosen assay kit.
Procedure:
Cell Culture and Plating:
Culture cells expressing the target GPCR under appropriate conditions.
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
Agonist Mode (for both Gαs and Gαi):
Prepare serial dilutions of the test NPS compound and a known agonist in assay buffer.
For Gαi-coupled receptors, pre-treat the cells with forskolin to stimulate a baseline level of cAMP production.
Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.[7]
cAMP Detection:
Lyse the cells (if required by the assay kit).
Add the cAMP detection reagents according to the manufacturer's protocol.
Incubate to allow the detection reaction to occur.
Measurement:
Read the plate using a plate reader at the appropriate wavelengths for the chosen assay kit.
Data Analysis:
Generate a standard curve using known concentrations of cAMP.
Convert the raw data to cAMP concentrations using the standard curve.
Plot the cAMP concentration against the logarithm of the NPS concentration.
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values using non-linear regression.
Many stimulant NPS, such as synthetic cathinones, exert their effects by interacting with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Functional assays are crucial to distinguish between transporter inhibitors (which block reuptake) and releasers (which induce reverse transport).
Objective: To determine the potency (IC50) of an NPS to inhibit the uptake of monoamines by their respective transporters.
Materials:
Cells stably expressing DAT, NET, or SERT (e.g., HEK293 cells).[10]
Radiolabeled monoamine substrates (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
Test NPS compound.
Known transporter inhibitors (e.g., cocaine for DAT).
Assay buffer (e.g., Krebs-HEPES buffer).
96-well plates.
Scintillation fluid and counter.
Procedure:
Cell Plating: Seed transporter-expressing cells into 96-well plates and grow to confluence.
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test NPS or a known inhibitor for a short period (e.g., 5-10 minutes) at room temperature.[10]
Uptake Initiation: Add the radiolabeled monoamine substrate to initiate uptake and incubate for a defined time (e.g., 1-3 minutes).[10]
Termination and Lysis: Rapidly wash the cells with ice-cold buffer to stop the uptake. Lyse the cells with a lysis buffer (e.g., 1% SDS).[10]
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the NPS concentration and fitting the data with a sigmoidal dose-response curve.
Part 2: In Vivo Behavioral Assessment
In vivo studies in animal models are essential to understand the integrated physiological and behavioral effects of an NPS. These studies provide crucial information on the substance's abuse potential, psychoactive properties, and potential for adverse effects.
Assessment of Rewarding and Reinforcing Properties
Core Principle: The abuse potential of a drug is often related to its rewarding and reinforcing effects. Animal models can be used to assess these properties.
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[11] An animal's preference for the drug-paired environment is taken as a measure of the drug's rewarding effects.
Protocol 4: Conditioned Place Preference (CPP) in Rodents
Objective: To assess the rewarding or aversive properties of an NPS.
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.[11]
Procedure:
Pre-conditioning (Baseline Preference):
On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes).
Record the time spent in each chamber to determine any baseline preference.[12]
Conditioning:
This phase typically lasts for 4-8 days.
On drug conditioning days, administer the NPS to the animal and confine it to one of the outer chambers for a specific duration (e.g., 30 minutes).[12]
On vehicle conditioning days, administer a saline injection and confine the animal to the opposite outer chamber for the same duration.
The order of drug and vehicle administration is counterbalanced across animals.[11]
Post-conditioning (Test):
On the test day, place the animal in the central chamber with free access to all chambers (in a drug-free state).
Record the time spent in each chamber for the same duration as the pre-conditioning phase.
Data Analysis:
Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests.
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
The IVSA paradigm is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to work for a drug infusion.[13]
Protocol 5: Intravenous Self-Administration (IVSA) in Rodents
Objective: To determine the reinforcing efficacy of an NPS.
Apparatus: An operant conditioning chamber equipped with two levers, a syringe pump for drug infusion, and a computer for controlling the experiment and recording data.
Procedure:
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal.
Acquisition of Self-Administration:
Place the animal in the operant chamber.
Pressing one lever (the "active" lever) results in an intravenous infusion of the NPS, while pressing the other lever (the "inactive" lever) has no consequence.
Training continues until the animal demonstrates stable self-administration behavior.
Dose-Response Curve:
Once stable responding is achieved, test different unit doses of the NPS to determine the dose-response relationship for reinforcement.
Progressive-Ratio Schedule:
To assess the motivation to self-administer the drug, a progressive-ratio schedule of reinforcement is used, where the number of lever presses required to receive an infusion increases with each successive infusion.
The "breakpoint" (the highest number of presses the animal will make for a single infusion) is a measure of the reinforcing efficacy of the drug.
Data Analysis:
Analyze the number of infusions per session, the pattern of responding, and the breakpoint on the progressive-ratio schedule.
Compare the reinforcing effects of the NPS to those of a known drug of abuse (e.g., cocaine).
Part 3: Predictive Toxicology
Assessing the potential toxicity of an NPS is a critical component of its pharmacological profile. In vitro toxicology assays can provide rapid and cost-effective screening for potential adverse effects.
Cytotoxicity Assays
Cytotoxicity assays are used to determine the concentration of an NPS that is toxic to cells.
Protocol 6: MTT Assay for Cytotoxicity in SH-SY5Y Cells
Objective: To assess the cytotoxicity of an NPS in a neuronal cell line.
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
Compound Exposure: Treat the cells with various concentrations of the NPS for a specified time (e.g., 24 hours).[14]
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.[14]
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[14]
Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control (vehicle-treated) cells. Determine the IC50 value for cytotoxicity.
Genotoxicity Assays
Genotoxicity assays are used to assess the potential of an NPS to damage DNA.
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][15][16]
Protocol 7: Alkaline Comet Assay
Objective: To evaluate the genotoxic potential of an NPS.
Procedure:
Cell Treatment: Expose cells to the NPS for a defined period.
Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.[16]
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.[11]
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."[11]
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[17]
Protocol 8: Ames Test
Objective: To determine if an NPS can cause mutations in the DNA of bacteria.
Procedure:
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[6]
Exposure: Expose the bacteria to different concentrations of the NPS, both with and without a metabolic activation system (S9 mix from rat liver, to mimic mammalian metabolism).[6]
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
Incubation: Incubate the plates for 48 hours.
Counting Revertants: Count the number of bacterial colonies that have grown. These "revertant" colonies have undergone a mutation that restores their ability to synthesize histidine.
Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates that the NPS is mutagenic.[17]
Cardiotoxicity Assays
Many NPS, particularly stimulants, have been associated with adverse cardiovascular events. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical target for assessing the risk of drug-induced cardiac arrhythmias.
Protocol 9: hERG Channel Assay
Objective: To assess the potential of an NPS to block the hERG potassium channel.
Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel function. Alternatively, high-throughput screening can be performed using fluorescence-based assays that use a thallium flux as a surrogate for potassium.[18][19]
General Procedure (Fluorescence-based):
Cell Line: Use a cell line stably expressing the hERG channel (e.g., hERG-U2OS cells).[19]
Assay Principle: Thallium ions are used as a surrogate for potassium ions. When the hERG channels are open, thallium flows into the cells and binds to a fluorescent dye, causing an increase in fluorescence.
Compound Incubation: Incubate the cells with the test NPS.
Thallium Addition: Add a thallium-containing solution to initiate the flux.
Fluorescence Measurement: Measure the change in fluorescence over time.
Data Analysis: Inhibition of the thallium flux by the NPS indicates potential hERG channel blockade.
Part 4: Data Integration and Risk Assessment
The final and most critical step is to integrate all the data from the analytical, in vitro, and in vivo studies to create a comprehensive pharmacological profile and conduct a risk assessment. This integrated approach is essential for understanding the overall public health threat posed by an NPS.
Integrated Pharmacological Profile
The data should be synthesized to answer key questions:
Mechanism of Action: What are the primary molecular targets? Is it an agonist, antagonist, reuptake inhibitor, or releaser?
Psychoactive Effects: Based on the targets and behavioral data, what are the likely subjective effects in humans (e.g., stimulant, hallucinogenic, sedative)?
Abuse Potential: How do the rewarding and reinforcing properties compare to known drugs of abuse?
Toxicity: What are the potential toxicological risks (cytotoxicity, genotoxicity, cardiotoxicity)?
Case Study Example: Mephedrone (4-methylmethcathinone)
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment of mephedrone.[7][20][21][22] The assessment integrated data on its chemistry, pharmacology, and observed effects in humans. Pharmacological studies showed that mephedrone acts as a monoamine transporter substrate, similar to amphetamine and MDMA, which is consistent with its reported stimulant and empathogenic effects.
Case Study Example: MDPV (3,4-Methylenedioxypyrovalerone)
In vitro studies demonstrated that MDPV is a potent dopamine and norepinephrine reuptake inhibitor, with much lower affinity for the serotonin transporter.[13][23][24] In vivo microdialysis studies in rats confirmed that MDPV increases extracellular dopamine levels more potently than cocaine.[23][24] Behavioral studies showed that MDPV has strong reinforcing properties in self-administration models.[3] These integrated findings explain its high abuse potential and stimulant-induced adverse effects observed in humans.[25]
Risk Assessment Framework
The EMCDDA has established a three-step legal framework for responding to NPS: early warning, risk assessment, and control measures.[2][3] The risk assessment considers:
Health Risks: Acute and chronic toxicity, abuse liability, and dependence potential.
Social Risks: Impact on public order and criminal activity.
Prevalence and Patterns of Use: Information from law enforcement and public health surveillance.
The comprehensive pharmacological profile generated through the protocols described in this guide provides the essential scientific evidence to inform this risk assessment process.
Visualization of the Pharmacological Profiling Workflow
The following diagram illustrates the integrated workflow for the pharmacological profiling of a novel psychoactive substance.
Caption: Integrated workflow for NPS pharmacological profiling.
Conclusion
The pharmacological profiling of novel psychoactive substances is a complex, multi-faceted process that requires a systematic and integrated approach. By combining state-of-the-art analytical techniques with a tiered system of in vitro and in vivo assays, researchers can build a comprehensive understanding of the mechanisms of action, abuse potential, and toxicological risks associated with these emerging drugs. The protocols and framework presented in this guide are intended to provide a robust foundation for these critical investigations, ultimately contributing to the protection of public health.
References
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analytical techniques for characterization of novel organic compounds
As a Senior Application Scientist, this guide provides a comprehensive overview of the essential analytical techniques for the rigorous characterization of novel organic compounds. The narrative is structured to provide...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a comprehensive overview of the essential analytical techniques for the rigorous characterization of novel organic compounds. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can apply these methods with a deep understanding of their foundational principles.
Introduction: A Multi-Modal Approach to Structural Elucidation
The journey from synthesis to a fully characterized novel organic compound is a meticulous process that underpins advancements in pharmaceuticals, materials science, and chemical biology. A single analytical technique is never sufficient to unambiguously determine the structure and purity of a new molecular entity. Instead, a synergistic and orthogonal approach, integrating multiple analytical techniques, is imperative. This guide outlines a logical workflow, beginning with establishing purity and culminating in the definitive determination of molecular structure and stereochemistry. Each technique provides a unique piece of the structural puzzle, and only by assembling all the pieces can we achieve a complete and validated characterization.
Section 1: Foundational Analysis - Purity and Basic Composition
Before delving into complex structural elucidation, establishing the purity and elemental composition of the novel compound is a critical first step. An impure sample will yield ambiguous and potentially misleading data in subsequent spectroscopic analyses.
Chromatographic Purity Assessment
Chromatography is the cornerstone of purification and purity analysis, separating components of a mixture based on their differential distribution between a stationary and a mobile phase.[1][2]
HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[3] Its high resolution and sensitivity make it ideal for detecting trace impurities.
Causality of Experimental Choices: The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase is dictated by the polarity of the analyte. A gradient elution is often employed for novel compounds with unknown properties to ensure that impurities with a wide range of polarities are detected. The detector, typically a Diode Array Detector (DAD) or UV-Vis detector, is chosen for its ability to detect chromophores, which are present in many organic molecules.[4][5]
Protocol: HPLC Purity Assessment
System Preparation:
Prepare and degas the mobile phases (e.g., Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Acetonitrile).
Select an appropriate column (e.g., C18, 4.6 x 150 mm, 5 µm).
Equilibrate the system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
Sample Preparation:
Accurately weigh and dissolve the compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
Filter the sample through a 0.45 µm syringe filter to remove particulates.
Method Parameters:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength (e.g., 254 nm) for quantification.
Gradient Program:
0-20 min: 5% to 95% B
20-25 min: Hold at 95% B
25-26 min: 95% to 5% B
26-30 min: Re-equilibrate at 5% B
Data Analysis:
Integrate the peak area of the main component and all impurities.
Calculate the purity as the percentage of the main peak area relative to the total peak area.
For volatile and thermally stable compounds, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the method of choice.[1][6]
Causality of Experimental Choices: The selection of the GC column (capillary column with a specific stationary phase) is based on the polarity and boiling point of the analyte. A temperature gradient (oven program) is used to ensure the separation of compounds with different volatilities.
Protocol: GC Purity Assessment
System Preparation:
Ensure the carrier gas (e.g., Helium, Nitrogen) is flowing at the correct rate.
Install an appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Condition the column according to the manufacturer's instructions.
Sample Preparation:
Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Hexane) to a concentration of approximately 1 mg/mL.
Method Parameters:
Injector Temperature: 250 °C
Detector Temperature (FID): 300 °C
Oven Program:
Initial Temperature: 50 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold: 5 min at 280 °C
Carrier Gas Flow: 1.0 mL/min (constant flow)
Injection Volume: 1 µL (split or splitless, depending on concentration)
Data Analysis:
Calculate purity based on the relative peak areas, similar to HPLC analysis.
Elemental Analysis
Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound.[7] This information is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[8][9]
Causality of Experimental Choices: This is a destructive combustion analysis where the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified.[10] The precision of this technique is fundamental to confirming the proposed molecular formula.
Protocol: Determining Empirical Formula
Sample Submission: Provide a pure, dry sample (typically 2-5 mg) for analysis.
Data Interpretation:
Convert the mass percentages of each element to moles by dividing by their respective atomic masses.[11]
Divide the mole value of each element by the smallest mole value obtained to get a molar ratio.
If necessary, multiply these ratios by a small integer to obtain the whole-number empirical formula.[8]
Section 2: Molecular Fingerprinting - Functional Group Identification
Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are essential for identifying the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[12][13] The resulting spectrum is a unique molecular "fingerprint" that reveals the presence of specific functional groups.[4][14]
Causality of Experimental Choices: Different functional groups (e.g., C=O, O-H, N-H, C-H) absorb IR radiation at characteristic frequencies.[15][16] By analyzing the positions, intensities, and shapes of the absorption bands in the spectrum, we can deduce the functional groups present in the molecule.[12]
Protocol: FTIR Analysis
Sample Preparation:
Solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis.
Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl) or use an ATR accessory.
Data Acquisition:
Record a background spectrum of the empty sample compartment or clean ATR crystal.
Place the sample in the instrument and record the sample spectrum.
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Spectral Interpretation:
Analyze the spectrum for characteristic absorption bands. Compare the observed frequencies with correlation tables.
Data compiled from various spectroscopic resources.[12][15]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule.[17][18] It is particularly useful for identifying conjugated systems and aromatic compounds.[19][20]
Causality of Experimental Choices: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.[5] The extent of conjugation in a molecule directly affects the λ_max; longer conjugated systems absorb at longer wavelengths.[20]
Protocol: UV-Vis Analysis
Sample Preparation:
Dissolve the compound in a UV-transparent solvent (e.g., ethanol, hexane, water) to prepare a dilute solution of known concentration.
The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units.
Data Acquisition:
Use a dual-beam spectrophotometer.
Fill a cuvette with the pure solvent to serve as a blank.
Fill a matched cuvette with the sample solution.
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
Data Analysis:
Identify the wavelength(s) of maximum absorbance (λ_max).
Calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
Section 3: Determining Molecular Weight and Formula
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions.[21] It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural clues.[4]
Causality of Experimental choices: A "soft" ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is chosen to minimize fragmentation and clearly observe the molecular ion peak ([M+H]⁺ or [M-H]⁻). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula by matching the exact mass to a unique combination of atoms.[3]
Protocol: LC-MS for Molecular Weight and Formula
System Preparation:
Couple an HPLC system to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS).
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
Sample Preparation:
Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a solvent compatible with the HPLC mobile phase and ionization source.
Method Parameters (Infusion or LC-MS):
The sample can be directly infused into the mass spectrometer or injected via the HPLC system.
Ionization Mode: ESI positive or negative mode is chosen based on the compound's ability to be protonated or deprotonated.
Mass Range: Set a scan range that encompasses the expected molecular weight.
Data Analysis:
Identify the molecular ion peak.
For HRMS data, use the instrument's software to calculate the possible molecular formulas that match the measured exact mass within a narrow tolerance (e.g., < 5 ppm).
Compare the calculated molecular formula with the empirical formula from elemental analysis to determine the molecular formula.
Section 4: The Definitive Guide - NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the detailed structure of an organic compound.[22][23] It provides information about the carbon-hydrogen framework of a molecule.[3][24]
Causality of Experimental Choices: NMR exploits the magnetic properties of atomic nuclei.[25] By applying a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of each nucleus (¹H, ¹³C, etc.). A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguously piecing together the molecular structure.[22][26]
1D NMR Experiments
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), the relative number of protons of each type (integration), and connectivity through spin-spin coupling (multiplicity).[27]
¹³C NMR (Carbon-13 NMR): Shows the number of different types of carbon atoms and their chemical environments.[22]
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.[24]
2D NMR Experiments
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[26]
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlation).[22]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), revealing longer-range connectivity.[26]
Protocol: Comprehensive NMR Analysis
Sample Preparation:
Dissolve 5-20 mg of the purified, dry compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.
Transfer the solution to a clean NMR tube.
Data Acquisition:
Acquire a standard set of spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
¹H NMR
¹³C NMR
DEPT-135
COSY
HSQC
HMBC
Data Processing and Interpretation:
Process the spectra (Fourier transform, phase correction, baseline correction).
Analyze the ¹H NMR for chemical shifts, integration, and coupling patterns.
Analyze the ¹³C and DEPT spectra to identify all carbon signals and their types (C, CH, CH₂, CH₃).
Use the HSQC spectrum to link each proton to its directly attached carbon.
Use the COSY spectrum to identify proton-proton coupling networks, building molecular fragments.
Use the HMBC spectrum to connect these fragments by identifying long-range proton-carbon correlations.
Integrate all data to propose a final, self-consistent structure.
Table 2: Summary of Information from Key NMR Experiments
Experiment
Information Obtained
¹H NMR
Number and type of protons, relative ratios, neighboring protons.
¹³C NMR
Number and type of carbons.
DEPT-135
Distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.
COSY
Shows which protons are spin-coupled to each other (H-C-C-H).
HSQC
Shows which proton is attached to which carbon (¹J_CH_).
HMBC
Shows long-range (2-3 bond) correlations between protons and carbons.
Section 5: Absolute Structure Determination
For chiral compounds, determining the absolute configuration (the specific 3D arrangement of atoms) is often necessary, especially in drug development where different enantiomers can have vastly different biological activities.[28]
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[29][30] It works by diffracting X-rays off a well-ordered crystal lattice.[31]
Causality of Experimental Choices: This technique is contingent on the ability to grow a high-quality single crystal of the compound.[30] The diffraction pattern is mathematically decoded to generate an electron density map, from which the positions of all atoms can be determined with high precision. For determining absolute configuration, the presence of a heavy atom in the molecule or the use of specific X-ray wavelengths to induce anomalous dispersion is often required.[32]
Protocol: Single-Crystal X-ray Diffraction
Crystallization:
Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Data Collection:
Mount the crystal on a goniometer in an X-ray diffractometer.
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the phase problem to generate an initial electron density map and molecular model.
Refine the model against the experimental data to obtain the final structure, including bond lengths, bond angles, and thermal parameters.
For chiral molecules, determine the absolute configuration, often reported as the Flack parameter.[32]
Section 6: Integrated Characterization Workflow
The power of this multi-technique approach lies in its logical, self-validating workflow. Each piece of data should be consistent with the others, leading to a single, unambiguous structural assignment.
Caption: Integrated workflow for the characterization of a novel organic compound.
Section 7: Method Validation Principles
For compounds in a regulatory environment, such as pharmaceuticals, the analytical procedures themselves must be validated to ensure they are fit for their intended purpose.[33] The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q2(R2), for this process.[34][35][36]
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[34]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[34]
Accuracy: The closeness of test results to the true value.[33]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[33]
Range: The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[33]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[34]
Conclusion
The characterization of a novel organic compound is a systematic investigation that requires the thoughtful application of a suite of orthogonal analytical techniques. By first establishing purity and elemental composition, then identifying key structural features with spectroscopy, and finally assembling the complete molecular architecture with NMR and X-ray crystallography, a scientist can confidently and robustly define a new chemical entity. This integrated, evidence-based approach is fundamental to scientific integrity and progress in the chemical sciences.
References
BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
Wikibooks. (n.d.). Organic Chemistry/Spectroscopy. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
University of Guelph. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]
Preprints.org. (2025). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
CK-12 Foundation. (2013). Determining Empirical Formulas. Retrieved from [Link]
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Ho Chi Minh City University of Education Journal of Science. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
Unknown Source. (n.d.).
AZoM.com. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
Journal of Medicinal and Organic Chemistry. (2023). Principles of Organic Spectroscopy. Retrieved from [Link]
Britannica. (2026). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis. Retrieved from [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
Separation Science. (2024). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Retrieved from [Link]
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Retrieved from [Link]
Thieme. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]
DeNovix. (2018). What is a UV-Vis Spectrophotometer?. Retrieved from [Link]
International Journal of Biological & Medical Research. (2025). Functional Group Profiling of Medicinal Plants Using FTIR Spectroscopy. Retrieved from [Link]
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
Chrom Tech, Inc. (2024). Mastering Chromatographic Analysis: Techniques and Insights. Retrieved from [Link]
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
University of California, Davis. (n.d.). Determining Empirical and Molecular Formulas. Retrieved from [Link]
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
American Chemical Society. (n.d.). Enabling organic synthesis through the development and application of novel analytical methods. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Chemistry LibreTexts. (2026). 3.5: Empirical Formulas from Analysis. Retrieved from [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
ResearchGate. (2025). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]
Nanotechnology Perceptions. (n.d.). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from [Link]
Analytical and Bioanalytical Chemistry. (2015). Methods for characterization of organic compounds in atmospheric aerosol particles. Retrieved from [Link]
Application Note: Stereochemical Determination of [2-phenyloxolan-3-yl]methanamine via NMR Spectroscopy
Abstract & Introduction The tetrahydrofuran (THF) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive natural products (e.g., lignans, annonaceous acetogenins) and synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The tetrahydrofuran (THF) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive natural products (e.g., lignans, annonaceous acetogenins) and synthetic pharmaceuticals. The specific target, [2-phenyloxolan-3-yl]methanamine , contains two contiguous stereocenters at positions C2 and C3. This results in two possible diastereomers: the cis-isomer (2R,3S / 2S,3R) and the trans-isomer (2R,3R / 2S,3S).
Determining the relative stereochemistry of 2,3-disubstituted THFs is historically challenging due to the ring's conformational flexibility (pseudorotation). While scalar coupling constants (
) are useful in rigid systems (like cyclohexane), they are often ambiguous in five-membered rings.
This Application Note provides a robust, self-validating protocol for distinguishing these isomers. We prioritize Nuclear Overhauser Effect (NOE) spectroscopy over coupling constant analysis, establishing a definitive workflow for researchers in drug discovery.
Structural Analysis & Spin System
Before data acquisition, we must define the spin system and expected chemical environments.
. If signal overlap occurs (particularly between H3 and H4/H5), switch to Benzene- (CD) . The magnetic anisotropy of the benzene ring often induces significant shift dispersion, resolving critical multiplets.
Concentration: 5–10 mg for
H/2D experiments; 20+ mg if C sensitivity is limiting.
Data Acquisition Workflow
Perform experiments in this strict order to ensure efficient assignment.
1D
H NMR: Acquire with high resolution (min 64k points).
1D
C NMR: Identify the number of carbons (verify purity).
2D COSY (Correlation Spectroscopy): Trace the spin system connectivity (H2
H3 H4 H5).
2D HSQC (Heteronuclear Single Quantum Coherence): Assign protons to their specific carbons (distinguish H3 from H4/H5).
2D NOESY (Nuclear Overhauser Effect Spectroscopy):The Critical Step. Set mixing time (
) to 500–800 ms.
The "Pseudorotation Pitfall" (Why
-coupling fails)
In rigid rings, the Karplus equation reliably correlates dihedral angles with
values. However, THF rings undergo rapid pseudorotation between envelope and twist conformations.
Theoretical Expectation:
(6–8 Hz) > (0–5 Hz).
Experimental Reality: Due to conformational averaging,
and often converge to an intermediate range (5–7 Hz), making them indistinguishable [1, 2].
Directive:Do not base stereochemical assignment solely on
. Use NOE.
Stereochemical Determination Logic
The assignment relies on the spatial proximity of H2 and H3.
The NOE Decision Matrix
Observation
Interpretation
Stereochemistry
Strong H2 H3 NOE
H2 and H3 are on the same face (syn).
Cis (2R,3S or 2S,3R)
Weak/No H2 H3 NOE
H2 and H3 are on opposite faces (anti).
Trans (2R,3R or 2S,3S)
Strong H2 H4a NOE
H2 is syn to H4a (confirms H2 face).
Used to verify Trans geometry
Visualization of Logic Flow
Caption: Logical workflow for stereochemical assignment. The NOESY step is the definitive decision point.
Detailed Data Analysis
Interpreting the NOESY Spectrum
The 2-phenyl substituent locks the conformation to some degree, typically placing the bulky phenyl group in a pseudo-equatorial position to minimize steric strain.
Scenario A: The Cis Isomer
Geometry: The phenyl group at C2 and the methanamine group at C3 are on the same side of the ring.
Proton Relationship: H2 and H3 are cis (syn-facial).
NOE Signal: You will observe a distinct, high-intensity cross-peak between the H2 resonance (~4.5-5.0 ppm) and the H3 resonance (~2.5 ppm).
Secondary NOEs: H2 may also show NOE to the exocyclic methylene protons (H1').
Scenario B: The Trans Isomer
Geometry: The phenyl group and methanamine group are on opposite sides.
Proton Relationship: H2 and H3 are trans (anti-facial).
NOE Signal: The H2-H3 cross-peak will be absent or very weak (arising only from time-averaged proximity during pseudorotation).
Validation: To confirm trans, look for an NOE between H2 and one of the C4 protons (H4a). If H2 is trans to H3, it must be cis to one of the H4 protons (assuming standard envelope conformation).
Visualizing the Interactions
Caption: Interaction map. Green solid line indicates the diagnostic signal for the Cis isomer. Red dashed line indicates the diagnostic signal for the Trans isomer.
Troubleshooting & Tips
Overlap of H2 with Solvent: The H2 signal (benzylic) may fall near the water suppression region or residual solvent peaks in some preparations.
Solution: Change solvent to Acetone-
or Benzene-.
Overlap of H3 with H4/H5: The "upfield" region (1.5–2.5 ppm) can be crowded.
Solution: Use 1D TOCSY (selectively exciting H2) to reveal the connected spin system (H3, H4, H5) without overlap from impurities.
Confirming Assignment: If NOE is ambiguous, consider 1D Selective NOE . Irradiate H2 selectively; if H3 enhances significantly (>2%), it is cis. This is often more sensitive than 2D NOESY for small molecules.
References
Imperial College London.Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. (Note: Discusses the unreliability of
values in THFs).
Chertkov, A. V., et al. Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 2012.[3] (Detailed conformational analysis of THF).
Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard text for NOE and stereochemistry).
Gilchrist, T. L.Heterocyclic Chemistry.
IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
developing a validated HPLC method for chiral amine separation
Application Note: Strategic Development & Validation of HPLC Methods for Chiral Amine Separation Executive Summary Chiral amines represent a significant class of pharmacologically active compounds. However, their separat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Development & Validation of HPLC Methods for Chiral Amine Separation
Executive Summary
Chiral amines represent a significant class of pharmacologically active compounds. However, their separation presents a dual challenge: the thermodynamic difficulty of enantiomeric discrimination and the kinetic issue of peak tailing caused by interaction with residual silanols.
This guide moves beyond generic "screening" to provide a logic-driven protocol. It integrates the latest ICH Q2(R2) validation standards with practical insights into stationary phase chemistry, specifically distinguishing between Polysaccharide-based and Crown Ether technologies.
The "Amine Problem": Mechanistic Insight
Before beginning experimental work, one must understand why amines fail in HPLC.
The Cause: Silica-based columns possess acidic silanol groups (
, pKa ~4-5). Basic amines (pKa ~9-11) protonate these silanols, leading to ion-exchange interactions that are slow and non-linear.
The Symptom: Severe peak tailing, retention time shifts, and loss of resolution (
).
The Solution:
Chaotropic masking: High ionic strength buffers (in Reversed Phase).
Competitive binding: Adding sacrificial bases (e.g., Diethylamine) to the mobile phase (in Normal/Polar Organic Phase).
Phase I: Method Development Protocol
The Decision Matrix (Logic Flow)
The choice of stationary phase is not random; it is dictated by the amine's substitution level (Primary vs. Secondary/Tertiary) and solubility profile.
Figure 1: Decision tree for selecting the initial chiral screening conditions based on amine structure and solubility.
Tier 1: Polysaccharide Screening (The "Big 4")
For 90% of pharmaceutical amines, immobilized polysaccharide columns (Amylose/Cellulose derivatives) are the gold standard due to their solvent versatility.
Columns: Chiralpak IA, IB, IC, ID (Immobilized) or AD-H, OD-H (Coated - use caution with solvents).
Note: Ethanol is generally more selective than Isopropanol (IPA) for amines on immobilized phases.
The "Polar Organic" Alternative:
If the sample is insoluble in Hexane, switch to Polar Organic Mode (PO) .
Mobile Phase: 100% Acetonitrile (with 0.1% DEA) or MeOH/ACN mixtures.
Expert Tip: The immobilized columns (IA, IC) thrive in pure ethyl acetate or dichloromethane (DCM), which often induces unique selectivity not seen in alcohols.
Tier 2: Crown Ether Columns (Primary Amines Only)
If you have a primary amine (e.g., amino acids, amphetamine derivatives) and polysaccharides fail, switch to a Crown Ether phase (e.g., CROWNPAK CR-I).
Mechanism: The primary amine ammonium ion (
) forms an inclusion complex within the crown ether "cage."[2][3]
Critical Requirement: The mobile phase MUST be acidic to ensure protonation.
Protocol:
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Methanol (85:15).
Warning: Never use basic additives (DEA) with Crown Ether columns; it neutralizes the amine and kills retention.
Phase II: Optimization Strategy
Once a partial separation is observed, optimize using the Resolution Equation :
Parameter
Action
Scientific Rationale
Selectivity ()
Change Temperature
Chiral recognition is enthalpy-driven. Lowering temperature (e.g., to 10°C or 5°C) often dramatically increases by "freezing" the chiral selector conformation.
Efficiency ()
Reduce Flow Rate
Chiral mass transfer is slower than achiral. Lower flow rates (0.5 mL/min) improve interaction time and reduce plate height ().
Peak Shape
Change Additive
If tailing persists with DEA, switch to Ethylenediamine (EDA) or Ethanolamine . These are stronger silanol blockers.
The recent ICH Q2(R2) guideline (2023) emphasizes a "fit-for-purpose" approach.[4] For chiral impurities, the validation focuses on the ability to quantitate the minor enantiomer (impurity) in the presence of the major enantiomer (API).
Validation Parameters Table
Parameter
Experimental Procedure
Acceptance Criteria (Typical)
Specificity
Inject: Blank, Placebo, API, Enantiomer, and known impurities.
Resolution () > 1.5 between enantiomers. No interference at retention time of impurity.
Linearity
Prepare 5 concentrations of the enantiomer impurity ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.2%).
. Residuals should show no bias.
Accuracy
Spike API with enantiomer impurity at 3 levels (e.g., 50%, 100%, 150% of limit).
Recovery: 90.0% – 110.0%.
Precision (Repeatability)
6 injections of the enantiomer impurity at the specification limit.
Vary Flow ( mL), Temp (C), Mobile Phase Composition ().
System suitability (, Tailing) remains within limits.
Critical Validation Note: The 0.1% Spike
Do not validate the method using a 50:50 racemate alone. You must demonstrate that the minor peak (0.1%) can be integrated without interference from the major peak (99.9%) tail.
Test: Inject a solution containing 100% API + 0.1% Enantiomer.
Success: The valley-to-peak ratio should be < 10% (i.e., the impurity sits on the baseline, not on the parent tail).
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation, 2023.[4][5] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Computational Docking Studies of Phenyloxolane Ligands
Abstract
Phenyloxolane (phenyl-substituted tetrahydrofuran) scaffolds represent a critical structural motif in both synthetic antagonists (e.g., MK-287, L-652,731) and bioactive natural products (e.g., tetrahydrofuran lignans like galgravin).[1] Their efficacy, particularly as Platelet-Activating Factor (PAF) receptor antagonists or tubulin polymerization inhibitors, relies heavily on the precise spatial orientation of aryl substituents.[1] However, the conformational flexibility of the five-membered oxolane ring (pseudorotation) and complex stereochemistry present significant challenges for standard rigid-ligand docking protocols. This guide provides a validated workflow for docking phenyloxolane ligands, emphasizing ring conformational sampling and stereochemical enumeration.
Introduction & Scientific Rationale
The phenyloxolane core is not a flat system; it exists in a dynamic equilibrium of "envelope" and "twist" conformations. In drug design, particularly for G-Protein Coupled Receptors (GPCRs) like the PAF receptor, the bioactive conformation often requires a specific ring pucker to project the phenyl groups into hydrophobic sub-pockets.
Key Challenges:
Ring Pseudorotation: The energy barrier between oxolane conformers is low (< 5 kcal/mol). Standard docking algorithms may force the ring into an unrealistic planar geometry or a single low-energy minimum that does not match the bioactive state.
Stereochemical Complexity: Phenyloxolanes often possess multiple chiral centers (e.g., positions 2, 3, 4, or 5).[1] An incorrect stereoisomer assignment will lead to false-negative docking scores.
Hydrophobic Collapse: The lipophilic nature of these ligands can lead to non-specific binding artifacts in scoring functions if solvation effects are not implicitly handled.
Computational Infrastructure & Prerequisites
Hardware: Multi-core workstation (minimum 16 threads) or GPU cluster (CUDA-enabled) for accelerated scoring.
Software Stack:
Ligand Prep: RDKit, Schrödinger LigPrep, or OpenBabel.[1]
Conformational Search: Macromodel (OPLS4) or RDKit (ETKDG).
Docking Engine: Schrödinger Glide (XP/SP), AutoDock Vina (with flexible ring settings), or GOLD.[1]
Target: Human Platelet-Activating Factor Receptor (PAFR).[2]
Reference Structure:PDB ID: 5ZKP (Crystal structure of human PAF receptor in complex with antagonist SR 27417).
Preprocessing:
Remove non-essential water molecules (keep waters bridging the ligand and residues like Asp289 if observed).
Mutation Check: Ensure the sequence matches the wild-type human PAFR; revert any thermostabilizing mutations if they impact the binding site.
H-Bond Network Optimization:
Optimize the orientation of Asn285 and Asp289 (critical for PAF antagonists).
Protonate His residues based on local environment at pH 7.4.
Grid Generation:
Define the centroid based on the co-crystallized ligand (SR 27417).
Box Size: Expand the grid box by 5 Å beyond the ligand to accommodate the bulky phenyl groups of the phenyloxolane.
Phase III: Docking Workflow (Induced Fit Strategy)
Rationale: The PAF receptor binding pocket is deeply buried and plastic. Rigid receptor docking often fails for bulky phenyloxolanes.
Initial Glide SP Docking (Soft):
Scale van der Waals radii of receptor atoms by 0.8 to allow minor clashes (mimicking plasticity).
Select the top 20 poses from the initial soft docking.
Refine residues within 5 Å of the ligand using Prime (molecular mechanics minimization).
This step allows the receptor side chains (especially Phe152, Trp155) to adjust to the specific phenyl orientation of the ligand.
Final Re-Docking (Glide XP):
Re-dock the ligand into the optimized receptor structures using Extra Precision (XP) settings.
Scoring: Prioritize poses that satisfy the "bifurcated hydrophobic clamp" characteristic of PAF antagonists.
Visualization of Signaling & Workflow
The following diagram illustrates the workflow and the specific interaction logic for PAF receptor antagonism by phenyloxolanes.
Caption: Workflow for handling oxolane ring flexibility and induced-fit requirements in PAF receptor docking.
Data Analysis & Interpretation
When analyzing results, do not rely solely on the Docking Score (e.g., -9.5 kcal/mol). Validate the pose against the known pharmacophore of PAF antagonists.
Table 1: Critical Interaction Checkpoints for Phenyloxolane Ligands (PAFR Target)
Interaction Type
Key Residue (Human PAFR)
Mechanism
Validation Criterion
Ionic / H-Bond
Asp289 (TM7)
Anchors the polar head (if present) or ether oxygen.
Distance < 3.0 Å.[4] Essential for antagonist locking.
Pi-Pi Stacking
Phe152 (TM4) / Trp155
Interacts with the phenyl substituent of the oxolane.
Navigating the Gatekeeper: A Senior Scientist's Guide to Assessing Blood-Brain Barrier Permeability
Introduction: The Brain's Resolute Defender The blood-brain barrier (BBB) is a dynamic and highly selective interface that separates the circulating blood from the central nervous system (CNS).[1][2][3] This critical bar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Brain's Resolute Defender
The blood-brain barrier (BBB) is a dynamic and highly selective interface that separates the circulating blood from the central nervous system (CNS).[1][2][3] This critical barrier is not merely a physical wall but a complex, active system essential for maintaining the precise homeostasis required for proper neuronal function.[3] It rigorously controls the passage of ions, molecules, and cells, protecting the brain from potential neurotoxins while facilitating the transport of essential nutrients.[1][3][4] However, this same protective mechanism poses a formidable challenge for drug development, as it significantly restricts the entry of most therapeutic agents into the brain.[1][5][6]
For researchers in neuroscience and professionals in drug development, accurately assessing the permeability of the BBB is paramount. It is a critical step in understanding CNS disorders, where barrier dysfunction is often a key pathological feature, and in designing effective neurotherapeutics that can reach their intended targets.[3][4][5] This guide provides a detailed overview of established protocols for evaluating BBB permeability, offering field-proven insights into the rationale behind experimental choices and the nuances of data interpretation. We will explore a multi-tiered approach, from high-throughput in vitro models to definitive in vivo assessments, providing a comprehensive toolkit for the modern neuroscientist.
The Neurovascular Unit: A Symphony of Cells
The BBB is not formed by endothelial cells alone. Its unique restrictive properties arise from the intricate interplay of multiple cell types collectively known as the neurovascular unit (NVU).[1] This includes brain microvascular endothelial cells (BMECs) with their characteristic complex tight junctions, pericytes that encircle the capillaries, and astrocytes whose "end-feet" envelop the vessel walls.[3][7][8] This cellular architecture is the fundamental basis for the barrier's function, and recreating it is a central goal of predictive BBB models.[1][8]
Part 1: In Vitro Models - The Workhorse of Permeability Screening
In vitro models are indispensable for the initial stages of research and drug discovery, offering a high-throughput, cost-effective, and ethically favorable platform to screen large numbers of compounds.[5][9] The most common platform is the Transwell system, which provides a simple yet powerful method to model the BBB.[9]
The Transwell System: A Foundational Model
The Transwell assay utilizes a porous membrane insert that separates two compartments, an apical (luminal or "blood") side and a basolateral (abluminal or "brain") side.[9] BMECs are cultured to confluence on the apical side of the membrane, forming a monolayer that mimics the BBB.[9]
While a monoculture of BMECs can form a barrier, its physiological relevance is limited.[3] The barrier properties are significantly enhanced by co-culturing the endothelial cells with other components of the NVU, such as astrocytes and pericytes.[7][10][11] These supporting cells secrete soluble factors that induce and maintain the tight junction protein expression and transporter function characteristic of the in vivo BBB.[10][11] Triple-culture models, incorporating endothelial cells, pericytes, and astrocytes, often provide the most robust and predictive barrier properties, closely mimicking the natural cellular crosstalk.[7][10][11]
Caption: Workflow for the In Situ Brain Perfusion Technique.
Part 3: In Vivo Models - The Gold Standard
In vivo methods provide the most definitive assessment of BBB permeability in a complete, living physiological system. [12]These techniques are crucial for validating findings from in vitro and in situ models and for understanding BBB function in the context of disease.
Evans Blue Extravasation Assay
This is a classic and widely used method for qualitatively and quantitatively assessing BBB breakdown. [13][14]Evans blue dye binds tightly to serum albumin. [15][16]Under normal conditions, this large protein-dye complex is restricted to the vasculature. [15][16]If the BBB is compromised, the blue dye will extravasate into the brain parenchyma, providing a clear visual and quantifiable indicator of hyperpermeability.
[13][15]
Protocol 3: Evans Blue Assay for BBB Permeability
Materials:
Experimental animals (e.g., mice)
Evans blue dye solution (e.g., 2% in sterile saline)
Anesthetic
Saline for perfusion
Formamide for dye extraction
Spectrophotometer
Step-by-Step Methodology:
Injection: Inject the Evans blue solution intravenously (e.g., via the tail vein) at a specified dose (e.g., 4 ml/kg).
[17]2. Circulation: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
[17]3. Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with saline to wash out the dye remaining in the blood vessels. This step is critical to ensure that any measured dye is truly within the brain tissue.
Extraction: Dissect the brain, weigh it, and homogenize it in formamide. Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the dye.
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at ~620 nm. [15]The amount of extravasated dye can be determined by comparison to a standard curve.
Intravital Microscopy
Intravital microscopy allows for the real-time visualization and measurement of BBB permeability at the level of individual microvessels in a living animal. [2][18]This powerful technique involves creating a cranial window in an anesthetized animal to expose the pial microvasculature.
[19][20]
The primary advantage of intravital microscopy is its ability to provide dynamic, high-resolution data on vascular permeability. [18][20]Researchers can directly observe the leakage of fluorescent tracers from the bloodstream into the brain parenchyma, offering unparalleled spatial and temporal information about BBB disruption in response to injury or disease.
[18][19][21]
Protocol Overview:
Animal Preparation: Anesthetize the animal and surgically create a cranial window.
Tracer Injection: Intravenously inject a fluorescently-tagged tracer of a specific molecular weight (e.g., FITC-dextran).
[18]3. Imaging: Using a fluorescent microscope (often a two-photon microscope for deeper imaging), capture time-lapse images of the cortical microvasculature.
[19][21]4. Analysis: Quantify the change in fluorescence intensity in the extravascular space over time to determine the rate and extent of leakage. This provides a direct measure of permeability in real-time.
[19]
Method
Principle
Key Output
Advantages
Limitations
Evans Blue Assay
Extravasation of albumin-bound dye
Quantitative (dye concentration)
Simple, cost-effective, good for global BBB breakdown
Terminal procedure, potential for artifacts if perfusion is incomplete
Intravital Microscopy
Real-time imaging of fluorescent tracer leakage
Dynamic permeability, spatial resolution
High temporal/spatial resolution, direct visualization
Invasive, requires specialized equipment, limited field of view
DCE-MRI
Imaging leakage of a gadolinium-based contrast agent
Lower resolution than microscopy, requires contrast agent
| PET Imaging | Tracking radiolabeled tracers | Unidirectional transfer constant (Ki) | Highly sensitive, quantitative, clinically relevant | Requires radiotracers and specialized imaging facilities |
Table 2: Comparison of In Vivo BBB Permeability Assessment Methods.
[4][22][23][24][25]
Conclusion: An Integrated Approach to Understanding the BBB
References
Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890. [Link]
Nagy, K., Deli, M. A., & Vigh, J. P. (2021). Characterization of a Primate Blood-Brain Barrier Co-Culture Model Prepared from Primary Brain Endothelial Cells, Pericytes and Astrocytes. International Journal of Molecular Sciences, 22(18), 10058. [Link]
Logsdon, A. F., & Tharakan, B. (2024). Determination of Blood-Brain Barrier Hyperpermeability Using Intravital Microscopy. Methods in Molecular Biology, 2789, 145-154. [Link]
Syvänen, S., & Hultqvist, G. (2010). Validation of In Vitro Cell-Based Human Blood−Brain Barrier Model Using Clinical Positron Emission Tomography Radioligands To Predict In Vivo Human Brain Penetration. Molecular Pharmaceutics, 7(5), 1836-1844. [Link]
Thrippleton, M. J., & Wardlaw, J. M. (2018). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism, 38(12), 2095-2117. [Link]
Thomsen, M. S., Routhe, L. J., & Moos, T. (2015). A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes. PLOS ONE, 10(8), e0134765. [Link]
Syvänen, S., Hultqvist, G., & Långström, B. (2010). Validation of in vitro cell-based human blood-brain barrier model using clinical positron emission tomography radioligands to predict in vivo human brain penetration. Molecular Pharmaceutics, 7(5), 1836-1844. [Link]
Tucsek, Z., Toth, P., Tarantini, S., Sosnowska, D., Gautam, T., Warrington, J. P., ... & Csiszar, A. (2021). Demonstration of age-related blood-brain barrier disruption and cerebromicrovascular rarefaction in mice by longitudinal intravital two-photon microscopy and optical coherence tomography. American Journal of Physiology-Heart and Circulatory Physiology, 321(3), H525-H540. [Link]
Barbier, E. L., & Hommel, M. (2011). Validation of In Vivo Magnetic Resonance Imaging Blood–Brain Barrier Permeability Measurements by Comparison With Gold Standard Histology. Stroke, 42(8), 2307-2310. [Link]
Wahl, M., & Schilling, L. (1993). Intravital fluorescence microscopy for the study of blood-brain-barrier function. Journal of Cerebral Blood Flow & Metabolism, 13(4), 547-556. [Link]
Zhao, Z., Nelson, A. R., Betsholtz, C., & Zlokovic, B. V. (2015). Establishment and Dysfunction of the Blood-Brain Barrier. Cell, 163(5), 1064-1078. [Link]
Kakee, A., Terasaki, T., & Sugiyama, Y. (2001). Quantification of early blood-brain barrier disruption by in situ brain perfusion technique. Journal of Pharmacology and Experimental Therapeutics, 299(1), 199-205. [Link]
Radu, M., & Chernoff, J. (2013). An in vivo assay to test blood vessel permeability. Journal of Visualized Experiments, (73), e50062. [Link]
Tomiyoshi, T., & Nishiyama, Y. (2015). In-vivo imaging of blood-brain barrier permeability using positron emission tomography with 2-amino-[3-11C]isobutyric acid. Journal of Cerebral Blood Flow & Metabolism, 36(8), 1471-1481. [Link]
Logsdon, A. F., & Tharakan, B. (2024). Determination of Blood-Brain Barrier Hyperpermeability Using Intravital Microscopy. Methods in Molecular Biology, 2789, 145-154. [Link]
Al-Ahmad, A. J. (2012). Pericyte coculture models to study astrocyte, pericyte, and endothelial cell interactions. Methods in Molecular Biology, 814, 401-413. [Link]
ResearchGate. (n.d.). Advantages and disadvantages of blood-brain barrier permeability assessment methods. ResearchGate. Retrieved February 15, 2024, from [Link]
Rahman, M. M., & Al-Ahmad, A. J. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research, 2(1), 1-15. [Link]
Aday, S., & Tzingounis, A. V. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4328. [Link]
Biocompare. (2015). Use of Evans Blue to monitor Blood Brain Barrier Permeability. Biocompare. [Link]
Csiszar, A., & Ungvari, Z. (2021). Demonstration Of Age-Related Increase In Blood-Brain Barrier Permeability By Longitudinal Intravital Microscopy. Innovation in Aging, 5(Supplement_1), 895-895. [Link]
van de Haar, H. J., & van Osch, M. J. P. (2022). In Vivo Imaging of Blood-Brain Barrier Leakage Using a Contrast Agent in Patients With Cerebral Amyloid Angiopathy: An Exploratory Study. Neurology, 99(20), e2249-e2260. [Link]
Radu, M., & Chernoff, J. (2013). An in vivo assay to test blood vessel permeability. Journal of Visualized Experiments, (73), e50062. [Link]
Jamieson, E., & Male, D. (2019). A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells. Frontiers in Cellular Neuroscience, 13, 240. [Link]
ResearchGate. (n.d.). Functional validation of the in vitro human blood-brain-barrier (BBB) model. ResearchGate. Retrieved February 15, 2024, from [Link]
Brown, J. A., Codreanu, S. G., Shi, M., & Reichenbach, D. K. (2016). Distinct Contributions of Astrocytes and Pericytes to Neuroinflammation Identified in a 3D Human Blood-Brain Barrier on a Chip. PLOS ONE, 11(3), e0150360. [Link]
Weksler, B., Romero, I. A., & Couraud, P. O. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS, 10(1), 16. [Link]
Logsdon, A. F., & Tharakan, B. (2022). Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay. Methods in Molecular Biology, 2423, 137-144. [Link]
Neuromics. (n.d.). 3D Human Blood Brain Barrier Model. Neuromics. Retrieved February 15, 2024, from [Link]
ResearchGate. (n.d.). In vivo imaging of abnormal blood–brain barrier (BBB) function and structure in Tsc1GFAPCKO mice. ResearchGate. Retrieved February 15, 2024, from [Link]
Manaenko, A. (2019). Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents. Current Protocols in Neuroscience, 89(1), e81. [Link]
Jamieson, E., & Male, D. (2019). A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells. Frontiers in Cellular Neuroscience, 13, 240. [Link]
Delsing, L., & Stanimirovic, D. (2018). Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. Methods in Molecular Biology, 1727, 219-232. [Link]
Summerfield, S. G., & Jeffrey, P. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of Pharmacological and Toxicological Methods, 59(3), 143-149. [Link]
Wolff, A., & Nuber, S. (2015). Blood-brain barrier modeling: challenges and perspectives. Neural Regeneration Research, 10(6), 889-892. [Link]
Zhao, Z., Nelson, A. R., Betsholtz, C., & Zlokovic, B. V. (2015). Establishment and Dysfunction of the Blood-Brain Barrier. Cell, 163(5), 1064-1078. [Link]
Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Methods in Molecular Medicine, 89, 17-29. [Link]
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]
Jiang, Y., & Lip, H. (2013). Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology, 945, 335-347. [Link]
Kim, H. J., & Lee, S. K. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 38. [Link]
Mattek. (n.d.). Blood Brain Barrier Permeability Assay. Mattek. Retrieved February 15, 2024, from [Link]
Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Methods in Molecular Medicine, 89, 17-29. [Link]
Liu, X., & Chen, C. (2009). Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Journal of Pharmaceutical Sciences, 98(6), 2097-2108. [Link]
Neal, E., & Lippmann, E. (2020). Protocol for Differentiation of Blood-Brain Barrier Endothelial Cells from Human Pluripotent Stem Cells. Protocols.io. [Link]
ResearchGate. (n.d.). Advantages and disadvantages of various in vitro BBB models. ResearchGate. Retrieved February 15, 2024, from [Link]
The Phenyloxolane Scaffold: A Privileged Motif in Modern Antidepressant Design
Introduction: The Enduring Significance of the Phenyloxolane Scaffold in Neuropharmacology In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Phenyloxolane Scaffold in Neuropharmacology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets, leading to the development of effective therapeutics. The phenyloxolane scaffold, and more specifically its closely related bioisostere, the 1-phenyl-1,3-dihydroisobenzofuran core, represents a cornerstone in the design of modern antidepressants. This scaffold is the centerpiece of the highly successful selective serotonin reuptake inhibitors (SSRIs) citalopram and its single-enantiomer evolution, escitalopram. These drugs have revolutionized the treatment of major depressive disorder and other mood disorders due to their enhanced safety and tolerability profile compared to earlier classes of antidepressants.
This comprehensive guide provides an in-depth exploration of the phenyloxolane scaffold's application in medicinal chemistry. We will delve into its mechanism of action, elucidate the critical structure-activity relationships (SAR) that govern its efficacy, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Application Notes: Unlocking the Therapeutic Potential of Phenyloxolane Derivatives
The therapeutic efficacy of phenyloxolane-based compounds, particularly in the context of depression, is intrinsically linked to their high affinity and selectivity for the serotonin transporter (SERT).[1] SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. By inhibiting this reuptake process, phenyloxolane-containing drugs increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission and alleviating depressive symptoms.
The phenyloxolane moiety, specifically the 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile core of citalopram, has been meticulously optimized to achieve this selective inhibition. The key structural features contributing to its activity include:
The Phenyl and Fluorophenyl Rings: These aromatic systems engage in crucial hydrophobic and π-π stacking interactions within the binding pocket of SERT.
The Dihydroisobenzofuran Ring System: This constrained ether linkage provides a rigid scaffold that orients the phenyl and fluorophenyl groups in a favorable conformation for binding.
The Dimethylaminopropyl Side Chain: The basic nitrogen atom of this side chain is believed to form a key ionic interaction with a conserved aspartate residue in the transporter.
The 5-Cyano Group: This electron-withdrawing group has been shown to be a major determinant for enhancing SERT inhibition.[2]
A critical aspect of the phenyloxolane scaffold in citalopram is its chirality. Citalopram is a racemic mixture of (S)-(+)-citalopram (escitalopram) and (R)-(-)-citalopram. Extensive research has demonstrated that the antidepressant activity resides almost exclusively in the (S)-enantiomer, which is a potent and highly selective SERT inhibitor. The (R)-enantiomer is significantly less active and may even antagonize the effects of the (S)-enantiomer at the allosteric site of SERT. This understanding led to the development of escitalopram as a single-enantiomer drug, offering improved efficacy and tolerability for many patients.
The following diagram illustrates the proposed mechanism of action for phenyloxolane-based SSRIs at the synaptic cleft.
Caption: Phenyloxolane-based SSRIs block the reuptake of serotonin by SERT.
Structure-Activity Relationship (SAR) of Phenyloxolane Derivatives
The following table summarizes the key structure-activity relationships for citalopram analogs, highlighting the impact of modifications at various positions on SERT binding affinity.
This protocol describes a cell-based assay to determine the inhibitory potency of test compounds on serotonin reuptake.[7][8][9]
Materials:
HEK-293 cells stably expressing human SERT (hSERT)
96-well cell culture plates
Krebs-Ringer-HEPES (KRH) assay buffer (pH 7.4)
[³H]-Serotonin (³H-5-HT)
Test compounds
Citalopram or Fluoxetine (as a positive control)
Scintillation fluid
Microplate scintillation counter
Procedure:
Cell Plating: Seed the hSERT-expressing HEK-293 cells in a 96-well plate at a density of 50,000 cells/well and culture overnight.
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in KRH assay buffer.
Assay Initiation:
Gently wash the cells once with 100 µL of KRH assay buffer.
Add 50 µL of KRH buffer containing the desired concentration of the test compound or control to each well.
Incubate the plate at 37°C for 15 minutes.
Radioligand Addition:
Add 50 µL of KRH buffer containing [³H]-5-HT (final concentration of ~10 nM) to each well.
Incubate the plate at 37°C for 5-15 minutes.
Assay Termination and Lysis:
Rapidly aspirate the assay buffer from the wells.
Wash the cells twice with 100 µL of ice-cold KRH buffer.
Add 50 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 5 minutes with gentle shaking.
Scintillation Counting:
Transfer the lysate to a scintillation vial or a 96-well isoplate.
Add 100-150 µL of scintillation fluid and mix thoroughly.
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
Determine the non-specific uptake by measuring the CPM in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
Calculate the percent inhibition of [³H]-5-HT uptake for each concentration of the test compound using the formula:
% Inhibition = 100 * (1 - (CPM_test - CPM_nonspecific) / (CPM_total - CPM_nonspecific))
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The phenyloxolane scaffold, exemplified by the core of citalopram and escitalopram, remains a highly valuable and privileged structure in medicinal chemistry for the development of CNS-acting agents. Its well-defined structure-activity relationship and proven clinical success make it an attractive starting point for the design of novel therapeutics targeting the serotonin transporter. The synthetic and biological protocols provided herein offer a practical framework for researchers to explore the potential of this important scaffold in their drug discovery endeavors. Further derivatization and exploration of the phenyloxolane motif may lead to the development of next-generation antidepressants with improved efficacy, faster onset of action, and fewer side effects.
References
Zhang, P., Cyriac, G., Kopajtic, T., Zhao, Y., Javitch, J. A., Katz, J. L., & Newman, A. H. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of medicinal chemistry, 53(16), 6112–6121.
Decker, A. M., & Bohn, L. M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Vascular pharmacology, 103, 92–98.
Zhang, P., Bhat, S., Cyriac, G., & Newman, A. H. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of medicinal chemistry, 56(23), 9578–9589.
Decker, A. M., & Bohn, L. M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. Retrieved February 19, 2026, from [Link]
Citalopram SAR: Orthosteric & Allosteric. Scribd. (n.d.). Retrieved February 19, 2026, from [Link]
Zhang, P., Cyriac, G., Kopajtic, T., Zhao, Y., Javitch, J. A., Katz, J. L., & Newman, A. H. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PMC. Retrieved February 19, 2026, from [Link]
Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. Google Patents. (n.d.).
Zheng, W., Liu, X., Liu, Y., Li, C., & Wang, Z. (2023). Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors. Frontiers in Pharmacology, 13, 1085526.
Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile. Google Patents. (n.d.).
Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters.
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. (2021). Retrieved February 19, 2026, from [Link]
Koldso, H., Severinsen, K., Tran, T. T., Andersen, J., & Schiøtt, B. (2011). The Two Enantiomers of Citalopram Bind to the Human Serotonin Transporter in Reversed Orientations. The Journal of biological chemistry, 286(12), 10565–10573.
Process for the preparation of escitalopram. European Patent Office. (2009). Retrieved February 19, 2026, from [Link]
Larsen, M. A., Plenge, P., Andersen, J., Eildal, J. N., Kristensen, A. S., Bøgesø, K. P., Gether, U., Strømgaard, K., Bang-Andersen, B., & Loland, C. J. (2016). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British journal of pharmacology, 173(5), 925–936.
Zhang, P., Bhat, S., Cyriac, G., & Newman, A. H. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
Larsen, M. A., Plenge, P., Andersen, J., Eildal, J. N., Kristensen, A. S., Bøgesø, K. P., Gether, U., Strømgaard, K., Bang-Andersen, B., & Loland, C. J. (2016). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. ResearchGate. Retrieved February 19, 2026, from [Link]
Andersen, J., Olsen, L., Hansen, K. B., Taboureau, O., Jørgensen, F. S., Eriksen, J., ... & Kristensen, A. S. (2009). Mutational mapping and modeling of the binding site for (S)-citalopram in the human serotonin transporter. The Journal of biological chemistry, 284(48), 33345–33356.
Chen, F., Larsen, M. A., Plenge, P., & Loland, C. J. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of neurochemistry, 92(1), 21–27.
This guide addresses the stereochemical challenges in synthesizing 2,3-substituted oxolanes. Unlike six-membered pyrans, where chair conformations dictate predictable axial/equatorial selectivity, five-membered oxolanes possess flexible envelope conformations that complicate stereocontrol.
This support module focuses on three critical methodologies:
Nucleophilic Substitution on Oxocarbenium Ions (The Woerpel Model).
Lewis Acid-Mediated Cyclizations (Prins/Oxonium-Prins).
Electrophilic Cyclization (Iodoetherification).
Module 1: Mechanistic Grounding (The "Why")
The Woerpel "Inside Attack" Model
To troubleshoot low diastereomeric ratios (dr), you must understand the transition state. The gold standard for predicting stereochemistry in five-membered rings is the model developed by K.A. Woerpel.
The Principle: Nucleophiles attack the oxocarbenium ion from the "inside" face of the envelope conformation.[1] This trajectory minimizes torsional strain and maximizes stereoelectronic stabilization.
Pseudo-axial vs. Pseudo-equatorial: Substituents at C2 (the anomeric center) and C3 dictate the ring pucker.
1,3-Cis Preference: In general, "inside attack" leads to 1,3-cis relationships because the C3 substituent prefers a pseudo-equatorial position to avoid steric clash, directing the nucleophile to the same face.
Visualization: Stereoelectronic Decision Tree
Figure 1: Decision pathway for predicting stereochemical outcomes based on the Woerpel stereoelectronic model.
Module 2: Lewis Acid-Mediated Cyclizations (Prins-Type)
Scenario: You are cyclizing a homoallylic alcohol with an aldehyde to form a 2,3-substituted oxolane.
Standard Operating Procedure (SOP): SnBr₄-Mediated Cyclization
This protocol favors high diastereoselectivity by utilizing a specific Lewis Acid that allows for thermodynamic equilibration or specific chelation control.
Preparation: Dissolve aldehyde (1.0 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
Activation: Cool to -78°C . This is critical. Higher temperatures promote epimerization.
Addition: Add SnBr₄ (1.0 equiv) dropwise. Note: SnBr₄ is preferred over BF₃·OEt₂ for certain styrenyl substrates to access 2,3-cis products.
Quench: Once TLC indicates consumption (usually 1-3 h), quench with sat. NaHCO₃.
Troubleshooting Guide & FAQ
Symptom
Probable Cause
Corrective Action
Low Yield
Moisture in Lewis Acid
Resublime SnBr₄ or distill BF₃·OEt₂ immediately before use. Oxocarbenium ions are extremely water-sensitive.
Poor dr (2,3-trans/cis mix)
Temperature too high
Maintain -78°C strictly. If using BF₃[2][3]·OEt₂, try lowering catalyst loading to 0.5 equiv to slow the rate and improve selectivity.
Unexpected 2,3-cis product
Styrenyl Alkene Effect
If your alkene is a styrene derivative, the reaction may proceed via a "dipseudoequatorial" transition state, favoring cis over the expected trans.[4][5]
Product is a Pyran (6-endo)
Baldwin's Rules
5-exo-trig is usually favored, but electron-donating groups on the internal alkene carbon can shift the pathway to 6-endo. Remove internal donating groups.
Scenario: You have a γ,δ-unsaturated alcohol and need to install a halogen at C2 while closing the ring.
Critical Concept: Kinetic vs. Thermodynamic Control
Kinetic Control: Irreversible iodonium ion opening. Anti-addition is strictly observed.
Thermodynamic Control: Reversible formation of the iodo-ether allows equilibration to the most stable diastereomer (usually placing substituents pseudo-equatorial).
Workflow Visualization
Figure 2: Selection of reagents determines whether the reaction proceeds under kinetic or thermodynamic control.
Protocol: Kinetic Iodoetherification
Dissolution: Dissolve substrate in MeCN (polar aprotic solvents favor the ionic intermediate).
Base: Add NaHCO₃ (3.0 equiv).
Cyclization: Add I₂ (1.2 equiv) at 0°C.
Optimization: If reversibility is suspected (dr erosion over time), switch to NIS (N-iodosuccinimide) or add AgOTf to precipitate iodide, preventing the reverse reaction.
FAQ: Iodoetherification Issues
Q: Why do I see 2,5-trans selectivity when I expect cis?A: In 2,5-disubstituted systems, the transition state minimizes steric clash between the C2 and C5 substituents. The trans-2,5 isomer places both groups in pseudo-equatorial positions in the envelope conformation. To invert this, you may need to use a bulky protecting group on the alcohol to alter the transition state sterics.
Q: My iodine is falling off during workup.A: 2-Iodo-oxolanes can be unstable. Avoid strong bases during workup. Use dilute Na₂S₂O₃ to quench iodine and process quickly. If the iodide is elimination-prone, consider immediate radical reduction (Bu₃SnH/AIBN) to the de-iodinated oxolane if the iodine is not needed for further coupling.
Module 4: Post-Reaction Diagnostics
Warning: Do not rely solely on
coupling constants.
In five-membered rings, the Karplus curve is ambiguous because the envelope conformation allows for significant flexibility. Cis and Trans couplings can both fall in the 5-7 Hz range.
Required Validation:
1D NOE / NOESY: This is mandatory. Look for cross-peaks between H2 and H3. Strong enhancement indicates cis; absence (or enhancement of H2 with H3-substituent) indicates trans.
X-Ray Crystallography: If the product is a solid or can be derivatized (e.g., p-nitrobenzoate ester), this is the only absolute proof.
References
Woerpel, K. A. "Stereoselective Reactions of Oxocarbenium Ions: Conformational Analysis and Stereoelectronic Effects." Chemical Reviews, 2006 .
Crosby, S. R., et al. "Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization."[4] Organic Letters, 2010 .[6]
Larsen, C. H., Ridgway, B. H., Shaw, J. T., & Woerpel, K. A. "A Stereoelectronic Model To Explain the Highly Stereoselective Reactions of Nucleophiles with Five-Membered-Ring Oxocarbenium Ions."[2] Journal of the American Chemical Society, 1999 .
Wolfe, J. P., & Hay, M. B. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 2007 .
Lu, B., et al. "Highly Regio- and Stereoselective Cyclic Iodoetherification of 4,5-Alkadienols."[7] Journal of Organic Chemistry, 2009 .
Technical Support Center: Reductive Amination of Hindered Ketones
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric & Electronic Barriers in Ketone Amination Introduction: The "Imine Wall" Welcome. If you are reading this, you are...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Overcoming Steric & Electronic Barriers in Ketone Amination
Introduction: The "Imine Wall"
Welcome. If you are reading this, you are likely facing the classic "Hindered Ketone Paradox": You need to install an amine on a bulky scaffold (e.g., adamantone, ortho-substituted acetophenone, or a complex terpene), but your LCMS shows only starting material or, worse, the reduced alcohol side-product.
In hindered systems, the rate-determining step is almost invariably the formation of the imine/iminium species , not the reduction. The steric bulk prevents the nucleophilic attack of the amine on the carbonyl carbon. Standard protocols (STAB/DCE) often fail here because the equilibrium constant (
) for imine formation is vanishingly small.
This guide prioritizes thermodynamic forcing (Titanium-mediated dehydration) and kinetic control (staged reduction) to solve these issues.
Visual Triage: Diagnostic Workflow
Before altering your protocol, use this decision tree to diagnose the specific failure mode.
Figure 1: Diagnostic logic for reductive amination failures based on crude LCMS/NMR data.
Module 1: The "No Reaction" Scenario
Symptom: You recover >90% ketone. No imine is observed.
Root Cause: The amine cannot access the carbonyl carbon due to steric clash (Cone Angle), or water generated by the reaction is hydrolyzing the unstable imine back to the ketone.
The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄]
This is the "Gold Standard" for hindered systems. Ti(OiPr)₄ serves a dual function:
Lewis Acid: Activates the carbonyl oxygen, making the carbon more electrophilic.
Water Scavenger: Irreversibly reacts with the water byproduct to form titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle).
Protocol A: The Mattson-Bhattacharyya Method
Best for: Ortho-substituted acetophenones, adamantones, and weak nucleophiles (anilines).
Mix: In a dry flask under Argon, combine:
Ketone (1.0 equiv)
Amine (1.2 – 1.5 equiv)
Ti(OiPr)₄ (1.25 – 1.5 equiv)
Note: Do not add solvent yet if reagents are liquid. If solid, use minimal absolute EtOH or THF.
Stir: Stir at ambient temperature for 6–12 hours .
Checkpoint: The solution often becomes viscous or changes color (yellow/orange) as the titanium-amine complex forms.
Dilute: Dilute the mixture with absolute Ethanol (or Methanol).
Reduce: Add NaBH₄ (1.5 equiv) carefully.
Caution: Exothermic. Gas evolution occurs.
Quench (CRITICAL): The workup determines the yield. Titanium forms nasty emulsions.
Add 2M aqueous ammonia (NH₄OH) or 1M NaOH.
A white/grey precipitate (TiO₂) will form.
Dilute with EtOAc/DCM and filter through a Celite pad to remove the titanium salts.
Wash the filtrate with brine, dry, and concentrate.[1]
Expert Insight: If using a secondary amine, the steric crowding is doubled. You may need to heat the Ti(OiPr)₄ step to 40-50°C.
Module 2: The "Direct Reduction" Scenario
Symptom: You isolate the alcohol corresponding to your starting ketone.
Root Cause: The reducing agent reduced the ketone before the amine could react. This happens when using "One-Pot" procedures (like STAB/DCE) on hindered substrates where imine formation is slow.
Comparative Analysis of Reducing Agents
Choosing the right hydride source is a balance between Steric Tolerance and Chemoselectivity .
Reducing Agent
Steric Bulk
Reducing Power
Risk of Direct Reduction
Recommended Use
NaBH(OAc)₃ (STAB)
High
Mild
Low
Standard substrates. Avoid for very hindered ketones (acetoxy groups add too much bulk).
NaBH₃CN
Low
Mild
Low (at pH 6)
Good for hindered systems, but toxic. Requires pH control (pH 5-6).
NaBH₄
Low
Strong
High
Only use in Stepwise (Protocol A) methods after imine is fully formed.
Pyridine-Borane
Medium
Moderate
Low
Excellent alternative to Cyanoborohydride. Can be used with molecular sieves.[1]
The Solution: Stepwise Synthesis
Do not mix the hydride and the ketone simultaneously.
Step 1: Reflux Ketone + Amine + Acid Catalyst (pTSA) + Dehydrating Agent (Molecular Sieves 4Å or Dean-Stark trap) in Toluene for 24h.
Step 2: Evaporate solvent (if switching to MeOH) or cool down.
Step 3: Add Reducing Agent (NaBH₄ or NaBH₃CN).
Module 3: Advanced Troubleshooting (FAQs)
Q: The Ti(OiPr)₄ workup is a nightmare. I have a massive emulsion.
A: This is the most common pain point.
Fix 1: Use the "Dry Load" technique. Instead of aqueous workup, add 2mL of water to the reaction to hydrolyze the Ti, add solid Na₂SO₄ and Celite, stir for 15 mins, and filter the resulting dry solid.
Fix 2: Use Triethanolamine . Adding this during workup chelates the Titanium into a water-soluble complex, allowing for a cleaner phase separation.
Q: I am using an acid-sensitive substrate (e.g., acetal protection elsewhere).
A: Avoid Ti(OiPr)₄ (Lewis Acid) and STAB (often generates AcOH).
Protocol: Use Pyridine-Borane complex in Methanol. It is stable, works at neutral pH, and is effective for hindered ketones when combined with Molecular Sieves (4Å).
Q: Can I use Microwave irradiation?
A: Yes, and you should for extreme sterics.
Why: Microwave heating can overcome the activation energy for the initial nucleophilic attack which thermal heating often fails to do without decomposing reagents.
Conditions: Ketone + Amine + Ti(OiPr)₄ (neat or min. solvent) at 100°C for 10-20 mins, followed by dilution and reduction.
Mechanistic Visualization
Understanding the Titanium-mediated pathway clarifies why it succeeds where STAB fails.
Figure 2: The Titanium(IV) Isopropoxide mechanism. Note the irreversible water scavenging step (center) which drives the reaction.
References
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990.[2] Link
Bhattacharyya, S. "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[3] Journal of the Chemical Society, Perkin Transactions 1, 1998. Link
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] The Journal of Organic Chemistry, 1996.[4] Link
Barney, et al. "Microwave-accelerated reductive amination." Tetrahedron Letters, 2009.
Technical Support Center: Phenyloxolane Synthesis Optimization
The following technical guide is structured as a specialized support center for researchers optimizing the synthesis of phenyloxolane (phenyltetrahydrofuran) derivatives. Topic: Improving Yield & Stereocontrol in Phenylo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center for researchers optimizing the synthesis of phenyloxolane (phenyltetrahydrofuran) derivatives.
Topic: Improving Yield & Stereocontrol in Phenyloxolane Derivatives
Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Strategic Route Selection
Phenyloxolane (phenyltetrahydrofuran) cores are ubiquitous in lignan natural products and pharmaceutical scaffolds. However, introducing the phenyl ring often destabilizes the system or leads to elimination side products due to the benzylic position's reactivity.
High-yield synthesis generally falls into two distinct workflows. Select your current approach to jump to the relevant troubleshooting module:
Approach
Methodology
Primary Yield Killer
Go To
Route A
Intramolecular Cyclization (Hydroalkoxylation)
Elimination to styrenyl alkenes; 6-endo vs 5-exo selectivity.[1]
[Module 1]
Route B
Direct C-H Functionalization (of THF/Dihydrofuran)
Low catalyst turnover; Regioisomer mixtures ( vs ).
[Module 2]
Route C
Lactone Reduction
Over-reduction to diols; Ring opening during workup.
[Module 3]
Module 1: Intramolecular Cyclization (The Alkenol Route)
This is the most common method for generating 2-phenyloxolanes.[1] It involves the acid-catalyzed cyclization of 4-phenyl-4-penten-1-ol or 1-phenyl-4-penten-1-ol.[1]
Mechanism & Failure Points
The reaction proceeds via activation of the alkene or alcohol. The critical failure point in phenyl-substituted systems is the stability of the benzylic carbocation. If the cyclization is slow, the intermediate carbocation will eliminate a proton to restore aromatic conjugation (forming a styrene derivative) rather than closing the ring.
Figure 1: Kinetic vs. Thermodynamic pathways in phenyloxolane cyclization. Note the competition between ring closure and elimination.
Troubleshooting Guide (Q&A)
Q: I am using BF
·OEt for cyclization, but my yield is capped at 60% due to styrene formation. How do I fix this?A: The elimination to styrene is driven by the stability of the conjugated double bond.
Temperature Control: BF
·OEt cyclizations are often exothermic. Lower the temperature to -78°C initially, then warm slowly to 0°C. Elimination is thermodynamically favored at higher temperatures.[1]
Solvent Switch: Switch from THF to Dichloromethane (DCM) or Nitromethane . DCM is non-coordinating and increases the electrophilicity of the intermediate without stabilizing the elimination transition state.
Protocol Adjustment: Ensure anhydrous conditions. Water acts as a competing nucleophile, opening the ring back up or trapping the carbocation.
Q: My 5-exo cyclization is competing with 6-endo products (pyrans). Why?A: This violates standard Baldwin rules but occurs if the 5-membered ring is sterically crowded (e.g., gem-dimethyl substituents).[1]
Solution: Use a Gold(I) catalyst (e.g., (PPh
)AuCl / AgOTf).[1] Gold catalysts activate the alkene specifically for the anti-addition of the hydroxyl group, strictly enforcing the 5-exo-trig pathway due to the specific geometry of the Au-alkene complex [1, 3].
Module 2: Direct C-H Functionalization
Modern methods allow for the direct arylation of tetrahydrofuran (THF) or dihydrofuran.
Recent advances utilize Cobalt catalysts to add phenyl groups across the double bond of 2,3-dihydrofuran, yielding 2-phenyloxolanes directly.[1]
Standard Protocol (Adapted from Recent Literature [1, 8]):
Catalyst: Co(acac)
(5 mol%) + dppp (ligand).
Reagents: 2,3-dihydrofuran (1.0 equiv), Phenyl Grignard (PhMgBr) or Phenylboronic acid (depending on specific catalyst cycle).[1]
Conditions: THF, 60°C, 12h.
Troubleshooting Guide (Q&A)
Q: The reaction stalls after 20% conversion. Is the catalyst dying?A: Cobalt catalysts are sensitive to aggregation.
Fix: Add a sub-stoichiometric amount of TMEDA or use a bulky phosphine ligand to stabilize the active monomeric species.
Check: Ensure your Grignard reagent is titration-checked. Oxidized Grignard reagents introduce alkoxides that can poison the Co-center.
Q: I am getting a mixture of 2-phenyl (alpha) and 3-phenyl (beta) isomers.A: Regioselectivity is ligand-controlled.[1]
For
-selectivity (2-position): Use bidentate phosphines with small bite angles (e.g., dppe).[1] The steric bulk forces the C-C bond formation at the less hindered position adjacent to the oxygen.
For
-selectivity (3-position): This is difficult via direct hydroarylation.[1] Consider switching to the Heck coupling of 2,3-dihydrofuran with iodobenzene followed by hydrogenation.
Module 3: Stereocontrol & Purification
Q: How do I separate cis- and trans-2,5-diphenyloxolane?A: These diastereomers often have very similar R
Chemical Separation: Treat the mixture with a bulky Lewis acid (e.g., B(C
F)). The cis isomer, having both phenyl groups on the same face, may chelate or interact differently compared to the trans isomer, altering solubility or allowing selective crystallization.
Chromatography: Use Silver Nitrate (AgNO
) impregnated silica if any unsaturation remains. For pure saturated rings, switch to a C18 reverse-phase column using a Methanol/Water gradient.[1] The trans isomer is typically more hydrophobic and elutes later.
Q: My product decomposes on the rotavap.A: Phenyloxolanes with benzylic ethers are sensitive to trace acids found in chloroform or degrading ethyl acetate.
Prevention: Add 1% Triethylamine to your elution solvent and rotavap bath. Store the product over activated molecular sieves to prevent autoxidation to peroxides (a common issue with benzylic ethers).
Quantitative Comparison of Methods
Metric
Acid-Catalyzed Cyclization [7]
Metal-Catalyzed Hydroarylation [8]
Lactone Reduction [25]
Typical Yield
75-90%
50-75%
40-60%
Atom Economy
High
Moderate (Ligands/Additives)
Low (Reductant waste)
Stereocontrol
Substrate controlled (Chiral pool)
Ligand controlled
Thermodynamic mix
Scalability
Excellent (kg scale)
Moderate (Catalyst cost)
Good
Key Risk
Elimination (Styrene)
Regio-scrambling
Ring opening
References
BenchChem Technical Support. (2025).[2] Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine. BenchChem. [1]
Gao, S. S., et al. (2016). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. Nature Chemical Biology. [1]
Deka, M. J., et al. (2015).[4] Synthesis of Five-, Six-, and Seven-Membered 1,3- and 1,4-Heterocyclic Compounds via Intramolecular Hydroalkoxylation. Journal of Organic Chemistry, 80, 4349-4359.[1][4]
ResearchGate. (2025). Synthesis of Substituted Tetrahydropyrans and Tetrahydrofurans via Intramolecular Hydroalkoxylation.
Krawczyk, K. K., et al. (2011).[5] Stereoselective synthesis of podophyllotoxin-related lignans. Tetrahedron: Asymmetry, 22(10), 1103-1107.[1][5]
Saikia, A. K., et al. (2015).[4] Boron trifluoride etherate mediated intramolecular hydroalkoxylation. Journal of Organic Chemistry.
Georgiou, N., et al. (2021). Rational Design and Synthesis of AT1R Antagonists (Sartans). Molecules.
ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives.
Technical Support Center: Purification of Racemic Amine Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of purifying racemic amine compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of purifying racemic amine compounds. This guide is structured to address the specific, practical challenges you face in the lab, moving beyond simple protocols to explain the causality behind experimental choices.
The resolution of enantiomers is a critical yet often challenging step in chemical and pharmaceutical development.[1][2] Amines, in particular, present unique purification hurdles due to their basicity and interaction profiles. This center is divided into a hands-on Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for broader strategic planning.
Troubleshooting Guide
This section addresses common failures and suboptimal results encountered during the purification of racemic amines. Each issue is presented in a question-and-answer format, detailing probable causes and providing step-by-step corrective actions.
Issue 1: Poor or No Peak Resolution in Chiral HPLC
Question: I'm injecting my racemic amine onto a chiral column, but the enantiomers are co-eluting or showing very poor separation (Resolution < 1.2). What's going wrong?
Probable Causes & Solutions:
Incorrect Chiral Stationary Phase (CSP): The primary cause of poor resolution is a mismatch between the analyte and the CSP. Chiral recognition relies on specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance), and not all columns work for all compounds.[3][4]
Action: Screen a set of columns with different chiral selectors. For amines, polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type columns are often effective starting points.[3][5] Crown-ether based phases like ChiroSil are excellent for primary amines.[4][6]
Suboptimal Mobile Phase: The mobile phase composition is critical for modulating retention and selectivity.[7]
Action (Normal Phase):
Adjust Alcohol Modifier: Vary the percentage of the alcohol (e.g., isopropanol, ethanol) in your hexane/heptane mobile phase.
Introduce an Additive: For basic amines, peak tailing and poor resolution are common. Add a small amount (0.1% v/v) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase.[5] This competes with the amine for active sites on the silica support, improving peak shape.[5]
For amine salts, an acidic additive like trifluoroacetic acid (TFA) may be required to ensure the compound is in a single, protonated form.[5]
Incorrect Flow Rate or Temperature:
Action: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column), which can increase interaction time with the CSP.[3] Temperature also affects selectivity; try adjusting the column temperature between 15°C and 40°C. Lower temperatures often enhance enantioselectivity.[3][8]
Column Overload: Injecting too much sample can saturate the CSP, leading to peak broadening and loss of resolution.[7][8]
Action: Reduce the injection volume or the sample concentration. As a rule, inject 1-2% of the total column volume for a sample concentration of 1µg/µl.[8]
Caption: Decision tree for common diastereomeric crystallization issues.
Issue 3: Low Yield or Enantiomeric Excess (e.e.) in Enzymatic Resolution
Question: My enzymatic kinetic resolution is slow, stops prematurely, or results in a low e.e. for my remaining amine. How can I improve it?
Probable Causes & Solutions:
Suboptimal Reaction Conditions: Enzymes are highly sensitive to their environment. Incorrect pH, temperature, or solvent can drastically reduce activity.
Action: Consult the literature or supplier data for the optimal pH and temperature range for your chosen enzyme (e.g., a lipase like Candida antarctica lipase B, CALB). Screen different organic solvents; non-polar solvents like heptane or MTBE are often preferred.
Enzyme Inhibition: The substrate (amine) or the product (acylated amine) can inhibit the enzyme, slowing the reaction.
Action: Perform the reaction at a lower substrate concentration. If product inhibition is suspected, consider an in-situ product removal strategy if feasible.
Poor Enantioselectivity (E-value): The inherent ability of the enzyme to distinguish between the two enantiomers may be low for your specific substrate.
Action:
Screen Different Enzymes: Test a panel of different lipases, proteases, or transaminases. Transaminases are particularly useful for producing enantiopure amines from prochiral ketones.
[9][10] 2. Change the Acyl Donor: For lipase-catalyzed resolutions, changing the acyl donor (e.g., from ethyl acetate to isopropenyl acetate) can significantly impact the reaction rate and selectivity.
Reversibility of the Reaction: The acylation reaction may be reversible, leading to a thermodynamic equilibrium that limits the maximum achievable conversion and e.e.
Action: Use an acyl donor that makes the reaction effectively irreversible, such as an enol ester (e.g., isopropenyl acetate) or an acid anhydride.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right primary resolution technique for my amine?
The choice depends on scale, cost, and the properties of your compound.
Technique
Pros
Cons
Best For...
Chiral Chromatography
Broad applicability, high purity achievable, fast method development. [1]
High cost of columns and solvents, limited scalability for HPLC. [1][11]
Small to medium scale (mg to kg), rapid purification for discovery, difficult-to-crystallize compounds. [12][13]
Requires significant development (solvent/resolving agent screening), may give low yields, not always successful. [15][16]
Large-scale (kg to ton) industrial production where development time is justified. [17]
Enzymatic Kinetic Resolution
High enantioselectivity, mild reaction conditions, environmentally friendly ("green"). [13]
Limited to 50% theoretical yield (without a racemization step), enzyme cost/stability can be an issue. [18]
Compounds with functional groups compatible with enzymes; when high e.e. is critical.
Q2: What are the key considerations when selecting a chiral resolving agent for diastereomeric crystallization?
The most successful resolutions occur when the amine and the chiral acid form a stable, readily crystallizable salt.
[19]1. Acid/Base Match: Use a chiral acid (e.g., tartaric acid, mandelic acid, camphor-sulfonic acid) to resolve a racemic base (your amine).
[14][15]2. Structural Similarity: Sometimes, resolving agents with structural similarities to the target compound can form more ordered crystal lattices.
3. Availability and Cost: For large-scale work, the resolving agent must be available in high enantiomeric purity and at a reasonable cost. Both enantiomers of tartaric acid are common and inexpensive choices to start with.
4. Screening is Key: There is no universal resolving agent. The best approach is to perform a small-scale, parallel screen of several common resolving agents in different solvents to identify promising "hits" for crystallization.
[20][21]
Q3: What is Dynamic Kinetic Resolution (DKR) and when should I consider it?
Dynamic Kinetic Resolution (DKR) is a powerful technique that overcomes the 50% yield limit of standard kinetic resolution. [18][22]It combines an enantioselective reaction (often enzymatic) with an in-situ racemization of the slower-reacting enantiomer. [18][22]This continuously converts the unwanted enantiomer back into the racemate, allowing it to be processed by the enzyme, theoretically enabling a 100% yield of a single enantiomeric product.
[22]
Consider DKR when:
You are performing a kinetic resolution and the unwanted enantiomer is waste.
A compatible racemization catalyst (e.g., a Shvo or ruthenium catalyst for amines) can be found that does not interfere with the enzyme.
[22]* Maximizing yield from the racemic starting material is a primary economic or environmental driver.
References
BenchChem. (n.d.). Overcoming solubility issues during diastereomeric salt crystallization.
BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
BenchChem. (n.d.). Dealing with solid solutions in diastereomeric salt resolution.
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
Unknown Author. (n.d.). Chromatography in Preparative/Industrial Scale Separation of Enantiomeric Mixtures.
Noggle, F. T. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
Blacker, A. J., et al. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers.
Wu, E. (2024). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Princeton Dataspace.
Columnex. (n.d.). Chiral HPLC and SFC Columns.
Unknown Author. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC.
Leek, H., et al. (2017, January 18). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. MDPI.
Sardella, R., et al. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
Leek, H., et al. (2017, January 15). Strategy for large-scale isolation of enantiomers in drug discovery. PubMed.
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
Unknown Author. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
Sumika Chemical Analysis Service. (n.d.). Selection Method of Chiral Stationary Phases. Technical News.
HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
Kumar, A., et al. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. PMC.
Nichols, L. (2024, August 16). 6.6D: Troubleshooting. Chemistry LibreTexts.
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio.
I.B.S. (n.d.). Chiral HPLC Method Development.
Reddit User. (2023, November 21). Separation of diastereomers by crystallization with seeding. Reddit.
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
Unknown Author. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
Denis, C., et al. (2007, February 6). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters.
Piotrowska, K., et al. (2022, July 6). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
ThermoFisher. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
Engström, K. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
Oxford Academic. (2022, September 15). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites.
Topic: Resolving Peak Tailing for Basic Analytes Role: Senior Application Scientist Status: Online | Ticket ID: CHIRAL-AMINE-001 Welcome to the Advanced Separations Support Center. You are likely here because your chiral...
Welcome to the Advanced Separations Support Center.
You are likely here because your chiral amine separation—critical for your enantiomeric excess (ee) determination—is suffering from significant peak tailing (
). In chiral chromatography, amines are notoriously difficult because the silica support used in most polysaccharide columns (e.g., Amylose/Cellulose derivatives) contains residual silanols.
This guide moves beyond basic advice. We will diagnose the root cause, apply chemical suppression techniques, and optimize your method parameters using field-proven protocols.
Module 1: Diagnostic Triage
"Is this a column failure or a chemistry issue?"
Before modifying your mobile phase, you must confirm the source of the tailing. Tailing caused by system dead volume looks identical to chemical tailing but requires a physical fix.
Step 1: The System Check
Run a neutral, non-chiral standard (e.g., Toluene or Uracil) on the same system without the column (using a union) or with a known good C18 column.
Result A: The standard tails.
System Issue. Check for extra-column volume, poor connections, or a dirty detector cell.
Result B: The standard is symmetrical, but your chiral amine tails.
Chemistry Issue. Proceed to Module 2.
Step 2: Quantify the Tailing
Do not rely on visual estimation. Calculate the USP Tailing Factor (
) or Asymmetry Factor ().
(Where A is the front half-width and B is the back half-width at 10% peak height)[1][2]
: Excellent.
: Acceptable for most ee% calculations.
: Requires intervention (Integration errors will skew ee% data).
Visualizing the Troubleshooting Logic
Figure 1: Diagnostic decision tree for isolating the root cause of peak tailing in chiral HPLC.
Module 2: Mobile Phase Chemistry (The Core Solution)
"Why do amines tail on chiral columns?"
The stationary phase (e.g., Chiralpak® AD/OD or IA/IB) is coated or immobilized on silica. Even "end-capped" silica has residual silanol groups (
).[3] These are slightly acidic. Your basic amine () interacts with these silanols via ion-exchange, causing a "drag" on the molecule as it moves through the column.
The Fix: You must add a stronger base to the mobile phase to "mask" these sites.
Protocol: Mobile Phase Additive Selection
Analyte Type
Recommended Additive
Concentration (v/v)
Mechanism
Primary/Secondary Amines
Diethylamine (DEA)
0.1% (Standard) Up to 0.5% (Max)
DEA competes effectively for silanol sites, shielding the analyte.
Tertiary Amines
Triethylamine (TEA)
0.1%
Sterically larger; good for bulky analytes.
Amphoteric (Amino Acids)
TFA (Trifluoroacetic acid)
0.1%
Suppresses ionization of the carboxylic acid.
Stubborn Amines
DEA + TFA
0.1% Each
The "Golden Mix": Forms a volatile salt (DEA-TFA) that improves shape via ion-pairing.
CRITICAL WARNING:
Never use strong amines (like Ethylenediamine) on coated columns (e.g., AD-H, OD-H) as they can degrade the polymer coating. DEA and TEA are generally safe for both coated and immobilized phases [1].
Step-by-Step: Preparing the "Golden Mix" (0.1% DEA + 0.1% TFA)
Use this when single additives fail. This creates a buffered environment in the organic mobile phase.
Solvent A (Alkane): Measure 900 mL of n-Hexane. Add 1.0 mL DEA and 1.0 mL TFA. Note: You may see a faint white "smoke" (salt formation). This is normal.
Solvent B (Alcohol): Measure 100 mL of Ethanol/IPA. Add 0.1% DEA and 0.1% TFA.
Mixing: Sonicate both bottles for 10 minutes to ensure the salt is fully dissolved.
Equilibration: Flush the column for at least 20 column volumes. The baseline may drift initially as the column surface equilibrates with the ion-pair reagents.
Visualizing the Silanol Blocking Mechanism
Figure 2: Mechanism of action. The additive (DEA) saturates the active silanol sites, allowing the amine analyte to pass through interacting only with the chiral selector.
Module 3: Column & Method Constraints
"Can I just heat the column to sharpen the peak?"
Temperature Effects
The Trade-off: Increasing temperature (e.g., 25°C
40°C) improves mass transfer kinetics, which will sharpen the peak and reduce tailing.
The Risk: Chiral recognition is enthalpy-driven. Higher temperatures often reduce the separation factor (
).
Recommendation: If you have excess resolution (
) but poor tailing, increase temperature. If resolution is marginal, keep it low (20-25°C) and rely on additives [2].
Sample Solvent Mismatch (The Hidden Culprit)
If your peak looks "distorted" (fronting or split top) rather than just tailing, check your injection solvent.
Problem: Injecting a sample dissolved in 100% Ethanol onto a Hexane/Ethanol (90:10) mobile phase.[4][5][6][7][8] The strong solvent "carries" the analyte too fast down the column head.
Solution: Dissolve the sample in the mobile phase . If solubility is poor, use the smallest injection volume possible (e.g., 1-5
L).
Module 4: Advanced Troubleshooting & FAQs
Q: I switched from DEA to TFA, and now my retention times are drifting. Why?A: This is the Memory Effect . Chiral stationary phases (CSPs) can retain additives in their porous structure.
Fix: When switching between basic and acidic additives, you must perform a neutral flush.
Protocol: Flush with 100% Ethanol (no additives) for 60 minutes at 0.5 mL/min before introducing the new additive [3].
Q: Can I use these additives with LC-MS?A: DEA and TEA are not ideal for MS due to signal suppression.
Alternative: Use Ammonium Acetate or Ammonium Formate (10-20 mM) in methanol/water mixtures if running Reversed Phase Chiral LC. For Normal Phase LC-MS, low concentrations (0.05%) of DEA are sometimes tolerated, but expect background noise.
Q: My column is an "Immobilized" type (e.g., Chiralpak IB). Does this change my strategy?A: Yes. Immobilized columns allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate to improve solubility and peak shape.
Strategy: If tailing persists in Hexane/Alcohol, try Hexane/DCM/Alcohol (85:10:5) with 0.1% DEA. The DCM often improves the solubility of the amine complex, sharpening the peak. Do NOT do this on coated columns (AD, OD).
References
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA Columns. Retrieved from [Link]
Chrom Tech, Inc. (2025).[9] What Causes Peak Tailing in HPLC? Retrieved from [Link]
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
Technical Support Center: Overcoming Poor Solubility of Organic Compounds in Aqueous Buffers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of poor organic compound solubility in aq...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of poor organic compound solubility in aqueous buffers. Here, we will explore the root causes of this issue and provide a comprehensive suite of troubleshooting strategies and detailed protocols to ensure your experiments proceed with accuracy and efficiency.
Introduction: The Solubility Challenge
The aqueous solubility of an organic compound is a critical determinant of its performance in a vast array of applications, from in vitro biological assays to the formulation of therapeutic agents. Poor solubility can lead to a host of experimental artifacts, including precipitation, inaccurate concentration measurements, and diminished biological activity, ultimately compromising data integrity and hindering scientific progress. This guide provides a systematic approach to diagnosing and overcoming these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with poorly soluble organic compounds.
FAQ 1: My compound precipitated out of the buffer after I added it from a DMSO stock. What happened?
This is a classic case of a compound exceeding its kinetic solubility . While your compound may be readily soluble in a high-concentration DMSO stock, its solubility in the final aqueous buffer is likely much lower. When the DMSO stock is diluted into the buffer, the compound is suddenly in a much less favorable solvent environment, causing it to crash out of solution.
Kinetic vs. Thermodynamic Solubility : It's crucial to understand the difference between these two concepts.[1][2][3]
Kinetic solubility refers to the concentration of a compound that can be reached by dissolving it from a high-concentration stock (like DMSO) into an aqueous buffer. It often represents a supersaturated and metastable state.[1][2]
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under given conditions to form a stable solution.[1][2]
Troubleshooting Flowchart: Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
FAQ 2: Can I simply change the pH of my buffer to improve solubility?
Yes, for ionizable compounds, pH adjustment can be a powerful tool to enhance solubility. The solubility of acidic and basic compounds is highly dependent on the pH of the aqueous medium.[4]
Weakly Acidic Compounds : These compounds are more soluble at a higher pH (basic conditions). In a basic environment, the acidic proton is removed, forming a charged (ionized) species that is more soluble in polar solvents like water.[5]
Weakly Basic Compounds : Conversely, these compounds are more soluble at a lower pH (acidic conditions). In an acidic environment, the basic group accepts a proton, becoming a charged species with increased aqueous solubility.
General Rule of Thumb :
For a weak acid , adjust the buffer pH to be at least 1-2 units above its pKa.
For a weak base , adjust the buffer pH to be at least 1-2 units below its pKa.
Caution : Ensure that the chosen pH is compatible with your experimental system and does not affect the stability or activity of your compound or other biological components.
FAQ 3: What are co-solvents, and how do I choose the right one?
Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of hydrophobic compounds.[6][7][8][9][10] They work by reducing the overall polarity of the solvent system.[6]
Commonly Used Co-solvents:
Co-solvent
Properties & Considerations
Dimethyl Sulfoxide (DMSO)
A powerful and widely used solvent. However, it can be toxic to cells at higher concentrations (typically >0.5-1%).
Ethanol
A less toxic alternative to DMSO. It's effective for many compounds but may not be as potent as DMSO.
Polyethylene Glycol (PEG)
PEGs of various molecular weights (e.g., PEG 300, PEG 400) are often used in drug formulations. They are generally considered safe.
Propylene Glycol
Another biocompatible co-solvent commonly used in pharmaceutical preparations.
Experimental Protocol: Using a Co-solvent to Prepare a Stock Solution
Initial Dissolution : Attempt to dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution. Gentle warming or sonication can aid in dissolution.
Serial Dilution : Perform serial dilutions of your stock solution in the same co-solvent to create a range of concentrations.
Aqueous Dilution : In your final step, dilute the co-solvent stock solution into your aqueous buffer to the desired final concentration. Crucially, ensure the final concentration of the co-solvent is as low as possible and does not interfere with your assay.
Observation : Visually inspect the final solution for any signs of precipitation immediately after preparation and over time.
Part 2: Advanced Solubilization Strategies
When simple pH adjustments and co-solvents are insufficient, more advanced techniques may be required.
Strategy 1: Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[11] Above a certain concentration, known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[12][13] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous medium.[11][13]
Common Surfactants in Research:
Surfactant
Type
Key Characteristics
Sodium Dodecyl Sulfate (SDS)
Anionic
A strong solubilizing agent, but can denature proteins.
Polysorbates (e.g., Tween® 20, Tween® 80)
Non-ionic
Milder and less likely to interfere with biological systems. Widely used in pharmaceutical formulations.[11]
Polyoxyl 35 Castor Oil (Cremophor® EL)
Non-ionic
Effective for highly hydrophobic compounds, but can have biological side effects.[11]
Mechanism of Micellar Solubilization
Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] This unique structure allows them to encapsulate poorly soluble "guest" molecules within their central cavity, forming an inclusion complex.[14][15][16] This complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the guest molecule.[14][16][17]
Commonly Used Cyclodextrins:
Cyclodextrin Derivative
Key Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
High aqueous solubility and low toxicity, making it suitable for a wide range of applications, including parenteral formulations.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Anionic derivative with very high aqueous solubility and a favorable safety profile.
Methylated-β-cyclodextrin (M-β-CD)
Can enhance the binding affinity for some lipophilic drugs.[18]
Cyclodextrin Inclusion Complex Formation
Caption: Formation of a water-soluble inclusion complex.
Strategy 3: Advanced Formulation Approaches
For particularly challenging compounds, especially in the context of drug development, more advanced formulation strategies are employed.
Amorphous Solid Dispersions (ASDs) : In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[19][20][21][22] This amorphous form has a greater solubility compared to its crystalline counterpart.[19][22]
Nanosuspensions : This technique involves reducing the particle size of the drug to the nanometer range.[23][24][25] The increased surface area leads to a faster dissolution rate.[23]
Liposomes : These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.[26][27] For hydrophobic compounds, the drug is incorporated into the lipid bilayer, enhancing its dispersibility in aqueous solutions.[26][28][29]
The solid-state properties of your compound can have a profound impact on its solubility.
Polymorphism
Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[30][31][32][33] These different polymorphs can have distinct physicochemical properties, including solubility and dissolution rate.[30][31][33]
Metastable vs. Stable Polymorphs : Generally, a metastable polymorph will have a higher solubility than its more stable counterpart.[30][34] However, the metastable form can convert to the more stable, less soluble form over time, especially in solution.[30][34] This is a critical consideration in drug development, as an unexpected polymorphic transformation can drastically alter a drug's bioavailability. The case of the antiretroviral drug Ritonavir is a well-known example of this phenomenon.[30][31]
Key Takeaway : If you observe inconsistent solubility results, it may be worthwhile to investigate the polymorphic form of your compound.
Conclusion
Overcoming the poor solubility of organic compounds in aqueous buffers is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of solubility and employing the strategies outlined in this guide, from simple pH adjustments to advanced formulation techniques, researchers can successfully navigate these experimental hurdles. Always remember to consider the compatibility of your chosen method with your specific experimental system to ensure the integrity and reliability of your results.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (2025, February 22).
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC.
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - PMC.
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris. (2024, May 29).
How does pH affect solubility? - askIITians. (2025, March 11).
Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability - ManTech Publications. (2023, September 15).
Enhancing Drug Solubility Using Liposome Formulations for Better Absorption - Scholars Research Library. (2024, December 20).
Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability.
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - MDPI. (2018, July 19).
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC.
Amorphous Solid Dispersions: Advances in Drug Solubility - Cellets. (2022, November 25).
Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. (2023, March 10).
Ascendia Pharmaceutical Solutions FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". (2025, February 28).
Nanosuspension a Promising Tool for Solubility Enhancement: A Review - Asian Journal of Pharmacy and Technology. (2021, April 20).
Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed. (2006, April 7).
Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate. (2025, August 5).
Effect of Polymorphism Formulations - Veeprho Pharmaceuticals. (2025, November 6).
Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. (2025, July 30).
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. (2025, September 22).
The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem.
Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - MDPI. (2020, March 13).
Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. (2024, May 30).
A recent overview of surfactant–drug interactions and their importance - PMC. (2023, June 12).
Micellar solubilization of drugs. - University of Alberta. (2005, July 8).
kinetic versus thermodynamic solubility temptations and risks - PubMed. (2012, October 9).
Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog. (2026, January 15).
pH and Solubility - AP Chem | Fiveable. (2025, August 15).
How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
Liposomes for Loading Hydrophobic Drugs (F10209D) - Tribioscience.
Liposome formulations of hydrophobic drugs - SciSpace.
(PDF) Micellar solubilization of drugs - ResearchGate. (2005, July 8).
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - MDPI. (2022, August 8). Retrieved from [Link]
Technical Support Center: Navigating Multi-Step Organic Synthesis
Welcome to the technical support center for multi-step organic synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on a foundation of scientific expertise and pract...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for multi-step organic synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on a foundation of scientific expertise and practical, field-tested experience. This guide is designed to help you anticipate, diagnose, and resolve common challenges related to side reactions, ultimately improving your yields, purity, and the overall efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of multi-step syntheses.
Q1: How do I choose the right solvent for my reaction to minimize side reactions?
A1: Solvent choice is critical as it can influence reaction rates, selectivity, and the stability of reactants and intermediates. An ideal solvent should fully dissolve your reactants but not react with them or promote undesired pathways. For example, aprotic solvents are often used for reactions involving strong bases (like organometallics) to prevent quenching. When dealing with polar transition states, a polar solvent can stabilize the transition state and accelerate the desired reaction over competing pathways. Always consult literature for precedents with similar substrates and consider using high-purity, anhydrous solvents, as trace impurities like water or oxygen can initiate side reactions.
Q2: What is the first step I should take when a reaction gives a low yield of the desired product?
A2: The first step is a thorough analysis of the crude reaction mixture. Before any workup or purification, take a sample for analysis by techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This analysis will help you determine if the starting material was consumed, if multiple products were formed, or if the product is unstable under the reaction conditions. Comparing the crude analysis to your starting materials is a crucial diagnostic step before you start optimizing conditions.
Q3: When should I consider using a protecting group strategy?
A3: A protecting group strategy is advisable when a molecule contains multiple reactive functional groups, and you need to ensure a reagent reacts selectively at only one site. For example, if you want to perform a Grignard reaction on a molecule that also contains an acidic alcohol, the Grignard reagent will be quenched by the alcohol. By "protecting" the alcohol (e.g., as a silyl ether), you can perform the Grignard reaction and then deprotect the alcohol in a subsequent step. The decision to use a protecting group should be weighed against the additional steps (and potential for yield loss) it adds to your synthesis.
Q4: How can I minimize the risk of product degradation during workup and purification?
A4: Product degradation during workup is a common source of yield loss. Key considerations include:
Temperature: Perform extractions and washes with cold solvents if your product is thermally sensitive.
pH: Be mindful of the pH of your aqueous washes. Acid- or base-labile functional groups can be cleaved if the pH is not controlled. Use buffered solutions where necessary.
Oxygen: If your product is air-sensitive, degas your solvents and perform the workup under an inert atmosphere (e.g., nitrogen or argon).
Silica Gel: For chromatography, standard silica gel is acidic and can degrade sensitive compounds. Consider using deactivated silica (treated with a base like triethylamine) or alternative stationary phases like alumina.
Troubleshooting Guides
This section provides in-depth guidance for specific, challenging scenarios encountered in the lab.
Guide 1: Diagnosing and Mitigating Competing Reaction Pathways
One of the most common challenges in multi-step synthesis is the formation of multiple products due to competing reaction pathways. This guide provides a systematic approach to diagnosing and resolving this issue.
The Problem: Your reaction produces a mixture of the desired product and one or more isomers or byproducts, resulting in low selectivity and a difficult purification process.
Causality: Competing pathways arise when different sites on a molecule have similar reactivity or when the reaction conditions are not optimized to favor one pathway over another. Key factors influencing selectivity include steric hindrance, electronic effects, and reaction kinetics vs. thermodynamics.
Troubleshooting Workflow:
Caption: A decision workflow for troubleshooting competing side reactions.
Step-by-Step Protocol for Optimization:
Identify the Byproduct: The first step is always to identify the structure of the major byproduct(s). This information is crucial for understanding the undesired reaction pathway. Use techniques like 2D NMR and high-resolution mass spectrometry.
Evaluate Thermodynamic vs. Kinetic Control:
Kinetic Product: The product that is formed fastest. This pathway has a lower activation energy.
Thermodynamic Product: The most stable product. This pathway may have a higher activation energy but results in a lower overall energy state.
Experimental Probes:
To favor the kinetic product , lower the reaction temperature significantly. This will provide less thermal energy to overcome the higher activation barrier of the thermodynamic pathway.
To favor the thermodynamic product , increase the reaction temperature or reaction time. This allows the initially formed kinetic product to potentially revert to the starting material or an intermediate and then proceed down the pathway to the more stable thermodynamic product.
Modify Reagents: Consider how changing the steric bulk or electronic nature of your reagents can influence selectivity. For example, using a bulkier base can favor deprotonation at a less sterically hindered site.
Solvent Effects: The polarity of the solvent can differentially stabilize transition states. Experiment with a range of solvents (e.g., from non-polar hexane to polar DMF) to see how it impacts the product ratio.
Data Summary: Temperature Effects on Selectivity
Parameter
Condition for Kinetic Control
Condition for Thermodynamic Control
Rationale
Temperature
Low (e.g., -78 °C to 0 °C)
High (e.g., Reflux)
Limits available energy to overcome the higher activation barrier of the thermodynamic pathway.
Reaction Time
Short
Long
Allows the reaction to reach equilibrium, favoring the most stable product.
Common Outcome
Less stable, faster-formed product
More stable product
The system equilibrates to the lowest energy state.
Guide 2: Preventing and Removing Impurities from Starting Materials
Impurities in starting materials, even in small amounts, can have a significant impact on a multi-step synthesis by causing side reactions, poisoning catalysts, or complicating purifications.
The Problem: A reliable reaction suddenly fails or produces a complex mixture of byproducts. You suspect an issue with one of your starting materials.
Causality: Commercially available reagents can vary in purity between batches and suppliers. Common detrimental impurities include water, oxygen, isomers of the reagent, or byproducts from the reagent's synthesis.
Step-by-Step Protocol for Reagent Purification:
Initial Analysis: Before using a new bottle of a critical reagent, run a simple analysis. An NMR spectrum is excellent for organic compounds, while a Karl Fischer titration is the gold standard for determining water content.
Standard Purification Techniques:
Distillation: For liquid reagents, distillation can remove non-volatile impurities or separate isomers with different boiling points.
Recrystallization: This is a powerful technique for purifying solid reagents. The choice of solvent is crucial for obtaining high purity and good recovery.
Solvent Drying/Degassing: For reactions sensitive to water or oxygen, it is essential to use properly dried and degassed solvents. Common methods include distillation from a drying agent (e.g., sodium/benzophenone) or passing the solvent through a column of activated alumina.
Mandatory Visualization: The Impact of Impurities
Caption: How an impurity can lead to side products and catalyst deactivation.
References
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
American Chemical Society. (n.d.). Solvents. ACS Publications. [Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
LibreTexts Chemistry. (2023). 10.7: Kinetic vs. Thermodynamic Control of Reactions.[Link]
Optimization
Technical Support Center: Enhancing the Resolution of Enantiomers on a Chiral Column
Welcome to the technical support center for chiral separations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the resolution of enantiomers using chir...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chiral separations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the resolution of enantiomers using chiral High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting processes.
The separation of enantiomers is a critical and often challenging task in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological effects[1][2]. This guide is structured to provide rapid answers through our FAQ section and a deeper dive into problem-solving in our In-Depth Troubleshooting Guide.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions encountered when working with chiral columns.
Q1: I'm seeing poor or no resolution of my enantiomers. What are the very first things I should check?
When facing a lack of separation, a systematic check of your system and method parameters is the first crucial step. Before making any significant changes, verify the following:
HPLC Method Parameters: Confirm that the mobile phase composition, flow rate, and column temperature are correctly set according to your intended method[3].
Chiral Stationary Phase (CSP): Ensure you are using the correct chiral column for your class of compound. The choice of CSP is the most critical factor in achieving separation[1]. Also, check the column's history for age and proper storage, as performance can degrade over time[3].
Sample Preparation: Verify that your sample is dissolved in a solvent compatible with the mobile phase and that the concentration is appropriate to avoid column overload[3]. Ideally, the sample should be dissolved in the mobile phase itself[4].
Q2: How significantly does the mobile phase composition affect my chiral resolution?
The mobile phase composition is a powerful tool for optimizing chiral separations as it directly influences the interactions between the enantiomers and the CSP[5]. Key aspects to consider are:
Organic Modifier: In normal-phase mode (e.g., hexane/alcohol mixtures), the choice of alcohol (isopropanol vs. ethanol, for instance) can dramatically alter selectivity[3]. In reversed-phase modes, the ratio of organic solvent (like acetonitrile or methanol) to water is a key parameter to adjust[3].
Additives/Modifiers: Small amounts of acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additives can significantly improve peak shape and resolution, particularly for ionizable analytes[3][6]. The concentration of these additives should be carefully optimized, as even small changes can sometimes lead to a reversal of elution order[5].
Q3: Can I improve my separation just by changing the column temperature?
Yes, temperature is a critical parameter for optimizing chiral separations. It affects the thermodynamics of the chiral recognition mechanism, which can alter retention times, selectivity, and even the elution order of the enantiomers[3].
General Trend: Decreasing the temperature often increases chiral selectivity and, therefore, resolution[7]. This is because it can enhance the weaker bonding forces responsible for chiral discrimination[7].
Optimization: It is highly recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your specific separation[3]. Be aware that lower temperatures will increase mobile phase viscosity and, consequently, the column backpressure[3].
Q4: What is the typical impact of flow rate on enantiomeric resolution?
Flow rate influences the efficiency of the separation. For chiral separations, which depend on the formation of transient diastereomeric complexes between the analyte and the CSP, allowing more time for these interactions can be beneficial[8].
Improving Resolution: Decreasing the flow rate can often lead to better resolution, though this will increase the analysis time[7][9].
Finding a Balance: It is advisable to perform a flow rate study (e.g., testing 0.5, 0.8, and 1.0 mL/min for a standard 4.6 mm ID column) to find the best compromise between resolution and run time for your specific application[7].
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect approach to resolving common issues in chiral chromatography.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Achieving baseline resolution (Rs ≥ 1.5) is the primary goal of any chiral separation method[1]. If you are observing co-eluting or poorly resolved peaks, a systematic approach to method development and optimization is required.
The following diagram outlines a systematic process for diagnosing and resolving poor resolution.
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is paramount. Chiral recognition is based on specific interactions (e.g., hydrogen bonding, π-π stacking, inclusion complexation) between the analyte and the chiral selector[2][10]. If the chosen CSP cannot form effective diastereomeric complexes with your analyte, no separation will occur[8].
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, Pirkle-type)[1][7]. Polysaccharide-based columns are widely applicable and a good starting point[1][5]. Column screening kits are often available for this purpose[7][11].
Suboptimal Mobile Phase: The mobile phase modulates the strength and nature of the interactions with the CSP. An incorrect mobile phase can fail to produce the necessary difference in interaction energy between the two enantiomers.
Solution: Systematically screen different mobile phase modes (Normal Phase, Reversed Phase, Polar Organic)[3]. Within a mode, vary the type and concentration of the organic modifier. For example, in normal phase, test hexane with isopropanol, ethanol, and mixtures thereof. See Protocol 1 for a systematic screening approach.
Incorrect Temperature: Temperature affects the equilibrium of the analyte-CSP interaction. An unsuitable temperature can lead to poor selectivity.
Solution: Perform a temperature study. As detailed in Protocol 2 , analyze the sample at temperatures ranging from 10°C to 40°C in 5°C increments[3]. A van't Hoff plot (ln(α) vs 1/T) can be used to understand the thermodynamic drivers of the separation[12].
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification. It is often indicative of undesirable secondary interactions or kinetic issues.
Secondary Interactions: Unwanted ionic or polar interactions between the analyte and residual silanols on the silica support (or parts of the CSP itself) can cause peak tailing. This is especially common for acidic or basic analytes.
Solution: Add a mobile phase modifier to suppress these interactions. For basic analytes, add a small amount of a base like diethylamine (DEA), typically 0.1%. For acidic analytes, add an acid like trifluoroacetic acid (TFA) or formic acid (FA), typically 0.1%[3].
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
Solution: Reduce the injection volume or dilute the sample concentration and reinject[3].
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.
Solution: Whenever possible, dissolve the sample in the mobile phase[4]. If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.
Issue 3: Inconsistent Retention Times
Shifting retention times make peak identification and quantification unreliable. This issue usually points to a lack of system equilibration or stability.
Inadequate Column Equilibration: Chiral columns, especially those with complex surface chemistry, can require extended equilibration times when the mobile phase is changed[7].
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved. Some columns may require longer equilibration periods[7].
Mobile Phase Instability: Volatile mobile phase components can evaporate over time, changing the composition and affecting retention.
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure proper mixing if using an on-line mixer[3].
Temperature Fluctuations: If a column oven is not used, changes in ambient laboratory temperature can cause retention times to drift[7].
Solution: Use a thermostatted column compartment and maintain the temperature to within +/- 1°C to ensure reproducibility[7].
Data Presentation & Experimental Protocols
Table 1: Influence of Key Parameters on Chiral Resolution
Parameter
Common Adjustment
Primary Effect on Separation
Causality & Expert Insight
Mobile Phase Modifier
Change alcohol type (e.g., IPA to EtOH) in Normal Phase. Adjust % ACN/MeOH in Reversed Phase.
Alters selectivity (α) and retention factor (k').
Different modifiers change the solvation of the CSP and analyte, altering the stability of the transient diastereomeric complexes. The choice of alcohol in NP is particularly powerful[3].
Mobile Phase Additive
Add 0.1% TFA (acid) or 0.1% DEA (base).
Improves peak shape (asymmetry) and can change selectivity (α).
Additives suppress unwanted ionic interactions with the stationary phase. They can also protonate or deprotonate the analyte/CSP, fundamentally changing the interaction mechanism[5].
Column Temperature
Decrease temperature (e.g., from 25°C to 15°C).
Often increases selectivity (α) and resolution (Rs).
Lowering the temperature typically enhances the stability of the transient diastereomeric complexes, increasing the free energy difference (ΔΔG°) between them[12][13]. However, this is not universal, and some separations are "entropically driven" and improve at higher temperatures[13].
Flow Rate
Decrease flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Can increase efficiency (N) and resolution (Rs).
A lower flow rate provides more time for the mass transfer kinetics of the analyte interacting with the CSP, which can be slow in chiral separations, leading to improved efficiency[7][14].
Experimental Protocols
This protocol outlines a systematic approach to finding a promising starting condition for method development.
Column Selection: Choose a robust, general-purpose chiral column (e.g., a polysaccharide-based column like Chiralpak® IA or Chiralcel® OD)[3].
Analyte Preparation: Prepare a 1 mg/mL solution of your racemic mixture in a suitable solvent (e.g., isopropanol or mobile phase)[3].
Screening Mobile Phases:
Normal Phase A: n-Hexane / Isopropanol (90:10, v/v)
Normal Phase B: n-Hexane / Ethanol (90:10, v/v)
Reversed Phase C: Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid
Reversed Phase D: Methanol / Water (50:50, v/v) with 0.1% Formic Acid
HPLC Parameters:
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Injection Volume: 5 µL
Detection: UV at an appropriate wavelength.
Procedure:
Equilibrate the column with the first mobile phase until a stable baseline is achieved.
Inject the sample and record the chromatogram.
When switching between normal and reversed-phase modes, flush the column with an intermediate solvent like isopropanol.
Repeat the injection for each mobile phase condition.
Evaluation: Analyze the chromatograms for any signs of peak separation. Select the condition that shows the best initial resolution for further optimization[3].
This protocol describes how to optimize the separation by varying the column temperature.
Initial Conditions: Use the mobile phase and flow rate that provided the best initial separation from Protocol 1.
Temperature Range: Set the column temperature to 15°C and allow the system to equilibrate.
Injection: Inject the sample and record the chromatogram.
Temperature Increments: Increase the column temperature in 5°C increments (e.g., 20°C, 25°C, 30°C, 35°C, 40°C)[3].
Equilibration and Injection: At each temperature, allow the system to stabilize completely before injecting the sample.
Mandatory Visualization: Chiral Method Development Workflow
The process of developing a robust chiral separation method involves a series of logical steps, starting from initial screening to final optimization and validation.
Caption: A logical workflow for chiral method development.
References
Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. (2025). Benchchem.
Chiral HPLC Column Selection and Method Development Guide. (2014). Sigma-Aldrich.
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
Phenomenex Publishes Guide for Chiral Column Selection. (2012). Phenomenex.
A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. (2025). Benchchem.
Chiral HPLC column selection and method development guide. (2015). Sigma-Aldrich.
Playing with Selectivity for Optimal Chiral Separation. (2023).
troubleshooting guide for synthesizing heterocyclic compounds
Status: Online 🟢 | Tier: 3 (Senior Application Scientist) Welcome to the . This guide addresses the specific, high-friction failure points encountered when synthesizing or functionalizing N/O/S-heterocycles in drug disco...
Welcome to the . This guide addresses the specific, high-friction failure points encountered when synthesizing or functionalizing N/O/S-heterocycles in drug discovery. Unlike carbocyclic chemistry, heterocycles introduce lone-pair coordination, high polarity, and electronic bias that frequently derail standard protocols.
Module 1: The Triage Desk (General System Failures)
User Report: "My reaction turned into black tar/polymer," or "The catalyst died immediately."
Root Cause Analysis:
Heterocycles are notorious for two primary failure modes:
Catalyst Poisoning: Nitrogen and sulfur lone pairs are excellent ligands. They often outcompete phosphine ligands for the metal center (Pd, Pt, Rh), forming stable, inactive complexes [1].
Switch to Pre-catalysts: Use oxidative addition complexes (e.g., Pd(dba)₂ or G3/G4 palladacycles) rather than Pd(OAc)₂ to bypass the reduction step. Bulky Ligands: Use biaryl phosphines (Buchwald ligands) that sterically crowd out the substrate nitrogen.
"Black Tar" in Acid
Acid-catalyzed polymerization of electron-rich rings
Buffer the System: Switch from strong mineral acids (HCl) to Lewis acids (ZnCl₂, InCl₃) or buffered Bronsted acids (AcOH/NaOAc).
Solubility Crash
High polarity of zwitterionic intermediates
Solvent Switch: Move to dipolar aprotic solvents (DMA, NMP) or use phase-transfer catalysts (TBAB) in biphasic systems.
Context: Functionalizing electron-deficient heterocycles (e.g., halopyridines) with amines is a cornerstone of medicinal chemistry but prone to failure due to competitive binding.
Troubleshooting Ticket #402: "Yield is <10% on 2-Aminopyridine Synthesis"
Technical Insight:
The 2-position of pyridine is electronically unique. The adjacent nitrogen withdraws electron density, making the oxidative addition of Pd facile, but the product (2-aminopyridine) is a bidentate ligand capable of sequestering the catalyst. Furthermore, the pyridine nitrogen can displace the phosphine ligand, shutting down the catalytic cycle [2].
The Protocol (Self-Validating):
Gas Management: Do not use balloons. Sparge solvent with Argon for 15 mins. Oxygen irreversibly oxidizes electron-rich phosphines.
Validation: If starting material remains and base is undissolved, switch to soluble organic bases (DBU, BTMG) or add water (0.1 equiv) to Cs₂CO₃ to form the active "cesium bicarbonate" surface species.
Extremely bulky; prevents azole N-coordination to Pd.
Visual Troubleshooting Workflow:
Figure 1: Decision tree for diagnosing palladium-catalyzed cross-coupling failures in heterocyclic systems.
Module 3: Cyclization Reactions (Fischer Indole)
Context: The Fischer Indole Synthesis is the "workhorse" for indole production, but it suffers from severe regioselectivity issues when using unsymmetrical ketones.
Troubleshooting Ticket #709: "Regioisomer Mixture (50:50) from 2-Butanone"
Technical Insight:
The reaction proceeds through a hydrazone intermediate which tautomerizes to an ene-hydrazine.[2] This tautomerization is the selectivity-determining step.
Kinetic Control: Formation of the less substituted ene-hydrazine (leads to terminal indole).
Thermodynamic Control: Formation of the more substituted ene-hydrazine (leads to internal indole).
The Protocol:
To force Regioselectivity:
For Internal Indoles (Thermodynamic): Use protic solvents (AcOH, EtOH) and strong acids (H₂SO₄, PPA). Heat to reflux. This equilibrates the ene-hydrazine to the more stable (more substituted) alkene isomer [3].
For Terminal Indoles (Kinetic): This is harder. Use aprotic non-polar solvents (Toluene) and Lewis acids (ZnCl₂) at lower temperatures.
Mechanism & Decision Logic:
Figure 2: Mechanistic divergence in Fischer Indole Synthesis based on acid/solvent conditions.
Module 4: Purification & QC (The "Cleanup" Crew)
User Report: "My compound streaks on the column" or "Pd levels are too high for biological assay."
Issue 1: The "Streaking" Heterocycle
Basic nitrogen heterocycles (pyridines, imidazoles) interact strongly with the acidic silanol (Si-OH) groups on silica gel, causing tailing/streaking and poor separation.
Solution:The TEA Deactivation Protocol.
Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA).
Run the column with 1% TEA in the eluent.
Mechanism: TEA is a stronger base than most heterocycles; it caps the acidic silanol sites, allowing the heterocycle to elute based on polarity rather than acid-base affinity [4].
Warning: TEA can form salts.[3] Remove it post-column by azeotroping with toluene or washing with sat. NaHCO₃ if the product is not acid-sensitive.
Issue 2: Palladium Removal (ICH Q3D Compliance)
Residual Pd causes false positives in biological assays and toxicity issues.
Protocol:
Silica-Thiol Scavengers: Add functionalized silica (Si-SH) to the reaction mixture at 50°C for 1 hour post-reaction. Filter.
Activated Carbon: Effective but can adsorb product.
Colorimetric Check: A yellow/orange tint in the oil usually indicates >100ppm Pd. A clear oil suggests <10ppm.
optimizing reaction conditions for N-alkylation of primary amines
Status: Online | Specialist: Senior Application Scientist | Ticket: Optimization of Reaction Conditions Introduction: The "Poly-Alkylation" Trap Welcome to the Technical Support Center. If you are here, you are likely fa...
Welcome to the Technical Support Center. If you are here, you are likely facing the classic nemesis of amine chemistry: Over-alkylation .
You started with a primary amine (
) intending to make a secondary amine (), but your LCMS shows a mixture of starting material, desired product, tertiary amine, and perhaps even quaternary ammonium salts.
Why this happens:
The product (secondary amine) is often more nucleophilic than your starting material (primary amine) due to the inductive electron-donating effect of the newly added alkyl group. As soon as a molecule of product forms, it outcompetes the starting material for the remaining alkyl halide.
This guide prioritizes selectivity control through kinetic and thermodynamic optimization.
Module 1: Critical Decision Matrix
Before optimizing temperature or solvents, you must validate your synthetic route. Use this decision tree to determine if you are fighting a losing battle with Direct Alkylation (
).
Figure 1: Strategic decision flow for selecting the optimal alkylation pathway.
Module 2: Troubleshooting Direct Alkylation (
)
Scenario: You must use an alkyl halide (e.g., the aldehyde is unstable or unavailable).
Issue 1: "I can't stop at the secondary amine."
Root Cause: Competitive nucleophilicity.
The Fix: The "Cesium Effect"
Standard bases like
or often fail to prevent over-alkylation. Cesium Carbonate () in DMF is the superior choice.
Mechanism: Cesium has a large ionic radius, creating a "loose ion pair" with the carbonate. This increases the basicity and solubility in organic solvents like DMF, stabilizing the transition state for mono-alkylation while sterically discouraging the approach of the bulkier secondary amine for a second alkylation.
Solvent: Anhydrous DMF (0.1 M concentration). Crucial: Do not use wet DMF.
Additives: If using Alkyl Chlorides, add 0.1 equiv TBAI (Tetrabutylammonium iodide) to catalyze via the Finkelstein reaction (in situ conversion to alkyl iodide).
Temperature: Start at
. Only heat to if no reaction is observed after 4 hours.
Issue 2: "My reaction is stalling."
Root Cause: Poor leaving group or solubility.
The Fix: The Finkelstein Boost
If you are using an alkyl chloride or bromide , the reaction may be too slow, allowing side reactions to dominate.
Action: Add 10-20 mol% Sodium Iodide (NaI) or TBAI.
Why: The iodide displaces the chloride/bromide to form a highly reactive alkyl iodide intermediate, which reacts faster with the amine.
Module 3: Reductive Amination (The Selectivity King)
Scenario: You can access the corresponding aldehyde or ketone.[1][2][3][4][5]
Verdict: This is almost always superior to direct alkylation for making secondary amines.
Issue 3: "Imine formation is sluggish."
Root Cause: Wet solvents or sterically hindered carbonyls.
The Fix: Dehydrating Conditions
Imine formation is an equilibrium process. Water pushes it back to the starting materials.
Add: Activated 4Å Molecular Sieves or Magnesium Sulfate (
) to the reaction pot.
Catalyst: For ketones, add 1-2 drops of Acetic Acid to protonate the carbonyl oxygen, making it more electrophilic.
Issue 4: "I'm reducing the aldehyde to an alcohol instead of making the amine."
Root Cause: Using the wrong reducing agent.
is too strong/non-selective; it reduces aldehydes faster than imines.
The Fix: Sodium Triacetoxyborohydride ()
Use . It is less basic and sterically bulky. It reduces the protonated iminium ion much faster than the neutral aldehyde.
Protocol B: Reductive Amination with STAB
Mix: 1.0 equiv Amine + 1.1 equiv Aldehyde in DCE (1,2-Dichloroethane) or THF.
Wait: Stir for 30-60 mins to allow Imine formation (equilibrium).
Reduce: Add 1.5 equiv
in one portion.
Time: Stir at RT for 2-16 hours.
Quench: Sat.
.
Comparison of Reaction Parameters
Parameter
Direct Alkylation ()
Reductive Amination
Selectivity (Mono)
Low to Moderate (requires optimization)
High (Intrinsic)
Preferred Solvent
DMF, MeCN (Polar Aprotic)
DCE, THF, MeOH
Preferred Base
(Inorganic), DIPEA (Organic)
None (or catalytic AcOH)
Key Reagent
Alkyl Halide/Sulfonate
Aldehyde/Ketone + Hydride
Tolerance
Sensitive to steric bulk
Tolerates sterics well
Major Byproduct
Tertiary/Quaternary Amines
Alcohols (from aldehyde reduction)
Module 4: Workup & Purification FAQs
Q: How do I remove the excess Cesium salts?A: Cesium salts are highly water-soluble but can form fine suspensions.
Step 1: Filter the reaction mixture through a Celite pad before aqueous workup. This prevents emulsions.
Step 2: Dilute with EtOAc and wash 3x with water to remove DMF. (DMF stays in the organic layer if you don't wash thoroughly).
Q: The Boron salts from reductive amination are messing up my extraction.A: Boron complexes can "trap" your amine.
The Fix: Quench with aqueous Rochelle's Salt (Potassium Sodium Tartrate) instead of just water or bicarb. Stir vigorously for 30 minutes. The tartrate chelates the boron, breaking the emulsion and releasing your product.
References
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7][8]J. Org.[6][7][8][9][10][11][12] Chem. 1996, 61, 3849–3862.[5][6]
Note: The definitive guide on using STAB for selective amine synthesis.
Salvatore, R. N. ; Nagle, A. S.; Jung, K. W.[10][11][12][13] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[9][10][12][13][14]J. Org.[6][7][8][9][10][11][12] Chem. 2002, 67, 674–683.[10][11][12]
Note: Establishes the protocol for using Cesium Carbonate to suppress over-alkyl
Kallis, A. ; Koutsourea, O. Selective N-alkylation of primary amines with alkyl halides.Tetrahedron 2001.[11]
improving the stability of phenyloxolane compounds for storage
Technical Support Center: Phenyloxolane Compound Stability Welcome to the technical support center for phenyloxolane compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists to tr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Phenyloxolane Compound Stability
Welcome to the technical support center for phenyloxolane compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists to troubleshoot and enhance the storage stability of this important class of molecules. Phenyloxolane derivatives, characterized by a tetrahydrofuran (oxolane) ring attached to a phenyl group, are prevalent scaffolds in drug discovery. However, the ether linkage and the benzylic position present inherent stability challenges. This guide provides in-depth, field-proven insights into identifying, mitigating, and preventing degradation.
Q1: My phenyloxolane compound shows signs of degradation upon storage (e.g., new spots on TLC, unexpected peaks in LC-MS). What are the most likely causes and my first steps?
A1: The degradation of phenyloxolane compounds is typically initiated at the ether moiety, which is susceptible to several degradation pathways. The primary culprits are autoxidation , hydrolysis , and photodegradation . Your first step is to systematically determine the nature of the degradation through a process known as a forced degradation study.[1][2][3] This involves intentionally stressing the compound under various conditions to identify its vulnerabilities.
Initial Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing the root cause of instability.
Caption: Initial troubleshooting workflow for phenyloxolane instability.
Experimental Protocol: Forced Degradation Study
This protocol is a foundational experiment to diagnose stability issues.[4][5] It helps establish degradation pathways and develop stability-indicating analytical methods.[2][3]
Objective: To identify the conditions under which your phenyloxolane compound degrades.
Methodology:
Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions: For each condition, set up a sample and a control (stock solution without stressor, kept in the dark at 4°C).
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 8 and 24 hours.[4]
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 and 24 hours.[4] Ethers, particularly cyclic ethers, are susceptible to acid-catalyzed ring-opening.[6][7][8]
Oxidative Degradation: Mix stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[4]
Thermal Degradation: Store the stock solution at 80°C for 48 hours in the dark.[5]
Photostability: Expose the stock solution in a quartz vial to light providing an overall illumination of not less than 1.2 million lux hours (as per ICH Q1B guidelines).[4] Aromatic ethers can undergo photolytic C-O bond scission.[9]
Analysis: At each time point, neutralize the acidic/basic samples, dilute all samples to an appropriate concentration, and analyze by a reverse-phase HPLC-UV/MS method. Compare the chromatograms of stressed samples to the control to identify degradation products.
Q2: My phenyloxolane solution turns yellow and shows a new peak in the peroxide test. What is happening and how can I prevent it?
A2: This is a classic sign of autoxidation , the most common degradation pathway for ethers. Ethers react with atmospheric oxygen in a free-radical chain reaction to form hydroperoxides and peroxides, which can be unstable and potentially explosive upon concentration.[10] The phenyl group can influence the rate of this process.
Mechanism of Autoxidation:
The process is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon). This is often the weakest C-H bond. The resulting radical reacts with oxygen to form a hydroperoxy radical, which then propagates the chain reaction.
Caption: Simplified autoxidation pathway of an ether.
Prevention Strategies:
Inert Atmosphere: The most effective method is to remove oxygen. Store solid compounds under nitrogen or argon. For solutions, use a solvent that has been sparged with an inert gas and store the final solution under an inert headspace.
Antioxidant Addition: For long-term storage or use in formulations, the addition of a radical-scavenging antioxidant is highly recommended.
Table 1: Common Antioxidants for Stabilizing Ethers
Works synergistically with primary antioxidants.[14]
Experimental Protocol: Solvent Sparging for Oxygen Removal
Objective: To prepare an oxygen-free solvent for dissolving and storing your phenyloxolane compound.
Materials:
Solvent of choice (e.g., THF, Dioxane, Acetonitrile)
Inert gas cylinder (Argon or Nitrogen) with regulator
Schlenk flask or a similar sealable flask
Long needle or sparging tube
Methodology:
Place the desired volume of solvent into the Schlenk flask.
Ensure the flask is in a well-ventilated fume hood.
Insert the sparging tube into the solvent, ensuring the tip is below the liquid surface.
Establish a gentle but steady flow of inert gas through the solvent. A rate that creates fine bubbles without vigorous splashing is ideal.
Sparge the solvent for at least 30-60 minutes to ensure thorough deoxygenation.
Once sparging is complete, remove the tube while maintaining a positive pressure of inert gas in the flask.
Seal the flask immediately. The solvent is now ready for use. Dissolve your compound and store the resulting solution under an inert atmosphere.
Q3: My compound is stored in a neutral aqueous buffer, but I'm still seeing degradation. Could this be hydrolysis?
A3: While ethers are generally stable to hydrolysis under neutral conditions compared to esters, the oxolane ring possesses some ring strain, making it more susceptible to cleavage than acyclic ethers.[15][16] This susceptibility is greatly enhanced under acidic or strongly basic conditions, which catalyze ring-opening.[6][7] If your buffer contains even mildly acidic or basic components, or if the compound itself can alter the solution pH upon dissolution, hydrolysis could be a contributing factor.
The presence of certain substituents on the phenyl ring can also influence the rate of hydrolysis. Electron-withdrawing groups can make the ether oxygen less basic and potentially slow down acid-catalyzed cleavage.[17] Conversely, substituents that can stabilize a carbocation intermediate may facilitate SN1-type ring-opening.[6]
Troubleshooting Steps for Suspected Hydrolysis:
Confirm pH: Accurately measure the pH of your compound's solution over time. A drift in pH could indicate degradation is occurring.
Buffer Selection: Ensure you are using a stable, non-reactive buffer in the appropriate pH range for your compound's stability (often near neutral pH 7).
Forced Hydrolysis: Refer back to the forced degradation protocol (Q1). If significant degradation occurred in the 0.1 M HCl or 0.1 M NaOH conditions, your compound is susceptible to hydrolysis.
Structural Analysis: Use LC-MS to analyze the degradants. A ring-opened product will have a mass increase corresponding to the addition of a water molecule (M+18).
Q4: How do I properly set up a long-term storage protocol for a new, uncharacterized phenyloxolane derivative?
A4: The optimal storage protocol aims to mitigate all potential degradation pathways simultaneously. The key principles are to keep the compound cold, dark, dry, and oxygen-free.
Recommended Long-Term Storage Protocol:
Form: Store the compound as a neat, dry solid whenever possible. Solubilized compounds generally degrade faster.
Atmosphere: Place the solid compound in a vial. Purge the vial with a stream of dry argon or nitrogen for 1-2 minutes to displace air and moisture.
Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap and neck with Parafilm®.
Light Protection: Place the sealed vial inside an amber bag or wrap it in aluminum foil to protect it from light.[18]
Temperature: Store the protected vial in a freezer, preferably at -20°C or, for maximum stability, at -80°C.
Documentation: Clearly label the vial with the compound name, date, and storage conditions. Keep detailed records in your lab notebook.
Table 2: Summary of Storage Conditions and Rationale
Condition
Recommended Setting
Rationale
Temperature
-20°C to -80°C
Reduces the rate of all chemical reactions, including degradation.[4]
Atmosphere
Inert (Argon or Nitrogen)
Prevents oxidative degradation by excluding oxygen.[4]
Light
Amber vial or foil wrap
Prevents initiation of photolytic degradation pathways.[9][18]
Moisture
Store as dry solid
Minimizes risk of hydrolysis.
pH (for solutions)
Neutral (pH ~7)
Avoids acid or base-catalyzed ring-opening of the oxolane moiety.[19]
By implementing these multi-faceted strategies, you can significantly extend the shelf-life of your valuable phenyloxolane compounds, ensuring the integrity and reproducibility of your experimental results.
References
Benchchem. The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide. Benchchem.
Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University.
Wikipedia. Ether cleavage. Wikipedia.
MDPI. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. MDPI.
PMC. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC.
Tintoll. Thioether Antioxidant. Tintoll.
The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Semantic Scholar.
Benn, R., & Dreeskamp, H. (1979). Photolysis of Aromatic Ethers. Zeitschrift für Naturforschung B, 34(7), 1002–1009.
Google Patents. (EP1067927B1) Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR.
MDPI. (2025). Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. MDPI.
Chemistry Stack Exchange. (2014). Mechanism of hydrolysis of polycyclic oxetan. Chemistry Stack Exchange.
PMC. (2023). Ether Lipid-Mediated Antioxidant Defense in Alzheimer's Disease. PMC.
ResearchGate. (2013). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution. ResearchGate.
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
ACS Publications. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au.
ResearchGate. (Cyclic Ether Synthesis from Diols using Trimethyl Phosphate). ResearchGate.
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Technology Networks.
SpecialChem. (2025). Selecting Antioxidants for Adhesives & Sealants. SpecialChem.
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
ResearchGate. Mechanism of poly(1,3‐dioxolane) (PDXL) degradation by depolymerization or hydrolysis. ResearchGate.
PMC. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. PMC.
Chula Digital Collections. Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI.
MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
ResearchGate. Stability of selected compounds indicating the % of compound remaining... ResearchGate.
MDPI. (2023). Exploring Aromatic S-Thioformates as Photoinitiators. MDPI.
Superoxide radical enhanced photocatalytic performance of styrene alters its degradation mechanism and intermediate health risk. ScienceDirect.
MOST Wiedzy. Do Phenyl Substituents Affect the Properties of Azobenzocrown Derivatives?. MOST Wiedzy.
ResearchGate. (2018). Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulfate. ResearchGate.
ACS Omega. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences.
ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
MDPI. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. MDPI.
Benchchem. Troubleshooting guide for pyrazolone compound stability issues. Benchchem.
PMC. (2021). Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate. PMC.
Analytical Methods in Environmental Chemistry Journal. Articles List. Analytical Methods in Environmental Chemistry Journal.
PMC. Kinetics and mechanisms of non-radically and radically induced degradation of bisphenol A in a peroxymonosulfate-chloride system. PMC.
Benchchem. Technical Support Center: Investigating the Degradation of (-)-Anomalin. Benchchem.
dealing with unexpected byproducts in oxolane ring formation
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for oxolane (tetrahydrofuran) ring formation. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxolane (tetrahydrofuran) ring formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common issues encountered during the synthesis of oxolane rings. Instead of a generic overview, we will directly address specific, field-reported problems in a practical question-and-answer format, grounded in mechanistic principles and validated protocols.
Troubleshooting Guide: Unexpected Byproducts
This section addresses the most common challenges and unexpected byproducts observed during oxolane ring formation. Each entry details the problem, its likely mechanistic cause, and actionable protocols to mitigate the issue.
Problem 1: My reaction yields significant amounts of an alkene instead of the target oxolane.
Q: I am attempting an intramolecular Williamson ether synthesis from a 4-halo-1-butanol, but my primary product is but-3-en-1-ol or butadiene. What is happening and how can I fix it?
A: This is a classic case of competing elimination (E2) and substitution (Sₙ2) reactions. The alkoxide formed upon deprotonation of your alcohol is not only a good nucleophile (required for the Sₙ2 cyclization) but also a strong base (which can promote E2 elimination).[1][2]
Mechanistic Insight
The desired Sₙ2 pathway involves the alkoxide attacking the carbon bearing the leaving group. The competing E2 pathway involves the alkoxide abstracting a proton from the carbon adjacent (beta) to the leaving group, leading to the formation of a double bond.[3] Steric hindrance around the electrophilic carbon or the use of a bulky base heavily favors the E2 pathway.[1]
Caption: Competing Sₙ2 (cyclization) and E2 (elimination) pathways.
Troubleshooting & Optimization
Your goal is to create conditions that kinetically favor the Sₙ2 pathway over the E2 pathway.
Bulky bases are poor nucleophiles but strong bases, favoring proton abstraction over direct attack.[1]
Temperature
Lower temperature (e.g., 0 °C to RT).
Higher temperature.
Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[2]
Leaving Group
Use a better leaving group (I > Br > Cl > TsO).
Use a poorer leaving group.
Good leaving groups facilitate the bond-breaking step in both Sₙ2 and E2, but their impact is crucial for the Sₙ2 rate.[3]
Solvent
Use a polar aprotic solvent (e.g., THF, DMSO, DMF).[5]
Varies, but polar protic can sometimes stabilize the transition state.
Polar aprotic solvents solvate the cation but not the alkoxide, increasing its nucleophilicity.[5]
Experimental Protocol: Minimizing E2 Elimination
Preparation: Dry your solvent (THF is a good starting point) and glassware thoroughly. Moisture will quench the base.
Substrate Addition: Dissolve the 4-halo-1-butanol (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
Safety Note: NaH reacts violently with water and generates H₂ gas. Add slowly and ensure proper ventilation.
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS.
Workup: Once the starting material is consumed, cautiously quench the reaction by adding ice-cold water dropwise. Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Problem 2: My product has a rearranged carbon skeleton or unexpected stereochemistry.
Q: I'm trying to cyclize a substrate with a neighboring phenyl group, and I'm getting a mixture of diastereomers, including one with retained stereochemistry, which is unexpected for an Sₙ2 reaction. Why is this happening?
A: You are likely observing Neighboring Group Participation (NGP). When a substituent on the substrate can act as an internal nucleophile, it can attack the electrophilic center, forming a cyclic intermediate. This intermediate is then opened by the intended nucleophile (in this case, the alkoxide).[6][7]
Mechanistic Insight
A neighboring aryl group can form a bridged "phenonium ion" intermediate.[8][9] This process involves two consecutive Sₙ2-like inversions. The first occurs when the neighboring group attacks and displaces the leaving group. The second occurs when the external nucleophile attacks and opens the bridged intermediate. The net result is retention of stereochemistry at the reaction center, a hallmark of NGP.[6] This pathway competes with the direct Sₙ2 cyclization, often leading to a mixture of products.
Caption: NGP leading to retained stereochemistry vs. direct Sₙ2 inversion.
Troubleshooting & Optimization
Controlling the outcome is challenging as it depends on the relative rates of the direct Sₙ2 cyclization and the NGP pathway.
Enhance the Desired Nucleophile: Increase the nucleophilicity of your primary alcohol. Using a stronger base (e.g., KH instead of NaH) or a more polar aprotic solvent (like DMSO) can sometimes accelerate the desired intramolecular Sₙ2 reaction, outcompeting the NGP pathway.
Modify the Leaving Group: A very good leaving group (like triflate) might be displaced so rapidly by the neighboring group that NGP is unavoidable. Conversely, a poorer leaving group might favor the desired direct Sₙ2 attack by the stronger alkoxide nucleophile. Experimentation is key.
Redesign the Substrate: If possible, redesign the synthesis to avoid substrates prone to NGP. This might involve changing protecting groups or altering the synthetic route to install the key functionalities in a different order.
Problem 3: My reaction is forming a significant amount of high-molecular-weight material (polymer).
Q: I am attempting an acid-catalyzed cyclization of a diol to form an oxolane, but I'm getting a sticky, insoluble polymer. What's going wrong?
A: You are promoting intermolecular reaction over the desired intramolecular cyclization. Under acidic conditions, the protonated alcohol can be attacked by another alcohol molecule. If this intermolecular reaction is faster than the intramolecular ring-closing, polymerization will occur.
Troubleshooting & Optimization
The key to favoring intramolecular reactions is the principle of high dilution.
Caption: Workflow for troubleshooting polymer formation.
Experimental Protocol: High-Dilution Conditions
Setup: In a large flask, add the full volume of solvent and the acid catalyst (e.g., a catalytic amount of H₂SO₄ or TsOH).
Substrate Solution: In a separate addition funnel or syringe pump, dissolve your diol substrate in a portion of the same solvent.
Slow Addition: Heat or cool the catalyst-solvent mixture to the desired reaction temperature. Begin adding the substrate solution very slowly (e.g., over several hours) with vigorous stirring. The goal is to keep the instantaneous concentration of the uncyclized substrate extremely low.
Monitoring and Workup: After the addition is complete, continue to stir until the reaction is finished (monitor by TLC/GC-MS). Proceed with a standard aqueous workup, neutralizing the acid catalyst carefully.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for forming a simple oxolane ring?
A1: The intramolecular Williamson ether synthesis, starting from a 4-halo-1-butanol or a related substrate with a good leaving group, is one of the most robust and widely used methods.[2][5] It proceeds via an Sₙ2 mechanism and generally gives high yields, provided that competing elimination reactions are suppressed.[1]
Q2: I have a substrate containing a sulfoxide. Are there any specific byproducts I should watch for?
A2: Yes. If your reaction conditions involve an acid anhydride (like acetic anhydride), you could encounter a Pummerer rearrangement.[10][11] In this reaction, the sulfoxide is acylated and then rearranges to form an α-acyloxy thioether.[12] This is a completely different product from the desired oxolane and represents a significant side reaction pathway if the necessary functional groups are present.
Q3: When should I choose an acid-catalyzed cyclization over a base-mediated one?
A3: Acid-catalyzed cyclization is often used for substrates like unsaturated alcohols (alkenols), where the acid activates the double bond for nucleophilic attack by the hydroxyl group.[13] It is generally less suitable for simple saturated substrates where a base-mediated Sₙ2 approach is more direct and avoids potential carbocation rearrangements. Base-mediated methods are preferred for substrates already equipped with a good leaving group, like halohydrins.[4]
Q4: Can the oxolane ring itself be unstable under my reaction conditions?
A4: Yes. Oxolane (THF) is generally stable, but under strongly acidic conditions, particularly with heat, it can undergo acid-catalyzed ring-opening.[14] This can lead to polymerization or reaction with other nucleophiles present in the mixture. If your product appears to be degrading over time, consider using milder acidic catalysts (e.g., Sc(OTf)₃ instead of H₂SO₄) or buffering the reaction mixture.
References
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
Wikipedia. (n.d.). Pummerer rearrangement. Available at: [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
Scribd. (2013, June 12). Neighboring Group Participation. Available at: [Link]
Padwa, A., et al. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. Available at: [Link]
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]
Chem-Station. (2014, August 22). Pummerer Rearrangement. Available at: [Link]
ChemEurope.com. (n.d.). Neighbouring group participation. Available at: [Link]
Bennett, C. S., et al. (2019). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Pummerer Rearrangement. Available at: [Link]
MDPI. (2020, November 16). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Available at: [Link]
YouTube. (2022, June 5). Pummerer Rearrangement: An Overview. Available at: [Link]
Unknown. (n.d.). Neighbouring Group Participation.pptx. Available at: [Link]
Chemistry LibreTexts. (2023, August 1). Neighboring Group Participation. Available at: [Link]
YouTube. (2022, March 15). Mechanism of acid catalyzed cyclization. Available at: [Link]
ResearchGate. (n.d.). The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. Available at: [Link]
Science.gov. (n.d.). oxidative cyclization reaction: Topics. Available at: [Link]
Technical Support Center: Addressing Matrix Effects in LC-MS Bioanalysis
Introduction Welcome to the Matrix Effect Resolution Center. In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), matrix effects are the "silent killers" of data integrity.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Matrix Effect Resolution Center. In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), matrix effects are the "silent killers" of data integrity. They do not necessarily change the retention time, but they drastically alter the signal response, leading to poor accuracy and precision.
This guide is not a generic overview; it is a troubleshooting protocol designed to diagnose, quantify, and eliminate matrix effects in your bioanalytical assays.
Module 1: Diagnosis & Detection
Q: I see high variation in my QC samples. Is it instrument drift or matrix effect?
A: You must visualize the suppression zone using Post-Column Infusion (PCI).
Instrument drift affects standards and samples equally over time. Matrix effects are specific to the biological sample elution. The most definitive qualitative test is the Post-Column Infusion method.
The Protocol (Self-Validating System)
Setup: Place a T-junction between your analytical column and the MS source.
Infusion: Using a syringe pump, infuse a constant flow of your analyte (at ~100x LLOQ concentration) into the post-column flow.
Injection: Inject a blank extracted biological matrix (e.g., plasma extract) via the LC autosampler.
Observation: Monitor the baseline. A flat baseline indicates no effect. A negative dip indicates ion suppression; a positive hump indicates enhancement.
Validation: If the dip coincides with your analyte's retention time, you have a confirmed matrix effect.
Visualization: Post-Column Infusion Setup
Caption: Schematic of Post-Column Infusion (PCI) for visualizing matrix effect zones.
Module 2: Quantification (The Matuszewski Method)
Q: My method validation requires a "Matrix Factor." How do I calculate this accurately?
A: You must perform the "Three-Set" Experiment.
The industry standard, derived from Matuszewski et al. (2003), requires comparing three specific datasets to distinguish between Extraction Recovery (RE) and Matrix Effect (ME) .
The Protocol
Prepare samples at Low and High QC concentrations:
Set A (Neat Standards): Analyte in pure mobile phase.
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[1]
Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted (Standard extraction).
Note: Regulatory bodies (FDA/EMA) require the IS-normalized Matrix Factor (MF_analyte / MF_IS). The CV of the IS-normalized MF calculated from 6 different lots of matrix must be <15%.
Module 3: Sample Preparation Solutions
Q: I have significant suppression (MF < 0.5). Protein Precipitation (PPT) is fast, but is it the problem?
A: Yes. PPT leaves >90% of Glycerophosphocholines (GPCs) in the sample.
GPCs are the primary cause of ion suppression in plasma/serum analysis. They elute late in reversed-phase gradients and often "wrap around" to suppress the next injection.
Comparative Analysis of Removal Techniques
If your analyte is hydrophobic (logP > 2), PPT is rarely sufficient.
High throughput; specific removal of phospholipids.
Solid Phase Ext (SPE)
> 99%
High
$
Maximum cleanliness; trace analysis.
Recommendation: If you are currently using PPT, switch to Phospholipid Removal (PLR) plates . They use the same workflow (precipitate in-well and filter) but contain a Lewis acid-base sorbent (e.g., Zirconia) that selectively retains phospholipids while passing the analyte.
Module 4: Chromatographic & Internal Standard Solutions
Q: I cannot change my extraction method. How can the LC or MS compensate?
A: You must separate the interference or track it perfectly.
If the matrix cannot be removed, it must be chromatographically resolved, or the ionization variation must be normalized.
1. The Internal Standard (The Gold Standard)
You must use a Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., Deuterated or 13C-labeled).
Why? A structural analog IS may elute slightly differently than the analyte. If the suppression zone is narrow, the analyte might be suppressed while the analog IS is not, leading to failed quantification.
Mechanism: A SIL-IS co-elutes perfectly with the analyte. If the analyte experiences 50% suppression, the SIL-IS also experiences 50% suppression. The ratio remains constant.
2. Chromatographic Dilution
Protocol: Dilute your sample extract 1:5 or 1:10 with mobile phase before injection.
Logic: Matrix effects follow a non-linear isotherm. Diluting the matrix 10-fold might only reduce the analyte signal 10-fold, but reduce the suppression effect significantly, improving S/N ratio.
Troubleshooting Logic Flow
Caption: Decision tree for addressing matrix effects based on diagnostic results.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[2] Analytical Chemistry.
FDA.[2][3][4][5] (2018). Bioanalytical Method Validation Guidance for Industry.[2][4] U.S. Food and Drug Administration.[2][4][5]
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Matuszewski, B. K. (2006). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC–MS bioanalysis.[2][6][7] Journal of Chromatography B.
Structure-Activity Relationship (SAR) of Substituted Phenyloxolanes: A Comparative Guide to PAF Antagonists
Executive Summary This guide provides an in-depth technical analysis of substituted phenyloxolanes (specifically 2,5-diaryl tetrahydrofurans), a privileged scaffold in medicinal chemistry known for potent Platelet-Activa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of substituted phenyloxolanes (specifically 2,5-diaryl tetrahydrofurans), a privileged scaffold in medicinal chemistry known for potent Platelet-Activating Factor (PAF) receptor antagonism .
Unlike rigid templates, this guide focuses on the causal relationship between structural modifications—specifically stereochemistry and phenyl ring substitution—and biological efficacy. We analyze the evolution from natural lignans to high-potency synthetic analogs like L-652,731 and L-659,989 , providing researchers with actionable data for scaffold optimization.
Core Scaffold & Mechanism of Action
The core pharmacophore is the 2,5-diaryl tetrahydrofuran (phenyloxolane) ring. These molecules act as competitive antagonists at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) involved in acute inflammation, platelet aggregation, and anaphylaxis.
The Pharmacophore
The scaffold mimics the spatial arrangement of the PAF phospholipid backbone but lacks the labile ester linkages, providing metabolic stability.
C2/C5 Positions: The phenyl rings at these positions occupy hydrophobic pockets within the PAFR, blocking the binding of the endogenous phospholipid tail.
Oxygen Atom: The ether oxygen in the oxolane ring likely participates in hydrogen bonding or dipole interactions within the receptor active site.
Comparative SAR Analysis
The following analysis dissects the structural determinants of potency, comparing early-generation compounds with optimized clinical candidates.
Stereochemical Determinants (Cis vs. Trans)
Stereochemistry is a critical "on/off" switch for this scaffold.
Observation: Trans-2,5-diaryl isomers consistently exhibit superior binding affinity compared to their cis counterparts.
Data Point: For L-659,989 , the cis-isomer is approximately 100–200 times less potent than the trans-isomer.[1]
Mechanistic Insight: The trans configuration orients the bulky aryl groups in a pseudo-equatorial conformation, minimizing steric strain and aligning perfectly with the receptor's hydrophobic channels. The cis form forces one aryl group into a pseudo-axial position, creating steric clash.
Electronic & Steric Substitution on Phenyl Rings
Modifying the phenyl rings drives potency from the micromolar (µM) to the nanomolar (nM) range.
Feature
Modification
Effect on Activity
Causality
3,4,5-Trimethoxy
Addition of -OMe at 3,4,5 positions
Major Increase
Mimics the polar head group of PAF; forms H-bonds with receptor residues.
Propoxy/Sulfonyl
Addition of 4-propoxy-5-methylsulfonyl
Critical Boost
Enhances lipophilicity and metabolic stability; locks the molecule in the binding pocket (seen in L-659,989).
Hydroxyl Groups
Unprotected -OH
Decrease
Increases polarity excessively; leads to rapid Phase II metabolism (glucuronidation).
Comparative Performance Data
The table below objectively compares the potency of key phenyloxolane derivatives against standard PAF antagonists.
Compound
Structure Class
Stereochemistry
IC50 / Ki (Rabbit Platelets)
Oral Activity
Key Limitation
L-652,731
Synthetic Phenyloxolane
Trans
20 nM
Yes
Moderate potency compared to newer gens.
L-659,989
Optimized Phenyloxolane
Trans
1.1 nM
Yes
Inhibits Phospholipase D (PLD) at high conc.
Veraguensin
Natural Lignan
Trans
~200–500 nM
Low
Poor metabolic stability; variable purity.
WEB-2086
Thienotriazolodiazepine
N/A
~15 nM
Yes
Structurally distinct (Benzodiazepine-like).
Analyst Note: While L-659,989 is the most potent in this class (Ki = 1.1 nM), its lack of absolute specificity (PLD inhibition) requires careful dosing in mechanistic studies. L-652,731 remains a cleaner tool compound for strictly receptor-level questions.
Visualization of SAR Logic
The following diagram maps the structural modifications to their biological impact, providing a "cheat sheet" for lead optimization.
Figure 1: Strategic SAR map for phenyloxolane optimization. Green nodes indicate favorable paths; red nodes indicate unfavorable modifications.
Experimental Protocols
To ensure reproducibility and trust, the following protocols outline the synthesis of the scaffold and the validation of its biological activity.
Synthesis: Oxidative Cyclization of 1,4-Diols
This method is preferred for its ability to access the trans-isomer selectively via thermodynamic control.
Starting Material: Begin with a 1,4-diaryl-1,4-butanediol (synthesized via Grignard addition to succinaldehyde or reduction of a 1,4-diketone).
Cyclization: Dissolve the diol (1.0 equiv) in dry Toluene.
This assay validates the IC50 values cited in the comparison table.
Preparation: Isolate rabbit platelets from EDTA-anticoagulated blood via centrifugation (200 x g, 15 min). Wash twice with Tyrode's buffer (pH 6.4) containing 0.35% BSA.
Ligand: Use [3H]-PAF (Specific Activity ~ 80 Ci/mmol).
Incubation:
Mix 400 µL of washed platelet suspension (approx. 10^8 cells/mL).
Add 50 µL of test compound (dissolved in DMSO, final conc. < 0.1%).
Add 50 µL of [3H]-PAF (final conc. 1-2 nM).
Equilibrium: Incubate at 25°C for 60 minutes.
Termination: Filter rapidly through Whatman GF/C glass fiber filters under vacuum. Wash 3x with ice-cold buffer.
Quantification: Count radioactivity via liquid scintillation spectrometry.
Calculation: Determine IC50 using non-linear regression (Log-concentration vs. % inhibition).
Synthesis Workflow Diagram
Figure 2: Workflow for the synthesis of trans-2,5-diaryl phenyloxolanes via acid-catalyzed cyclodehydration.
References
Conformation and activity of tetrahydrofuran lignans and analogues as specific platelet activating factor antagonists. Journal of Medicinal Chemistry, 1986. Link
Biochemical and pharmacological characterization of L-659,989: an extremely potent, selective and competitive receptor antagonist of platelet-activating factor. Journal of Pharmacology and Experimental Therapeutics, 1989. Link
Trans-2,5-bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731).[2] An orally active specific and competitive receptor antagonist of platelet activating factor. Journal of Biological Chemistry, 1985. Link
The platelet-activating factor receptor antagonist L-659,989 inhibits phospholipase D activity. Biochimica et Biophysica Acta, 1999.[3] Link
Structure-activity relationships in platelet-activating factor (PAF). 7. Tetrahydrofuran derivatives as dual PAF antagonists and acetylcholinesterase inhibitors. Journal of Lipid Mediators and Cell Signalling, 1996. Link
Validating Chiral HPLC Methods: Immobilized vs. Coated CSP Performance Guide
Audience: Researchers, Senior Scientists, and QC Managers in Pharmaceutical Development.[1] Context: This guide compares the performance of Immobilized Polysaccharide Chiral Stationary Phases (CSPs) against traditional C...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Senior Scientists, and QC Managers in Pharmaceutical Development.[1]
Context: This guide compares the performance of Immobilized Polysaccharide Chiral Stationary Phases (CSPs) against traditional Coated CSPs within the framework of the ICH Q2(R2) validation guidelines.
Executive Summary: The Shift in Chiral Validation
For decades, chiral separations were dominated by "coated" polysaccharide phases (e.g., Chiralpak® AD-H, Chiralcel® OD-H). While excellent at recognition, these phases are fragile—restricted to narrow solvent compatibility (alkanes/alcohols).
The introduction of Immobilized CSPs (e.g., Chiralpak® IA, IC, ID) has fundamentally altered the validation landscape. By covalently bonding the chiral selector to the silica, these columns allow for "forbidden" solvents (THF, DCM, Ethyl Acetate), enabling robust methods for molecules with poor solubility—a critical factor when validating Linearity and Accuracy under ICH guidelines.
This guide evaluates both technologies and provides a compliant validation workflow.
Technology Comparison: Coated vs. Immobilized CSPs[2][3][4][5]
The following table contrasts the two dominant chiral HPLC technologies. Understanding these physical differences is a prerequisite for designing a robust validation protocol (ICH Q2(R2) "Robustness").
Specificity: Different selectivity profiles allow orthogonal checking.
Method Development & Optimization Workflow
Before validation begins, a scientifically sound method must be selected. The ICH Q14 (Analytical Procedure Development) guideline encourages a "Lifecycle Approach."
Decision Tree: Selecting the Right Chiral Method
Figure 1: Strategic decision tree for selecting between Coated and Immobilized phases. Note that Immobilized phases offer a "safety valve" (Extended Screening) if standard solvents fail.
Validation Protocol: ICH Q2(R2) Guidelines
The recent ICH Q2(R2) revision emphasizes the "fitness for purpose." For chiral methods, the primary purpose is usually Enantiomeric Purity (Limit Test or Quantitative Impurity).
A. Specificity (Selectivity)
You must demonstrate that the method separates the enantiomers from each other and from the matrix.
Requirement: Resolution (
) (baseline separation).
Protocol: Inject the racemate, the pure active enantiomer (eutomer), and the impurity (distomer).
Immobilized Advantage: If
with Hexane/IPA, you can add 10% DCM to the mobile phase on an Immobilized column to alter selectivity. Do not attempt this on a Coated column.
B. Sensitivity (LOD & LOQ)
Critical for verifying enantiomeric excess (ee). You must detect the unwanted enantiomer at 0.05% levels.
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[4]
LOQ (Limit of Quantitation): S/N ratio of 10:1.
Calculation:
Where is peak height and is baseline noise.
C. Linearity & Range
For chiral impurities, the range is asymmetrical.
Main Peak (Assay): 80% to 120% of target concentration.
Minor Enantiomer (Impurity): From LOQ up to 120% of the specification limit (usually 0.5% to 1.0%).
Protocol: Prepare 5 concentration levels. The correlation coefficient (
ICH Q2(R2) defines robustness as the capacity to remain unaffected by small variations.
Parameter
Variation
Coated CSP Risk
Immobilized CSP Risk
Flow Rate
± 0.2 mL/min
Low
Low
Temperature
± 5°C
Medium (Selectivity shifts)
Medium
Mobile Phase
± 2% Organic
High (Precipitation risk)
Low
Solvent Type
Change Modifier
Critical Failure (Phase collapse)
Safe (Reversible)
Experimental Case Study: Validating "Drug-Z"
Scenario: Validation of an HPLC method for Drug-Z , a basic compound with low solubility in alcohols.
Objective: Quantify the (S)-enantiomer impurity at NMT 0.5%.
Method Selection
Attempt 1 (Coated - Chiralpak AD-H):
Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
Issue: Sample precipitated in the injector because Drug-Z requires DCM for solubility.
Result:Method Failed Pre-Validation.
Attempt 2 (Immobilized - Chiralpak IA):
Mobile Phase: Hexane/DCM/IPA/DEA (85:10:5:0.1).
Observation: Sample fully soluble.
Result: Sharp peaks,
. Proceeded to Validation.
Validation Data Summary (Immobilized Method)
Validation Parameter
Acceptance Criteria
Experimental Result
Status
Specificity
No interference,
, Purity Angle < Threshold
PASS
Linearity (Impurity)
(Range: 0.05% - 1.5%)
PASS
Accuracy (Recovery)
90.0% - 110.0% at LOQ
98.4% at 0.1% spike level
PASS
Precision (Repeatability)
RSD (n=6)
RSD = 1.2%
PASS
Robustness
remains
lowest value = 2.6
PASS
The "Self-Validating" System Logic
To ensure the method remains valid during routine use (System Suitability Testing - SST), the following logic is programmed into the CDS (Chromatography Data System):
Figure 2: System Suitability Test (SST) logic flow required for every analytical run.
Conclusion
While Coated CSPs remain a viable and cost-effective option for simple separations, Immobilized CSPs are the superior choice for validating methods under ICH Q2(R2) guidelines , particularly for drug development. The ability to use robust solvents (DCM, THF) eliminates solubility-related validation failures and ensures the method can withstand the rigors of lifecycle management.
Recommendation: For all new NCE (New Chemical Entity) chiral validations, prioritize Immobilized Polysaccharide phases (IA, IC, ID, IG) to future-proof the analytical procedure.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Guideline on validation of analytical procedures.
[Link]
comparing the efficacy of different reducing agents for reductive amination
Executive Summary Reductive amination is the premier method for C–N bond formation in drug discovery, yet the choice of reducing agent is often based on habit rather than empirical efficacy. This guide objectively compar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Reductive amination is the premier method for C–N bond formation in drug discovery, yet the choice of reducing agent is often based on habit rather than empirical efficacy. This guide objectively compares the three dominant reagent classes: Sodium Cyanoborohydride (
Best General Purpose:Sodium Triacetoxyborohydride (
) .[1] It offers the highest chemoselectivity without requiring pH monitoring, though it is moisture-sensitive.
Best for "Green" & Scale-up:2-Picoline Borane . It matches the efficacy of unstable pyridine-borane complexes but is a stable solid with a superior safety profile.
Legacy/Specific Use:Sodium Cyanoborohydride .[2][3][4][5][6][7] Use only when solubility in methanol is strictly required or for specific weak nucleophiles, due to high toxicity and pH sensitivity.
Part 1: Mechanistic Foundation
To select the correct agent, one must understand the competition between Direct Reduction (of the carbonyl) and Reductive Amination (of the iminium).
The reaction proceeds through a Carbinolamine intermediate, which dehydrates to an Iminium Ion . The ideal reducing agent must be hydridic enough to reduce the iminium ion but not hydridic enough to reduce the parent aldehyde/ketone at an appreciable rate.
Mechanism & Selectivity Pathway
Figure 1: The kinetic window of opportunity. Successful reductive amination relies on the rate of Iminium reduction (
) being significantly faster than Carbonyl reduction ().
Part 2: Comparative Analysis of Reagents
Sodium Triacetoxyborohydride (
,
)
The Modern Standard
Developed by Abdel-Magid et al., STAB replaced cyanoborohydride in most pharmaceutical applications. The three acetoxy groups are electron-withdrawing, stabilizing the boron-hydrogen bond.[4] This steric bulk and electronic stabilization make it extremely selective for iminiums over carbonyls.
Key Advantage: Does not require pH adjustment.[8] The acetoxy groups provide a mild internal buffering effect.
Solvent System: 1,2-Dichloroethane (DCE) or THF.[9][10] Avoid Methanol , as STAB undergoes rapid exchange with MeOH to form less selective borohydride species.
Limitations: Reacts slowly with electron-deficient anilines; moisture sensitive (decomposes to acetic acid and boric acid).
Sodium Cyanoborohydride (
)
The Legacy Standard (Borch Reduction)
The cyano group pulls electron density, reducing hydridic character. It is stable in acid (pH ~3), which is unique among borohydrides.
Key Advantage: Soluble in Methanol/Ethanol. Essential for substrates insoluble in aprotic solvents (DCE/THF).
Critical Flaw:Toxicity. Generates HCN gas if pH drops too low. Requires meticulous pH control (pH 6–7) to prevent direct reduction of the carbonyl.[11]
Kinetics: Significantly slower than STAB, often requiring 16–24 hours vs. 1–4 hours for STAB.
2-Picoline Borane (
)
The Green Alternative
A stable solid complex that mimics the reactivity of unstable pyridine-borane. It is increasingly preferred for scale-up to avoid halogenated solvents (DCE) and toxic cyanide waste.
Key Advantage: High stability and "green" profile. Can be used in Methanol, Ethanol, or even water.[12]
Performance: Comparable kinetics to STAB but with the solubility profile of
.
Part 3: Performance Matrix & Experimental Data
The following data summarizes functional group tolerance and reaction parameters based on standard bench-scale conditions (1.0 equiv Carbonyl, 1.1–1.2 equiv Amine).
Feature
Sodium Triacetoxyborohydride ()
Sodium Cyanoborohydride ()
2-Picoline Borane ()
Reaction Time
Fast (1–4 h)
Slow (12–24 h)
Medium (4–12 h)
Preferred Solvent
DCE, DCM, THF
MeOH, EtOH
MeOH, EtOH, Water
pH Control
Not required (Self-buffering)
Critical (Must maintain pH 5–7)
Not required
Ketone Reactivity
Excellent
Poor/Slow (Requires excess amine)
Good
Acid-Sensitive Groups
High Tolerance (Acetals safe)
Low Tolerance (Acidic pH risks hydrolysis)
High Tolerance
Toxicity
Low (Acetic acid byproduct)
High (Cyanide/HCN risk)
Low
Moisture Sensitivity
High (Decomposes)
Low
Low
Chemoselectivity Data (Yield Comparison)
Data synthesized from Abdel-Magid (1996) and Sato (2004).
Substrate Pair
STAB Yield (DCE)
Yield (MeOH)
Notes
Benzaldehyde + Aniline
96%
88%
STAB is faster; requires pH monitoring.
Cyclohexanone + Benzylamine
95%
65%
Ketones are sluggish with .
Acetophenone + Benzylamine
85%
<10%
STAB succeeds with hindered ketones; fails.
4-Nitrobenzaldehyde + Amine
92%
85%
Both tolerate nitro groups (unlike catalytic hydrogenation).
Part 4: Validated Experimental Protocols
Protocol A: The "Standard" STAB Method
Best for: Valuable intermediates, acid-sensitive substrates, and general screening.
Preparation: In a dry flask under
, dissolve the Carbonyl (1.0 mmol) and Amine (1.1–1.2 mmol) in 1,2-Dichloroethane (DCE) or THF (3–5 mL).
Note: If using an amine salt (e.g.,
salt), add 1.0 equiv of .
Imine Formation (Optional but Recommended): Stir for 15–30 minutes. If the ketone is sterically hindered, add Titanium(IV) Isopropoxide (
, 1.5 equiv) and stir for 2–4 hours before adding the reducing agent.
Reduction: Add Sodium Triacetoxyborohydride (1.4–1.5 mmol) in one portion.
Observation: Slight effervescence may occur.
Monitoring: Stir at room temperature. Monitor by TLC or LCMS. Most aldehyde reactions complete in <2 hours; ketones may take 4–12 hours.
Quench & Workup:
Quench with saturated aqueous
.
Extract with DCM or EtOAc.
Crucial Step: If using
, the quench will form a white emulsion. Add 1N NaOH or Rochelle's salt solution and stir vigorously until layers clarify.
Protocol B: The "Green" Picoline Borane Method
Best for: Scale-up, avoiding chlorinated solvents, or water-soluble substrates.
Preparation: Dissolve Carbonyl (1.0 mmol) and Amine (1.1 mmol) in MeOH or EtOH (3 mL).
Reaction: Stir at room temperature for 2–12 hours.
Workup: Add water and extract with EtOAc. Evaporate solvent.[7] The picoline byproduct is easily removed by a dilute acid wash (if product is non-basic) or chromatography.
Part 5: Decision Logic & Optimization
Use this flowchart to select the optimal reagent for your specific substrate.
Figure 2: Reagent Selection Decision Tree.
Expert Troubleshooting (The "Why" behind the "What")
Problem: Low yield with hindered ketones.
Cause: Imine formation is the rate-determining step and is sterically disfavored.
Solution: Pre-form the imine using a Lewis Acid.[6] Add Titanium(IV) Isopropoxide (neat or in solvent) to the ketone+amine mixture.[13] Stir 4h, then add the borohydride.
Problem: Dialkylation of primary amines.
Cause: The secondary amine product is more nucleophilic than the starting primary amine.
Solution: Use a large excess of the amine (5–10 equiv) or use the Stepwise Method : Form the imine in MeOH (dehydrating conditions), evaporate, then redissolve and reduce.
Problem: Boron Emulsions during workup.
Cause: Boron salts form stable complexes with amines and water.
Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) solution for the quench. It chelates boron more strongly than the amine, breaking the emulsion.
References
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2][11] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[4][6][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]
Sato, S.; Sakamoto, T.; Miyazawa, E.; Kikugawa, Y. (2004).[12] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899–7906. [Link][12]
Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]
Head-to-Head Comparison of Chiral Stationary Phases: A Technical Guide for Method Development
Executive Summary: The Landscape of Enantioseparation In pharmaceutical development, the separation of enantiomers is not merely a regulatory hurdle; it is a safety imperative.[1] While High-Performance Liquid Chromatogr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Landscape of Enantioseparation
In pharmaceutical development, the separation of enantiomers is not merely a regulatory hurdle; it is a safety imperative.[1] While High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the vehicles, the Chiral Stationary Phase (CSP) is the engine.[1][2]
This guide moves beyond vendor brochures to provide a rigorous, head-to-head technical comparison of the three dominant CSP classes: Polysaccharide-based (Coated & Immobilized) , Pirkle-type (Brush) , and Macrocyclic Antibiotics . We analyze their mechanistic differences, solvent compatibilities, and loadability to empower you to select the right tool for your specific racemate.
Mechanistic Foundations: The "Three-Point" Rule
To select a CSP, one must understand the molecular recognition mechanism. The "Three-Point Interaction" model (Dalgliesh, 1952) remains the governing principle: for chiral recognition to occur, there must be at least three simultaneous interactions between the analyte and the CSP, one of which is stereochemically dependent.
Visualization: Chiral Recognition Mechanisms
Figure 1: The fundamental interactions required for chiral recognition. At least three distinct interaction points stabilize the diastereomeric complex.
Head-to-Head Comparison: The Titans of Chromatography
A. The Polysaccharide Debate: Coated vs. Immobilized
Polysaccharide derivatives (Amylose and Cellulose) are the "Gold Standard," resolving >80% of all racemates. However, the choice between Coated (e.g., AD, OD) and Immobilized (e.g., IA, IB, IC) is critical.
The Core Difference:
Coated: The polymer is physically adsorbed onto silica. It is flexible but fragile.
Immobilized: The polymer is chemically bonded to silica. It is robust but conformationally restricted.
Feature
Coated CSPs (e.g., AD-H, OD-H)
Immobilized CSPs (e.g., IA, IB, IC)
Verdict
Solvent Tolerance
Low. Restricted to Alkanes/Alcohols. "Forbidden" solvents (DCM, THF, EtOAc) strip the phase.
High. Compatible with DCM, THF, MtBE, EtOAc, and Chloroform.
Immobilized wins for solubility and mobile phase screening.
Selectivity ()
High. Polymer chains have maximum freedom to adjust conformation for recognition.
Variable. Immobilization can slightly alter the helical pitch, occasionally reducing for simple racemates.
Coated wins slightly on "standard" racemates; Immobilized wins on complex functionality.
Column Life
Moderate. Susceptible to stripping if lines aren't flushed properly.
Excellent. Highly resistant to aggressive modifiers.
Immobilized wins for robustness.
Expert Insight: Do not discard Coated phases. For some legacy compounds, the specific supramolecular cavity of a Coated OD-H provides a separation that the Immobilized IB cannot replicate due to the bonding linker interference [1, 4].
B. Polysaccharide vs. Pirkle-Type (Whelk-O 1)
While Polysaccharides are "Generalists," Pirkle-phases (Brush-type) are "Specialists." The Whelk-O 1 is the industry standard for this class.
Mechanism: Pirkle phases rely on donor-acceptor (
) interactions. They lack the inclusion cavities of polysaccharides.
Inversion Capability: A unique advantage of Pirkle phases is the ability to invert elution order by simply switching from the
column to the column. This is vital for trace impurity analysis (eluting the minor impurity before the major peak).
Superior Speed. Fast kinetics allow for rapid gradients in SFC.
Durability
Good (Immobilized) to Fair (Coated).
Exceptional. Covalently bonded small molecules are chemically inert.
C. The Niche Powerhouse: Macrocyclic Antibiotics
Phases like Vancomycin and Teicoplanin (Chirobiotic™) fill the gap for polar, ionizable compounds that Polysaccharides struggle with in Normal Phase.
Best For: Amino acids, Peptides, Beta-blockers.
Unique Mode: They function exceptionally well in Polar Ionic Mode (100% MeOH with Acid/Base additives), offering mass-spec friendly conditions without normal phase solvents [19, 26].
Method Development Workflow: A Decision Tree
Do not screen randomly. Use this logic to minimize solvent waste and time.
Visualization: The Screening Decision Tree
Figure 2: Strategic workflow for selecting the optimal CSP based on analyte solubility and chemical properties.
Detailed Experimental Protocol: The "Universal" Screen
This protocol is designed to capture 90% of hits within 24 hours using an automated switching valve system (HPLC or SFC).
Reagents & Setup
System: HPLC with 6-position column switcher or SFC equivalent.
Columns (4-Column Kit):
Immobilized Amylose (e.g., CHIRALPAK IA / Lux i-Amylose-1)[4]
Regis Technologies. Practical Considerations for High-Throughput Chiral Screening in HPLC and SFC. Regis Tech Application Notes. Link
De Klerck, K., et al. (2013). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.[5] Journal of Chromatography A. Link
Sigma-Aldrich (Supelco). Chiral HPLC column selection and method development guide.[2] Sigma-Aldrich. Link
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI Molecules. Link
Phenomenex. Chiral HPLC Column Performance Study: Immobilized vs Coated. Phenomenex Technical Notes. Link
benchmarking the neurotoxic potential against known psychostimulants
Topic: Benchmarking the Neurotoxic Potential Against Known Psychostimulants Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Establishing Safety Profiles Agains...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the Neurotoxic Potential Against Known Psychostimulants
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Establishing Safety Profiles Against Gold-Standard Psychostimulants
Executive Summary & Rationale
In the development of novel CNS-active compounds, particularly those targeting monoamine transporters, establishing a neurotoxicological safety profile is critical. This guide provides a structured framework for benchmarking a "Test Compound" against the field's gold standards: Methamphetamine (METH) and 3,4-Methylenedioxymethamphetamine (MDMA) .
These comparators are chosen for their distinct mechanisms of toxicity:
METH: Primarily drives dopaminergic terminal degeneration via oxidative stress and mitochondrial dysfunction.[1]
MDMA: Primarily targets serotonergic terminals, with toxicity heavily influenced by hyperthermia and metabolic bioactivation.
Mechanistic Framework
To benchmark effectively, one must understand the "Mechanism of Action" (MoA) that leads to cell death. Psychostimulant neurotoxicity is rarely direct; it is a cascade event initiated by transporter interaction.
The "Cytosolic Accumulation" Hypothesis
Unlike simple reuptake inhibitors (e.g., Cocaine), METH and MDMA are substrates for the transporters (DAT/SERT). They enter the neuron, displace monoamines from vesicular storage (VMAT2 inhibition), and reverse the transporter direction. This floods the cytosol with dopamine/serotonin, which auto-oxidizes to form Reactive Oxygen Species (ROS) and quinones, triggering apoptosis.
Diagram 1: Psychostimulant Neurotoxicity Cascade
This diagram illustrates the divergent pathways of METH (Dopamine-centric) and MDMA (Serotonin/Metabolite-centric) leading to neuronal death.
Figure 1: Mechanistic cascade showing how substrate-based psychostimulants induce oxidative stress and mitochondrial failure, leading to terminal degeneration.
Tier 1: In Vitro Benchmarking (Screening)
Goal: Establish potency (IC50) and functional uptake relative to METH/MDMA.
Cell Model Selection
Do not use generic HeLa or HEK293 cells for toxicity screening unless stably transfected with DAT/SERT.
Cell Line
Origin
Pros
Cons
Best For
SH-SY5Y
Human Neuroblastoma
Human origin; can differentiate into DA-like phenotype.
Undifferentiated cells are cancer-like (glycolytic) and resistant to toxins.
General toxicity & mitochondrial health.
PC12
Rat Pheochromocytoma
High DAT expression; robust neurite outgrowth with NGF.
Why: To determine if your compound interacts with the transporter (a prerequisite for METH-like toxicity). This replaces radioactive [³H]-DA assays.
Reagent:ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).[2] A fluorescent organic cation that is a substrate for DAT, SERT, and OCTs.
Pre-incubation: Replace media with Krebs-Ringer-HEPES (KRH) buffer containing the Test Compound or Comparator (METH) at varying concentrations (0.1 nM – 100 µM). Incubate for 10 min at 37°C.
Kinetic Read: Immediately measure fluorescence (Ex 475 nm / Em 605 nm) every 30 seconds for 10 minutes.
Control: Use Cocaine (10 µM) or Mazindol as a specific blocker to define "non-specific uptake."
Calculation: Slope of fluorescence increase = Uptake Rate.
Comparative Toxicity Data (Reference Ranges)
Use these ranges to validate your assay performance. If your METH IC50 is <10 µM, your cells are likely stressed or the assay is flawed (METH is not acutely toxic at low doses in vitro).
Compound
Target
Mechanism
Typical In Vitro IC50 (Viability)*
Methamphetamine
DAT > SERT
Oxidative Stress, Mitochondrial Toxin
1.0 mM – 2.5 mM (24h exposure)
MDMA
SERT > DAT
Hyperthermia dependent (In Vivo), Metabolites
> 2.0 mM (Parent drug is weak toxin in vitro)
Cocaine
DAT/SERT
Reuptake Inhibitor (Non-substrate)
> 3.0 mM (Low neurotoxicity)
MPP+
DAT
Mitochondrial Complex I Inhibitor
10 µM – 50 µM (Positive Control)
*Note: Values for differentiated SH-SY5Y/PC12 cells. Undifferentiated cells may be more resistant.
Tier 2: In Vivo Validation (The Gold Standard)
Goal: Assess structural damage to nerve terminals in a complex system.
In vitro assays cannot replicate the hyperthermic component of MDMA toxicity or the blood-brain barrier (BBB) pharmacokinetics of METH.
The "Binge" Dosing Model
To mimic human overdose and induce measurable neurotoxicity in rodents, use the standard "Binge" protocol.
Subject: C57BL/6J Mice (METH) or Sprague-Dawley Rats (MDMA).
Regimen: 4 injections (i.p.) given at 2-hour intervals in one day.
Dose:
METH: 5–10 mg/kg per injection (Total: 20–40 mg/kg).
Imaging: Confocal microscopy of the Dorsal Striatum .
Quantification: Measure "Optical Density" (OD) relative to the cortex (background). Do not count cell bodies in Substantia Nigra unless investigating severe, permanent loss (METH usually damages terminals first).
Diagram 2: In Vivo Experimental Workflow
A self-validating workflow ensuring physiological parameters (temperature) are accounted for.
Figure 2: In vivo workflow emphasizing the critical temperature monitoring step, as hyperthermia exacerbates neurotoxicity.
Data Presentation & Interpretation
When publishing your comparison, organize data to show Selectivity and Potency .
Recommended Table Structure
Metric
Test Compound
METH (Benchmark)
Interpretation
DAT Uptake (IC50)
[Data]
~0.1 - 0.5 µM
Lower IC50 = Higher affinity (Risk factor).
Cell Viability (LDH)
[Data]
High Toxicity
If Test Compound is < METH, it is safer.
Striatal TH Loss
[Data]
~40-60% Loss
>20% loss indicates neurotoxicity.
Glial Activation (GFAP)
[Data]
High (+200%)
Indicates neuroinflammation.
Critical Analysis Check
Did the positive control work? If METH treated animals did not show >30% TH depletion, the experiment is invalid (likely due to insufficient dosing or temperature maintenance).
Is the toxicity temperature-dependent? If your compound causes hyperthermia, you must run a control group in a cooled environment to separate thermal injury from direct chemical neurotoxicity.
References
Fleckenstein, A. E., et al. (2007). Methamphetamine-induced rapid and reversible changes in dopamine transporter function: An in vitro model. Journal of Pharmacology and Experimental Therapeutics. Link
Baumann, M. H., et al. (2013).[3] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link
PubChem. (2025). Methamphetamine Compound Summary (Toxicity Data). National Library of Medicine. Link
Yamamoto, B. K., & Zhu, W. (1998). The effects of methamphetamine on the production of free radicals and oxidative stress. Journal of Pharmacology and Experimental Therapeutics. Link
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
As researchers and scientists at the forefront of drug development, our most critical asset is our team. The integrity of our work is directly linked to the safety of our laboratory environment.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our most critical asset is our team. The integrity of our work is directly linked to the safety of our laboratory environment. This guide provides essential, field-proven safety protocols for handling rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine, a compound of interest in modern research. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Foundational Hazard Assessment: Understanding the Adversary
Before any personal protective equipment (PPE) is selected, a rigorous understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its chemical structure—a primary aliphatic amine attached to a substituted oxolane ring—provides critical predictive insights into its reactivity and toxicology.
Primary amines are often corrosive and can cause severe skin burns and eye damage.[1] They can be readily absorbed through the skin, potentially leading to systemic toxicity.[2] Aromatic amines, a related class, are known for their potential carcinogenicity and mutagenicity, emphasizing the need for caution when handling any novel amine.[3] The heterocyclic oxolane (tetrahydrofuran) moiety is generally less reactive, but the overall molecule should be treated as a substance with unknown long-term toxicological effects.
Therefore, we must operate under the precautionary principle: treat rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine as a corrosive, skin-absorbable, and potentially toxic substance. [4]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task, scale of operation, and potential for exposure.
Operational Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Routine Weighing (mg scale, in ventilated enclosure)
Safety glasses with side shields
Single pair of nitrile gloves
Flame-resistant lab coat
Not required if in a certified enclosure
Solution Handling (<100 mL, in fume hood)
Chemical splash goggles
Double-gloving (nitrile)
Flame-resistant lab coat
Not required in a certified fume hood
Synthesis/Reaction (>100 mL, in fume hood)
Chemical splash goggles and a face shield
Heavy-duty gloves (e.g., butyl rubber) over inner nitrile gloves
Flame-resistant lab coat and a chemically resistant apron
Not required in a certified fume hood
Potential for Aerosol Generation (e.g., sonication)
Chemical splash goggles and a face shield
Heavy-duty gloves (e.g., butyl rubber) over inner nitrile gloves
Flame-resistant lab coat and a chemically resistant apron
Air-purifying respirator with organic vapor cartridges
Spill Cleanup
Chemical splash goggles and a face shield
Heavy-duty, chemically resistant gloves
Chemically resistant coveralls or "bunny suit"
Air-purifying respirator with organic vapor cartridges
Causality of Choices:
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory for handling liquids to protect against splashes.[5] A face shield must be worn over goggles during large-volume transfers or pressure-related work, providing a secondary barrier for the entire face.[6][7]
Hand Protection: Disposable nitrile gloves offer minimal protection for incidental contact only.[5] For any task involving more than a few milligrams or direct handling, double-gloving provides a crucial layer of defense against tears and rapid permeation. For larger scales or prolonged tasks, heavy-duty gloves are essential.
Body Protection: A flame-resistant lab coat is the minimum standard.[6] Open-toed shoes are strictly forbidden.[1] For significant spill risks, a chemically resistant apron or full coveralls are necessary to protect personal clothing and underlying skin.[8]
Respiratory Protection: All routine handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[1] Respiratory protection is reserved for non-routine events like a major spill or when engineering controls are not feasible.[9]
Caption: PPE selection workflow based on task scale and exposure risk.
Operational Plan: From Bench to Disposal
A. Pre-Handling Safety Checklist:
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.
Review SDS (or Analogue): Consult the SDS for a structurally similar compound to refresh on specific hazards.[10]
Assemble Correct PPE: Don the appropriate PPE as determined by your task assessment before entering the handling area.
B. Step-by-Step Handling Protocol (General):
Work Zone: Conduct all manipulations at least 6 inches inside the fume hood sash.
Containment: Use secondary containment (e.g., a tray) for all containers holding the amine.
Dispensing: When transferring liquids, pour slowly to minimize splashing. Use a pipette or syringe for smaller volumes. When weighing solids, use a spatula and an enclosure to prevent dust.
Heating/Mixing: If heating, ensure smooth boiling by using a stir bar and a properly configured apparatus to prevent pressure buildup.
Post-Handling: Tightly seal all containers. Decontaminate the work surface with an appropriate cleaning solution.
C. PPE Doffing (Removal) Procedure:
Outer Gloves: Remove the first layer of gloves (or heavy-duty gloves).
Gown/Apron: Remove the lab coat or apron, turning it inside out to contain contaminants.
Face/Eye Protection: Remove the face shield and goggles.
Inner Gloves: Remove the final pair of gloves, avoiding contact with the outer surface.
Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[1]
Emergency Protocols: A Plan for When Things Go Wrong
A. Personnel Exposure:
Skin Contact: Immediately go to the nearest safety shower and flush the affected area for at least 15 minutes, removing contaminated clothing while under the shower.[4] Seek immediate medical attention.
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
Inhalation: Move to fresh air immediately. If symptoms like dizziness or respiratory irritation occur, seek medical attention.[12]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
B. Spill Response:
The response to a spill is dictated by its severity.[13] A minor spill is one that laboratory personnel can safely manage, typically less than 100 mL and not posing a significant inhalation hazard.[13][14] Any spill larger than this, or one that occurs outside a fume hood, should be considered a major spill requiring evacuation and professional emergency response.
Step-by-Step Minor Spill Cleanup:
Alert: Alert personnel in the immediate area.
Isolate: Restrict access to the spill area.
Protect: Don the appropriate spill cleanup PPE (goggles, face shield, heavy-duty gloves, apron/coveralls).
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, starting from the outside and working inward.[11][15] Do NOT use combustible materials like paper towels.[13]
Neutralize (Optional but Recommended): Cautiously apply a weak acid neutralizer, such as citric acid, to the absorbed material.[16] Test with pH paper to ensure the material is near neutral before final collection.
Collect: Carefully scoop the absorbed, neutralized material into a designated hazardous waste container.[16]
Decontaminate: Wipe the spill area with a soap and water solution, and collect the cleaning materials as hazardous waste.
Dispose: Seal and label the waste container clearly, indicating it contains amine waste.[17][18] Arrange for pickup by a licensed hazardous waste disposal service.[17]
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Amine waste is hazardous and must never be disposed of down the drain.[17] It can cause significant harm to aquatic ecosystems.[3]
Segregation: Keep amine waste separate from other waste streams, particularly acids and strong oxidizers, to prevent violent reactions.[17][19]
Containerization: Use a dedicated, clearly labeled, and chemically compatible waste container with a tightly sealing lid.[18]
Storage: Store the sealed waste container in a cool, well-ventilated secondary containment bin away from heat sources until it is collected.[17]
Collection: All disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[17][18]
By adhering to these rigorous, evidence-based protocols, we not only protect ourselves and our colleagues but also ensure the scientific integrity and trustworthiness of our work. Safety is not an impediment to research; it is its essential foundation.
References
Amine Disposal For Businesses. Collect and Recycle.
SPILL CLEANUP QUICK REFERENCE. University of Nebraska-Lincoln.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
Chemical spill cleanup procedures. J&K Scientific LLC.
CHEMICAL SPILL PROCEDURES. University of North Carolina at Charlotte, Environmental Health and Safety.
Disposing Amine Waste. Technology Catalogue.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
8 Steps to Handling a Lab Chemical Spill. Lab Manager.
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
Safety Data Sheet. United States Pharmacopeia.
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
Safety Data Sheet - Melphalan. Cayman Chemical.
Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety.
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health and Safety.
Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org.
rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine. PubChem, National Center for Biotechnology Information.
Protective Equipment. American Chemistry Council.
How to Dispose of Ammonia a Detail Guide. CloudSDS.
Laboratory Safety Guide. University of the Philippines Diliman, Institute of Chemistry.
Elements of Laboratory Safety. Leica Biosystems.
Safety Data Sheet - N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine. Spectrum Chemical.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Process Sensing Technologies.
SAFETY DATA SHEET - 3-Nitro-L-phenylalanine. Fisher Scientific.
Safety Data Sheet - Methenamine Hippurate USP. PCCA.
Reclaiming. Coastal Chemical.
Safety Data Sheet - rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride. Enamine.
Material Safety Data Sheet - Traxam. Pfizer.
SAFETY DATA SHEET - Phenylalanine-l. Guinama.
SAFETY DATA SHEET - L-Phenylalanine. Thermo Fisher Scientific.